molecular formula C8H6ClNO4 B1612301 3-Chloro-2-methyl-6-nitrobenzoic acid CAS No. 86315-08-4

3-Chloro-2-methyl-6-nitrobenzoic acid

Cat. No.: B1612301
CAS No.: 86315-08-4
M. Wt: 215.59 g/mol
InChI Key: FHWPBBMYWHFORO-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-6-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWPBBMYWHFORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607397
Record name 3-Chloro-2-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86315-08-4
Record name 3-Chloro-2-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-2-methyl-6-nitrobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-methyl-6-nitrobenzoic Acid

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring chloro, methyl, nitro, and carboxylic acid groups, provides multiple reactive sites for the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a detailed exploration of a robust and logical synthetic pathway for this valuable intermediate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations for regioselectivity, and detailed experimental protocols. The primary synthesis is a two-step process commencing with the regioselective nitration of 3-chloro-2-methyltoluene, followed by the selective oxidation of the benzylic methyl group. This guide offers field-proven insights into reaction control, purification, and analytical validation, ensuring a comprehensive and trustworthy resource for laboratory application.

Introduction and Strategic Overview

The synthesis of polysubstituted benzene rings is a foundational challenge in organic chemistry. The order of substituent introduction is paramount, as each group influences the reactivity and regiochemical outcome of subsequent reactions. The target molecule, this compound, presents a classic challenge in controlling electrophilic aromatic substitution and oxidation.

Physicochemical Data Summary:

PropertyValue
CAS Number 7499-08-3[1]
Molecular Formula C₈H₇ClNO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance Crystalline solid
Melting Point 163-166 °C[2]

The strategic approach detailed herein leverages the synergistic directing effects of the chloro and methyl groups on a commercially available starting material to install the nitro group at the desired C6 position. Subsequent oxidation of the methyl group, a transformation that must be managed carefully to prevent ring degradation, yields the final carboxylic acid.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis is key to designing an efficient synthesis. The primary disconnections for this compound involve the formation of the carboxylic acid and the introduction of the nitro group.

G Target This compound Intermediate1 3-Chloro-2-methyl-6-nitrotoluene Target->Intermediate1 C-H Oxidation StartingMaterial 3-Chloro-2-methyltoluene Intermediate1->StartingMaterial Electrophilic Nitration

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a forward synthesis beginning with 3-chloro-2-methyltoluene. This starting material is advantageous because the ortho, para-directing nature of both the methyl and chloro groups converge, promoting substitution at the C4 and C6 positions. Steric hindrance from the adjacent methyl and chloro groups can be exploited to favor nitration at the less encumbered C6 position.

The Core Synthesis Pathway: Protocol and Rationale

The following two-step pathway represents the most logical and well-precedented approach to the target molecule.

G cluster_0 Forward Synthesis Workflow SM 3-Chloro-2-methyltoluene reagent1 HNO₃ / H₂SO₄ (Nitrating Mixture) INT 3-Chloro-2-methyl-6-nitrotoluene reagent2 KMnO₄ or other strong oxidant (e.g., O₂, HNO₃) PROD This compound reagent1->INT Step 1: Nitration reagent2->PROD Step 2: Oxidation

Sources

physicochemical properties of 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-6-nitrobenzoic acid

Introduction

This compound is a polysubstituted aromatic carboxylic acid. As a derivative of benzoic acid, it features a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This specific arrangement of functional groups imparts a unique set of physicochemical properties that are critical for its application in organic synthesis. Molecules of this class serve as versatile intermediates in the development of pharmaceuticals, agrochemicals, and specialty dyes, where precise control over factors like solubility, acidity, and reactivity is paramount.[1]

This guide provides a comprehensive overview of the core . It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for use in laboratory and industrial settings. We will delve into its structural and chemical properties, solubility profile, analytical characterization methods, and safety protocols, grounding the discussion in the fundamental principles of physical organic chemistry.

Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. The structural and molecular identity of this compound is defined by its IUPAC name, CAS registry number, and molecular formula.

Chemical Structure:

(Note: This is a simplified 2D representation. The substituents are at positions 3, 2, and 6 respectively relative to the carboxylic acid at position 1.)

The molecule's properties are a direct consequence of the electronic and steric interplay between the electron-withdrawing carboxylic acid, nitro group, and chlorine atom, and the electron-donating methyl group.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 86315-08-4[2]
Molecular Formula C₈H₆ClNO₄[2]
Molecular Weight 215.59 g/mol [2]
SMILES CC1=C(C(=O)O)C(=CC=C1Cl)[O-][2]

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various reactions and formulations. While specific experimental data for this exact isomer is sparse in the literature, we can infer its properties based on well-studied analogous compounds.

PropertyValue (Predicted/Inferred)Causality and Field Insights
Melting Point >200 °CThe high melting point is expected due to the rigid aromatic structure, strong intermolecular hydrogen bonding from the carboxylic acid dimer formation, and dipole-dipole interactions from the nitro and chloro groups. For comparison, the closely related 3-methyl-2-nitrobenzoic acid melts at 218-227 °C.[3]
Boiling Point >350 °CA high boiling point is anticipated due to the compound's high molecular weight and strong intermolecular forces. Direct measurement is often impractical as compounds of this nature may decompose before boiling at atmospheric pressure. The predicted boiling point for 3-chloro-2-nitrobenzoic acid is 365.6 °C.[4]
Acidity (pKa) ~2.5 - 3.5The acidity is significantly increased compared to benzoic acid (pKa ≈ 4.2). This is due to the potent electron-withdrawing inductive and resonance effects of the ortho-nitro group and the inductive effect of the chloro group. These groups stabilize the conjugate base (carboxylate anion), facilitating proton dissociation.[5][6] The methyl group has a minor, opposing electron-donating effect.
LogP ~2.0 - 2.5The octanol-water partition coefficient (LogP) is predicted to be in this range, indicating moderate lipophilicity. The nonpolar aromatic ring, methyl, and chloro groups contribute to lipid solubility, while the polar carboxylic acid and nitro groups enhance water solubility. For reference, the LogP of 3-chloro-2-nitrobenzoic acid is 2.36.[4]
Appearance Pale yellow to off-white solidThe nitro-aromatic functionality often imparts a pale yellow color to the crystalline solid.[7]

Solubility Profile

The solubility of this compound is a critical parameter for reaction solvent selection, purification, and formulation.

  • Aqueous Solubility : The compound exhibits limited solubility in neutral water due to the dominance of the hydrophobic aromatic ring.[7]

  • pH-Dependent Solubility : As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. In alkaline solutions (pH > pKa), it deprotonates to form the more soluble carboxylate salt. This property is fundamental to its extraction and purification; it can be dissolved in aqueous sodium bicarbonate or sodium hydroxide and then re-precipitated by adding a strong acid.

  • Organic Solubility : It is expected to be soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate.[7] This is due to favorable dipole-dipole interactions and hydrogen bonding with the solvent.

Analytical and Spectroscopic Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the compound.

Logical Workflow for Analysis

The choice of analytical technique is dictated by the objective, whether it is routine purity assessment, structural confirmation, or precise quantification.

G start Analytical Goal purity Purity Assay start->purity identity Identity Confirmation start->identity pka pKa Determination start->pka hplc HPLC-UV purity->hplc Quantitative titration Potentiometric Titration purity->titration Bulk Assay (>98%) nmr NMR Spectroscopy (¹H, ¹³C) identity->nmr Definitive Structure ms Mass Spectrometry (MS) identity->ms Molecular Weight ftir FT-IR Spectroscopy identity->ftir Functional Groups pka->titration

Caption: Logical workflow for selecting an analytical method.

Experimental Protocol: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the standard method for assessing the purity of aromatic compounds.[8][9]

Principle: The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The UV detector quantifies the compound by measuring its absorbance at a specific wavelength.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% Formic or Phosphoric Acid). A common starting gradient is 50:50, which can be optimized. The acid ensures the carboxylic acid group remains protonated for better peak shape.

  • Standard Solution Preparation: Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 10 µg/mL) for linearity assessment.

  • Sample Preparation: Prepare the sample to be tested at a concentration of ~100 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength where the nitro-aromatic chromophore absorbs strongly, typically around 254 nm.

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard solutions to establish a calibration curve, followed by the sample solution. Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Experimental Protocol: pKa Determination by Potentiometric Titration

This classical method provides a highly accurate pKa value without requiring sophisticated instrumentation.[9]

Principle: The compound, a weak acid, is dissolved in a suitable solvent and titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is exactly half-neutralized (i.e., at the half-equivalence point).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Accurately weigh ~100 mg of acid prep2 Dissolve in solvent (e.g., 50:50 Ethanol/Water) prep1->prep2 titr1 Immerse pH electrode in sample solution prep2->titr1 prep3 Calibrate pH meter with standard buffers titr2 Add standardized NaOH in small increments titr1->titr2 titr3 Record pH after each addition titr2->titr3 an1 Plot pH vs. Volume of NaOH added titr3->an1 an2 Determine Equivalence Point (steepest inflection) an1->an2 an3 Find Volume at Half-Equivalence Point an2->an3 an4 pKa = pH at Half-Equivalence Volume an3->an4

Caption: Experimental workflow for pKa determination via titration.

Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl group (CH₃) around 2.3-2.6 ppm, two doublets in the aromatic region (7.5-8.5 ppm) for the two coupled aromatic protons, and a broad singlet far downfield (>10 ppm) for the acidic carboxylic acid proton.

  • FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band from the carboxylic acid around 2500-3300 cm⁻¹, a sharp and strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹, two strong bands for the asymmetric and symmetric N-O stretching of the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively, and a C-Cl stretch in the 600-800 cm⁻¹ region.

  • Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 215 and 217 in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom.

Safety and Handling

Based on data for structurally related compounds like 3-chloro-2-nitrobenzoic acid and 3-chloro-2-methylbenzoic acid, this compound should be handled with appropriate care.[10][11]

  • GHS Hazard Statements: Likely to be classified as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10][11]

  • Precautionary Measures:

    • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

    • Storage: Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents and bases.[6]

Conclusion

This compound is a specialty chemical whose utility is defined by its distinct physicochemical properties. Its moderate lipophilicity, significant acidity, and high melting point are direct results of its polysubstituted aromatic structure. A clear understanding of its solubility, analytical behavior, and safety profile, as detailed in this guide, is essential for its effective and safe application in research and development, particularly as a key building block in the synthesis of more complex target molecules.

References

  • A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples - Benchchem.
  • A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid - Benchchem.
  • 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5 | Chemsrc.
  • 3-Chloro-5-nitrobenzoic acid - Chem-Impex.
  • 3-Methyl-2-nitrobenzoic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals.
  • 3-Nitrobenzoic acid - Wikipedia.
  • 3-Nitrobenzoic acid(121-92-6) - ChemicalBook.
  • 86315-08-4|this compound|BLD Pharm.
  • 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902 - PubChem - NIH.
  • 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem - NIH.
  • 3-Methyl-2-nitrobenzoic acid - Solubility of Things.

Sources

3-Chloro-2-methyl-6-nitrobenzoic acid CAS number 86315-08-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2-methyl-6-nitrobenzoic Acid (CAS 86315-08-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary and Statement of Scope

This compound (CAS No. 86315-08-4) is a substituted aromatic carboxylic acid. As a functionalized small molecule, it holds potential as a key intermediate or building block in the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of direct experimental data for this specific compound.

This guide, therefore, adopts a predictive and comparative analytical approach. Leveraging established principles of organic chemistry and extensive data from structurally related isomers and precursors, this document provides a robust theoretical framework for researchers. It outlines proposed synthetic routes, detailed analytical characterization workflows, predicted spectroscopic signatures, and essential safety protocols. The methodologies described are designed to be self-validating, providing scientists with a practical and intellectually rigorous roadmap for synthesizing, identifying, and utilizing this compound in their research endeavors. All claims and protocols are grounded in authoritative data from analogous, well-characterized molecules.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of this compound is characterized by a benzoic acid core with three distinct substituents: a chloro group, a methyl group, and a nitro group. The relative positioning of these groups dictates the molecule's electronic properties, steric profile, and overall reactivity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / InformationRationale / Comparative Data Source
CAS Number 86315-08-4Confirmed via supplier databases.[1]
Molecular Formula C₈H₆ClNO₄Calculated from structure.
Molecular Weight 215.59 g/mol Calculated from formula.[2]
IUPAC Name This compoundStandard chemical nomenclature.
Predicted LogP ~2.1 - 2.4Based on XLogP3 values for structural isomers like 3-chloro-4-methyl-5-nitrobenzoic acid (2.1)[2] and 3-chloro-2-methylbenzoic acid (2.4).[3]
Predicted Melting Point 160-180 °CInferred from related compounds. For comparison, 2-chloro-5-nitrobenzoic acid melts at 165-168 °C. The exact value is highly dependent on crystal lattice energy.
Predicted Solubility Low in water, soluble in organic solvents (e.g., Methanol, Dichloromethane, DMSO, Ethyl Acetate).Typical for substituted benzoic acids. The hydrolysis of related esters often uses methanol as a solvent.[4]

Proposed Synthetic Route and Experimental Protocol

Direct synthesis procedures for this compound are not documented. However, a logical and robust synthetic strategy can be devised starting from the commercially available precursor, 3-chloro-2-methylbenzoic acid (CAS 7499-08-3). The proposed pathway involves a regioselective electrophilic aromatic substitution (nitration).

Synthetic Workflow Diagram

Synthetic_Pathway cluster_synthesis Proposed Synthesis via Nitration Start 3-Chloro-2-methylbenzoic acid (Precursor) Nitration Nitration Reaction HNO₃ / H₂SO₄ Start->Nitration Dissolve in H₂SO₄ Quench Reaction Quench (Ice-water) Nitration->Quench Controlled addition Precipitate Precipitation & Filtration Quench->Precipitate Crude product forms Purify Purification (Recrystallization) Precipitate->Purify Dissolve in hot solvent, cool to crystallize Product This compound (Final Product) Purify->Product

Caption: Proposed synthesis of this compound.

Rationale for Regioselectivity

The regiochemical outcome of the nitration is directed by the existing substituents on the aromatic ring:

  • -COOH (Carboxylic Acid): A meta-directing, deactivating group.

  • -Cl (Chloro): An ortho, para-directing, deactivating group.

  • -CH₃ (Methyl): An ortho, para-directing, activating group.

The directing effects combine to favor nitration at the C6 position. The C6 position is para to the activating methyl group and ortho to the chloro group. While the carboxylic acid directs meta (to C5), the activating influence of the methyl group is generally dominant, making the C6 position the most probable site of electrophilic attack.

Detailed Experimental Protocol

Objective: To synthesize this compound via nitration of 3-chloro-2-methylbenzoic acid.

Materials:

  • 3-chloro-2-methylbenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Deionized Water

  • Ice

  • Ethanol (or other suitable recrystallization solvent)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 5 mL per gram of starting material). Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Dissolution: Slowly and carefully add 3-chloro-2-methylbenzoic acid (1.0 eq) to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C. Stir until all solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Cool this mixture before use.

  • Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 0 °C and 10 °C. Causality Note: Strict temperature control is critical to prevent over-nitration and the formation of unwanted side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water. This will quench the reaction and precipitate the crude product. Trustworthiness Note: Pouring the acid mixture into water is an essential safety step to manage the exothermic dilution process.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.

  • Purification: Dry the crude product. Perform recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the purified this compound.

Proposed Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach is required.

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Product Characterization Workflow Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Product->NMR MS Mass Spectrometry (MS) Product->MS IR IR Spectroscopy (FT-IR) Product->IR HPLC Chromatography (HPLC/UPLC) Product->HPLC Structure_ID Structural Confirmation NMR->Structure_ID MS->Structure_ID IR->Structure_ID Purity_Check Purity Assessment (>95%) HPLC->Purity_Check

Caption: A multi-technique workflow for product characterization.

Predicted Spectroscopic Data

Direct experimental spectra for the target compound are unavailable. The following predictions are based on the analysis of its functional groups and data from close isomers.[3][5][6]

Table 2: Predicted Spectroscopic Signatures

TechniquePredicted Key FeaturesRationale
¹H NMR ~10-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). ~7.5-8.0 ppm (doublet, 1H): Aromatic proton ortho to the nitro group. ~7.2-7.6 ppm (doublet, 1H): Aromatic proton ortho to the chloro group. ~2.4-2.6 ppm (singlet, 3H): Methyl protons (-CH₃).Chemical shifts are influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methyl group. The two aromatic protons would be a doublet system. Data from 2-Methyl-6-nitrobenzoic acid shows aromatic protons at 7.6-8.0 ppm and a methyl singlet at 2.4 ppm.[6]
¹³C NMR ~165-170 ppm: Carboxylic acid carbon (-COOH). ~120-150 ppm: Six distinct aromatic carbons. The carbon bearing the nitro group will be significantly downfield. ~15-20 ppm: Methyl carbon (-CH₃).The number of signals will confirm the substitution pattern.
FT-IR ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1520-1560 cm⁻¹ (strong): Asymmetric NO₂ stretch. ~1340-1380 cm⁻¹ (strong): Symmetric NO₂ stretch.These are characteristic absorption bands for the key functional groups present in the molecule.[6]
Mass Spec (EI) m/z ~215/217: Molecular ion peak [M]⁺ showing the characteristic ~3:1 isotopic pattern for one chlorine atom. m/z ~198/200: Fragment corresponding to the loss of -OH. m/z ~170/172: Fragment corresponding to the loss of -COOH.Mass spectrometry will confirm the molecular weight and the presence of chlorine.

Safety, Handling, and Reactivity

Hazard Assessment

While no specific Safety Data Sheet (SDS) exists for this compound, a reliable hazard profile can be constructed from the GHS classifications of its close structural isomers.

Table 3: Consolidated Hazard Information from Analogs

Hazard StatementDescriptionCommon to Analogs
H315 Causes skin irritation.Yes[3][7]
H317 May cause an allergic skin reaction.Yes
H319 Causes serious eye irritation.Yes[3][7]
H335 May cause respiratory irritation.Yes[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[8]

  • Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use an N95-rated dust mask or a respirator.

Stability and Storage

The compound is expected to be a stable solid under standard ambient conditions.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

Predicted Reactivity
  • Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification (with alcohols under acidic catalysis), conversion to an acid chloride (using thionyl chloride), and amide formation.

  • Nitro Group: The -NO₂ group is a versatile functional handle. It can be reduced to an amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂/HCl), opening pathways to a wide range of further derivatization.

Potential Applications in Research and Development

As a multifunctional building block, this compound is a valuable intermediate for synthetic chemists. The orthogonal reactivity of its functional groups allows for selective, stepwise modification.

  • Medicinal Chemistry: The corresponding aniline (obtained after nitro reduction) is a 2,3,6-trisubstituted aniline scaffold. Such scaffolds are prevalent in kinase inhibitors and other biologically active molecules.

  • Agrochemicals: Substituted nitrobenzoic acids are precursors to various herbicides and fungicides. For example, 2-methyl-6-nitrobenzoic acid is an intermediate for the fungicide metrafenone.[10]

  • Materials Science: It can serve as a monomer or functionalizing agent for polymers and dyes.

Conclusion

This technical guide provides a comprehensive, predictive framework for understanding this compound. While direct experimental data remains elusive, the analysis of its structure and comparison with well-documented analogs allows for the confident proposal of synthetic routes, characterization methods, and safety protocols. The presented workflows are designed to be robust and logical, providing researchers with the necessary foundation to synthesize, validate, and utilize this compound in their scientific pursuits. All proposed methodologies should be validated experimentally in a controlled laboratory setting.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20902, 3-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Chloro-3-nitrobenzoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22107457, 3-Chloro-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014). SAFETY DATA SHEET for m-Chlorobenzoic Acid. [Link]

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  • ChemSrc. (2023). 3-Chloro-2-nitrobenzoic acid(CAS#:4771-47-5). Retrieved from [Link]

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  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Google Patents. (n.d.). CN106083599A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
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  • Google Patents. (n.d.). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82010, 3-Chloro-2-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111718264A - Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • This reference is not available.
  • This reference is not available.

Sources

spectroscopic data of 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 3-Chloro-2-methyl-6-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of this compound. In the absence of publicly available empirical data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to forecast the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Each section details the theoretical basis for the predicted spectral features, explains the causality behind the expected results, and provides robust, field-proven protocols for the experimental acquisition of such data. This guide is intended for researchers, scientists, and drug development professionals who require a framework for the structural elucidation and characterization of novel substituted aromatic compounds.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic carboxylic acid. Its structure incorporates several key functional groups: a carboxylic acid, a nitro group, a chlorine atom, and a methyl group, all attached to a benzene ring. This specific substitution pattern dictates its chemical properties and reactivity, making it a potential intermediate in organic synthesis. Accurate structural verification is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous characterization.[1][2]

The combination of electron-withdrawing groups (NO₂, COOH, Cl) and an electron-donating group (CH₃) creates a unique electronic environment that will be reflected distinctly in its spectroscopic fingerprint. This guide will systematically predict and interpret this fingerprint.

Molecular Properties:

  • Molecular Formula: C₈H₆ClNO₄

  • Molecular Weight: 215.59 g/mol

  • Structure:

Caption: Predicted molecular structure of this compound.

Infrared (IR) Spectroscopy

2.1. Principles and Predictions

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The predicted IR spectrum of this compound will be dominated by characteristic absorptions from its functional groups.

  • Carboxylic Acid (O-H and C=O): The O-H stretch of a carboxylic acid is one of the most recognizable IR bands, appearing as a very broad absorption from ~3300 to 2500 cm⁻¹.[3] This broadening is due to strong intermolecular hydrogen bonding, which forms a stable dimer. The carbonyl (C=O) stretch will be a strong, sharp peak expected around 1700-1720 cm⁻¹. Its position is slightly lowered from a typical saturated acid due to conjugation with the aromatic ring.[3]

  • Nitro Group (N-O): Aromatic nitro groups display two distinct, strong stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[4][5] These two "eye teeth" peaks are highly diagnostic for the presence of a nitro group.[5]

  • Aromatic Ring (C=C and C-H): The spectrum will show C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching will produce sharp, weaker peaks just above 3000 cm⁻¹.

  • Chloro Group (C-Cl): The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.[6][7]

2.2. Predicted IR Data Summary

Wavenumber (cm⁻¹)Predicted IntensityAssignment of VibrationCausality and Reference
3300 - 2500Strong, Very BroadO-H stretch (Carboxylic Acid Dimer)Strong intermolecular hydrogen bonding creates a wide range of vibrational energies.[3]
>3000Weak to MediumC-H stretch (Aromatic)Stretching of sp² C-H bonds on the benzene ring.
~2950WeakC-H stretch (Methyl)Stretching of sp³ C-H bonds in the methyl group.
1720 - 1700Strong, SharpC=O stretch (Carboxylic Acid)Carbonyl conjugated with the aromatic ring.[3]
1550 - 1475StrongN-O asymmetric stretch (Nitro Group)Electron-withdrawing nature of the group creates a strong dipole.[4][5]
1600 - 1450Medium, SharpC=C stretch (Aromatic Ring)In-ring skeletal vibrations.
1360 - 1290StrongN-O symmetric stretch (Nitro Group)Second highly characteristic peak for the nitro functional group.[4][5]
1320 - 1210MediumC-O stretch (Carboxylic Acid)Stretching of the carbon-oxygen single bond in the COOH group.
800 - 600MediumC-Cl stretchVibration of the carbon-chlorine bond.[6]

2.3. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

This protocol ensures high-quality, reproducible data for a solid sample.

  • Instrument Preparation: Purge the FTIR spectrometer with dry air or nitrogen for at least 30 minutes to minimize atmospheric H₂O and CO₂ interference.

  • Background Collection: With the ATR crystal clean (typically cleaned with isopropanol and dried), collect a background spectrum. This is a critical self-validating step, as it accounts for the instrument's and environment's ambient response.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. The consistency of pressure is key to spectral reproducibility.

  • Data Acquisition: Collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent before the next measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Principles and Predictions: ¹H NMR

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The molecule has two protons on the aromatic ring. Their chemical shifts are influenced by the electronic effects of the five substituents. The nitro and carboxylic acid groups are strongly electron-withdrawing, which deshields nearby protons (moves them downfield).[8] The chloro group is also withdrawing, while the methyl group is weakly electron-donating.[8][9] The two protons are adjacent (ortho to each other), so they will appear as a pair of doublets due to spin-spin coupling. We predict their shifts to be in the 7.5-8.5 ppm range.

  • Methyl Protons (-CH₃): The methyl group protons will appear as a singlet (no adjacent protons to couple with) in the upfield region, likely around 2.3-2.6 ppm.

3.2. Predicted ¹H NMR Data Summary

Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationAssignmentRationale for Prediction
10.0 - 13.0Singlet, Broad1H-COOHHighly acidic proton, deshielded and subject to exchange.
8.0 - 8.5Doublet1HAr-H (H-4)Deshielded by ortho nitro group and meta carboxylic acid group.[8]
7.5 - 7.9Doublet1HAr-H (H-5)Coupled to H-4. Influenced by adjacent methyl and ortho chloro group.
2.3 - 2.6Singlet3H-CH₃Typical range for a methyl group attached to an aromatic ring.

3.3. Principles and Predictions: ¹³C NMR

Carbon-13 NMR identifies all unique carbon environments in a molecule. Due to the lack of symmetry, all 8 carbon atoms in this compound are expected to be unique and produce distinct signals.

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear downfield, typically in the 165-175 ppm range.

  • Aromatic Carbons (C1-C6): These carbons absorb in the 120-150 ppm range.[10] The specific shifts are determined by the attached substituents. Carbons directly attached to electron-withdrawing groups (C1, C2, C3, C6) will be shifted further downfield compared to those attached to hydrogen (C4, C5).[11][12] The carbon attached to the methyl group (C2) will also be influenced by the alkyl substituent.

  • Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing far upfield, typically between 15-25 ppm.

3.4. Predicted ¹³C NMR Data Summary

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
165 - 175C7 (-COOH)Characteristic chemical shift for a carboxylic acid carbonyl carbon.
~148C6 (-NO₂)Aromatic carbon attached to the strongly electron-withdrawing nitro group.[11]
~135C2 (-CH₃)Aromatic carbon attached to both the methyl group and adjacent to the chloro and COOH groups.
~133C1 (-COOH)Aromatic carbon attached to the carboxylic acid group.
~132C3 (-Cl)Aromatic carbon attached to the chlorine atom.
~130C4 (Ar-CH)Aromatic CH carbon, deshielded by the ortho nitro group.
~125C5 (Ar-CH)Aromatic CH carbon, less deshielded than C4.
15 - 25C8 (-CH₃)Aliphatic carbon, highly shielded.

3.5. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~10-20 mg of the compound. Dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it helps to keep the acidic proton from exchanging too rapidly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to create a homogeneous magnetic field. This step is crucial for high-resolution data.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-15 ppm).

    • A 90° pulse angle and a relaxation delay of 2-5 seconds are typical.

    • Co-add 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Decoupling collapses C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum.

    • Set the spectral width to cover ~0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS). Integrate the ¹H NMR signals.

Mass Spectrometry (MS)

4.1. Principles and Predictions

Mass spectrometry provides the molecular weight and information about the molecule's structure through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode is ideal for a carboxylic acid.

  • Molecular Ion: In negative-mode ESI, the primary ion observed will be the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 214.59.

  • Isotopic Pattern: The presence of chlorine is a key validation point. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the [M-H]⁻ peak will be accompanied by an [M+2-H]⁻ peak at m/z 216.59, with an intensity approximately one-third that of the main peak. This 3:1 isotopic signature is definitive for a molecule containing one chlorine atom.

  • Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion will likely lead to characteristic neutral losses. The most common fragmentation for aromatic carboxylic acids is the loss of CO₂ (44 Da), resulting in a fragment at m/z 170.59. Further fragmentation could involve the loss of the nitro group (NO₂, 46 Da).

4.2. Predicted Mass Spectrometry Data

Predicted m/zIon AssignmentRationale for Prediction
214.6 / 216.6[M-H]⁻Deprotonated molecular ion. The M+2 peak at ~33% intensity confirms the presence of one chlorine atom.
170.6 / 172.6[M-H-CO₂]⁻Loss of carbon dioxide (decarboxylation) from the parent ion, a very common fragmentation pathway for carboxylic acids.
168.6 / 170.6[M-H-NO₂]⁻Loss of the nitro group from the parent ion.

4.3. Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Method: While direct infusion is possible, using a simple isocratic LC method (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode or ammonium acetate for negative mode) helps to clean up the sample before it enters the mass spectrometer.

  • MS Ionization: Set the ESI source to negative ion mode. Optimize source parameters such as capillary voltage, gas flow, and temperature to achieve a stable and strong signal for a known standard before running the sample.

  • MS Acquisition (MS1 Scan): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M-H]⁻ ion and confirm its isotopic pattern.

  • MS/MS Acquisition (Fragmentation Scan): Perform a product ion scan by selecting the [M-H]⁻ ion (m/z 214.6) as the precursor. Apply collision energy to induce fragmentation and record the resulting fragment ions. This self-validating step confirms connectivity by linking fragment ions to the parent molecule.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound relies on the synergistic interpretation of all acquired data.

cluster_0 Data Acquisition cluster_1 Data Interpretation & Verification cluster_2 Structural Elucidation IR FTIR Spectroscopy IR_data Identify Functional Groups (COOH, NO2, C-Cl) IR->IR_data NMR 1H & 13C NMR Spectroscopy NMR_data Establish C-H Framework & Connectivity NMR->NMR_data MS LC-MS Analysis MS_data Determine Molecular Weight & Confirm Elemental Formula (Cl Isotope) MS->MS_data Assemble Assemble Fragments & Propose Structure IR_data->Assemble MS_data->Assemble NMR_data->Assemble Confirm Confirm Structure with 2D NMR (if needed) Assemble->Confirm Final Final Verified Structure Confirm->Final

Caption: A typical workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion

This guide presents a predicted, multi-faceted spectroscopic profile for this compound. By integrating the anticipated data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry, a unique and verifiable molecular fingerprint emerges. The provided protocols are designed to be robust and self-validating, ensuring that when experimental data is acquired, it can be confidently compared against these theoretically grounded predictions to achieve unambiguous structural confirmation.

References

  • Reich, H. J. (n.d.). Prediction of 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of chlorobenzene. Retrieved from [Link]

  • Chem LibreTexts. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Chem LibreTexts. (2023, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. Retrieved from [Link]

  • Zhang, Y., & Cremer, D. (2010). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 12(35), 10437-10450. Retrieved from [Link]

  • Albert, K., & Brey, W. S. (1988). High-resolution FTIR spectroscopy of chlorobenzene. Journal of Molecular Spectroscopy, 128(2), 484-496. Retrieved from [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]

  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Sciences, 13(9), 923. Retrieved from [Link]

  • Chem LibreTexts. (2023, September 30). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). World Journal of Chemical Education, 1(2), 23-28. Retrieved from [Link]

Sources

solubility of 3-Chloro-2-methyl-6-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-2-methyl-6-nitrobenzoic Acid in Organic Solvents

Abstract

Introduction: Physicochemical Profile of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chloro group, a methyl group, and a nitro group on the benzene ring, dictates its physicochemical properties and, consequently, its solubility.

  • Molecular Formula: C₈H₆ClNO₄

  • Molecular Weight: 215.59 g/mol

  • CAS Number: 63104-33-6

The interplay of the electron-withdrawing nitro and chloro groups, the electron-donating methyl group, and the hydrogen-bonding-capable carboxylic acid function creates a molecule with a complex polarity profile. Understanding these intramolecular interactions is key to predicting its behavior in various solvent environments. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitro group's oxygen atoms are potential hydrogen bond acceptors.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1][2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Several key factors influence the solubility of substituted benzoic acids:

  • Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will favor nonpolar solutes. This compound possesses both polar (carboxylic acid, nitro group, chloro group) and nonpolar (benzene ring, methyl group) regions, suggesting it will exhibit a range of solubilities in solvents of varying polarities.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.

  • Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid.

  • pKa and Acid-Base Properties: As a carboxylic acid, the compound's solubility can be dramatically influenced by the pH of the medium. In basic organic solvents (e.g., those containing amines), an acid-base reaction can occur, leading to the formation of a highly soluble salt. The nitro and chloro substituents are electron-withdrawing, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2]

Predicted Solubility Profile and Comparative Analysis

While quantitative data for this compound is unavailable, we can infer its likely solubility behavior by examining data for analogous compounds. A study by Zhang et al. provides extensive solubility data for benzoic acid and its nitro-derivatives in a range of solvents.[3]

Table 1: Molar Fraction Solubility (x10³) of Benzoic Acid and Nitro-Substituted Benzoic Acids in Various Solvents at 298.15 K (25 °C) [3]

SolventBenzoic Acid3-Nitrobenzoic Acid3,5-Dinitrobenzoic Acid
Methanol258.9308.2231.1
Ethanol288.5290.1189.6
Acetonitrile161.4196.8108.5
Ethyl Acetate158.7203.4115.3
Dichloromethane46.861.715.2
Toluene36.119.33.6
Water0.250.490.31
  • High Solubility in Polar Protic Solvents: Like its analogs, this compound is expected to be highly soluble in polar protic solvents such as methanol and ethanol . These solvents can effectively form hydrogen bonds with the carboxylic acid and nitro groups.

  • Good Solubility in Polar Aprotic Solvents: Good solubility is also anticipated in polar aprotic solvents like acetone and ethyl acetate . These solvents can act as hydrogen bond acceptors and have dipole moments that can interact favorably with the polar regions of the molecule.

  • Moderate to Low Solubility in Nonpolar Solvents: Solubility is expected to be lower in nonpolar solvents like toluene and hexane . While the benzene ring and methyl group contribute some nonpolar character, the polar functional groups will limit solubility in highly nonpolar media.

  • Low Solubility in Water: The presence of the largely nonpolar benzene ring, chloro, and methyl groups will likely result in low aqueous solubility, similar to its analogs.[1]

The presence of the chloro and methyl groups in this compound will modulate this general trend. The chloro group adds to the polar character, while the methyl group enhances the nonpolar character. The steric hindrance from the ortho-methyl and ortho-nitro groups may also slightly affect how solvent molecules pack around the solute, potentially influencing solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a well-defined experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.[3]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to achieve a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

  • Gravimetric Analysis (Optional but recommended for validation):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated and a constant weight is achieved, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Accurately dilute a known volume of the filtered saturated solution with the corresponding solvent.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Express solubility in various units as required, such as g/100 mL, mg/mL, mol/L (molarity), or mole fraction.

Self-Validating System

This protocol incorporates self-validation through several means:

  • Visual Confirmation: The continued presence of excess solid confirms that the solution is saturated.

  • Equilibrium Confirmation: Taking samples at different time points (e.g., 24, 36, and 48 hours) and verifying that the concentration no longer changes confirms that equilibrium has been reached.

  • Analytical Validation: The use of a validated HPLC method with a linear calibration curve ensures the accuracy of the concentration measurements.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess solute to known volume of solvent B Agitate at constant temperature (e.g., 24-48h) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D Careful aspiration E Dilute sample with known factor D->E F Analyze by validated HPLC method E->F G Calculate concentration from calibration curve F->G H Solubility Data (g/L, mol/L, etc.) G->H Report Data

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a robust framework for understanding and determining the . By integrating theoretical principles with comparative data from structurally similar compounds, we predict that this compound will be most soluble in polar protic and aprotic solvents and less soluble in nonpolar media and water. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a reliable and validated methodology. This foundational knowledge is critical for the successful design of synthetic routes, purification strategies, and formulation development involving this compound.

References

  • Experiment 1 Determination of Solubility. (n.d.).
  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1105.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • 3-Methyl-2-nitrobenzoic acid - Solubility of Things. (n.d.).
  • 3-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

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synthesis of 3-Chloro-2-methyl-6-nitrobenzoic acid from 2-chloro-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Chloro-2-methyl-6-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the synthesis of this compound via the electrophilic nitration of 3-Chloro-2-methylbenzoic acid. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the mechanistic principles governing the reaction's regioselectivity, a detailed and validated experimental protocol, and critical safety procedures. By explaining the causal factors behind experimental choices, this guide aims to bridge theoretical knowledge with practical application, ensuring a safe, efficient, and reproducible synthesis. Key discussions include the interplay of substituent directing effects, optimization of reaction conditions, and methods for purification and characterization of the final product.

Introduction and Strategic Overview

This compound is a polysubstituted aromatic carboxylic acid with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. The strategic introduction of a nitro group onto the 3-Chloro-2-methylbenzoic acid scaffold creates a key functional handle that can be readily transformed into other functionalities, such as an amine, enabling the construction of more complex molecular architectures.

The primary challenge in this synthesis is achieving high regioselectivity. The starting material, 3-Chloro-2-methylbenzoic acid, possesses three distinct substituents—a deactivating, meta-directing carboxylic acid group; an activating, ortho-, para-directing methyl group; and a deactivating, ortho-, para-directing chloro group.[1][2] The successful synthesis of the target compound hinges on understanding and leveraging the cumulative electronic and steric effects of these groups to direct the incoming electrophile, the nitronium ion (NO₂⁺), to the desired C6 position.[3] This guide will elucidate the chemical logic that makes this specific transformation not only feasible but also efficient.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction is initiated by the in-situ generation of the highly electrophilic nitronium ion from a mixture of concentrated nitric and sulfuric acids.[2][4] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the NO₂⁺ electrophile.[2]

Equation 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the nucleophilic π-system of the aromatic ring. The regiochemical outcome of this attack on 3-Chloro-2-methylbenzoic acid is determined by the directing effects of the existing substituents.

  • Carboxylic Acid (-COOH) at C1: This is a powerful deactivating and meta-directing group due to its electron-withdrawing nature.[1][2] It directs incoming electrophiles to the C3 and C5 positions.

  • Methyl (-CH₃) at C2: This is an activating and ortho-, para-directing group due to hyperconjugation and inductive effects, which donate electron density to the ring. It directs incoming electrophiles to the C3, C5, and C6 positions (relative to its own position, which are C1, C3, and C5 on the ring).

  • Chloro (-Cl) at C3: This is a deactivating yet ortho-, para-directing group. Its inductive effect withdraws electron density, but its lone pairs can donate electron density through resonance. It directs incoming electrophiles to the C2, C4, and C6 positions (relative to its own position, which are C2, C4, and C6 on the ring).

Analysis of Positional Reactivity

Let's analyze the available positions for substitution (C4, C5, C6):

  • Position C4: This position is para to the -Cl group and meta to the -CH₃ group. While directed by the chloro group, it receives no activation from the methyl group and is sterically hindered by the adjacent C3-Cl and C5-H.

  • Position C5: This position is meta to the -COOH group, para to the -CH₃ group, and meta to the -Cl group. It is strongly activated and directed by the methyl group and also directed by the carboxyl group. This makes C5 a highly probable site for nitration.

  • Position C6: This position is meta to both the -COOH and -Cl groups and, crucially, ortho to the activating -CH₃ group. The directing effects of the two most influential groups—the activating methyl group and the strongly meta-directing carboxyl group—converge on this position. While ortho positions can be subject to steric hindrance, the directing influence is powerful.

G cluster_0 Directing Effects on 3-Chloro-2-methylbenzoic Acid cluster_1 Positional Analysis for Nitration (NO2+) Start Substituents COOH -COOH (C1) Meta-Directing Deactivating Start->COOH CH3 -CH3 (C2) Ortho, Para-Directing Activating Start->CH3 Cl -Cl (C3) Ortho, Para-Directing Deactivating Start->Cl Pos5 Position C5 (para to -CH3, meta to -COOH) Favored Product COOH->Pos5 Directs Meta Pos6 Position C6 (ortho to -CH3, meta to -COOH) TARGET PRODUCT COOH->Pos6 Directs Meta CH3->Pos5 Directs Para (Strong Activation) CH3->Pos6 Directs Ortho (Strong Activation) Pos4 Position C4 (meta to -CH3, para to -Cl) Sterically Hindered Result Predicted Major Product: This compound Pos5->Result Likely Side-Product Pos6->Result

Caption: Logical flow of substituent directing effects.

Experimental Protocol

This protocol provides a self-validating system for the synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )ConcentrationGrade
3-Chloro-2-methylbenzoic acidC₈H₇ClO₂170.59>98%Reagent
Sulfuric AcidH₂SO₄98.0898%ACS
Nitric AcidHNO₃63.0170%ACS
Deionized WaterH₂O18.02N/AHigh Purity
EthanolC₂H₅OH46.0795% or 200 ProofACS
Dichloromethane (DCM)CH₂Cl₂84.93N/AACS
Ethyl AcetateC₄H₈O₂88.11N/AACS
HexanesC₆H₁₄86.18N/AACS
Anhydrous Sodium SulfateNa₂SO₄142.04N/AReagent
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Buchner funnel and vacuum flask

  • Glassware for recrystallization

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Synthesis Procedure

G start Start step1 1. Charge Flask Add 3-Chloro-2-methylbenzoic acid (1 eq) and conc. H2SO4 (5 vol) to flask. start->step1 step2 2. Cool Mixture Cool to 0-5 °C in an ice-water bath. step1->step2 step3 3. Add Nitric Acid Add conc. HNO3 (1.1 eq) dropwise via funnel. Maintain temp < 10 °C. step2->step3 step4 4. Reaction Stir at 0-5 °C for 1 hour, then allow to warm to RT and stir for 2 hours. step3->step4 step5 5. Monitor Progress Check reaction completion using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). step4->step5 step6 6. Quench Reaction Pour mixture slowly onto crushed ice with vigorous stirring. step5->step6 step7 7. Isolate Product Collect precipitate by vacuum filtration. Wash with cold deionized water. step6->step7 step8 8. Purify Recrystallize crude solid from a suitable solvent (e.g., Ethanol/Water). step7->step8 end End Dry purified product under vacuum. step8->end

Caption: Step-by-step experimental workflow for synthesis.
  • Flask Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 3-Chloro-2-methylbenzoic acid (e.g., 10.0 g, 58.6 mmol).

  • Dissolution: Carefully add concentrated (98%) sulfuric acid (50 mL) to the flask. Stir the mixture until the solid is fully dissolved.

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C.

  • Nitration: Slowly add concentrated (70%) nitric acid (4.1 mL, ~64.5 mmol, 1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition to prevent runaway reactions and minimize the formation of byproducts. [1]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase is 3:1 Hexanes:Ethyl Acetate with a few drops of acetic acid. The product spot should be more polar than the starting material.

  • Work-up (Quenching): In a separate beaker, prepare a mixture of crushed ice and water (~300 g). Pour the reaction mixture slowly and carefully onto the ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.[1]

  • Drying: Allow the crude product to air-dry on the filter for 30 minutes, then transfer to a watch glass to dry further.

Purification

The primary method for purification is recrystallization.[1]

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent, such as an ethanol/water mixture. Add the solvent portion-wise until the solid just dissolves at the boiling point.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result for this compound
Appearance Pale yellow to white crystalline solid
Melting Point 237-239 °C (literature value)[5]
¹H NMR Peaks corresponding to aromatic protons and methyl protons, with integration and splitting patterns consistent with the 1,2,3,4-substitution pattern.
¹³C NMR Peaks corresponding to the 8 distinct carbon atoms in the molecule, including the carboxyl carbon.
FT-IR (cm⁻¹) Characteristic peaks for O-H (acid), C=O (acid), C-NO₂ (asymmetric and symmetric stretching), and C-Cl stretching.
Mass Spec (MS) Molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight (215.58 g/mol ).

Safety, Handling, and Waste Disposal

Nitration reactions are highly exothermic and involve corrosive and oxidizing materials.[6] Strict adherence to safety protocols is mandatory.

Hazard Analysis
  • Nitrating Mixture (H₂SO₄/HNO₃): Extremely corrosive, causing severe burns on contact.[7][8] It is a powerful oxidizing agent that can react violently with organic materials.[9][10] The reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[6][11]

  • Nitric Acid: Highly corrosive and a strong oxidizer.[12][13] Inhalation of its fumes can cause severe respiratory damage.[13]

  • Sulfuric Acid: Highly corrosive, causing severe burns. Reacts exothermically with water.[7]

  • Organic Compounds: The starting material and product are irritants.[14][15]

G start Pre-Experiment ppe 1. Don PPE Acid-resistant gloves, safety goggles, face shield, lab coat. start->ppe hood 2. Fume Hood Ensure proper ventilation and set up all equipment inside. ppe->hood emergency 3. Emergency Prep Locate safety shower, eyewash. Have spill kit (sodium bicarbonate) ready. hood->emergency during During Reaction temp 4. Temperature Control Maintain < 10 °C during addition. Use ice bath. during->temp addition 5. Slow Addition Add reagents dropwise to prevent exotherm. temp->addition post Post-Experiment quench 6. Careful Quenching Add reaction mixture to ice slowly to dissipate heat. post->quench waste 7. Waste Disposal Neutralize acidic aqueous waste with a base (e.g., NaHCO₃) before disposal. quench->waste

Caption: Critical safety protocol flowchart for nitration.
Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[11]

  • Engineering Controls: Conduct the entire procedure in a certified chemical fume hood to prevent inhalation of toxic fumes.[11][16] Ensure a safety shower and eyewash station are immediately accessible.[13]

  • Handling: Always add acid to water, never the reverse. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid slowly while cooling.[4] Use glass or other acid-resistant materials for all equipment.[11]

  • Spill Response: In case of a spill, neutralize with an appropriate agent like sodium bicarbonate or a commercial spill kit.[16] Evacuate the area if the spill is large or produces significant fumes.

Waste Disposal
  • All acidic aqueous waste must be neutralized before disposal.[16] Slowly add the acidic filtrate to a large beaker of water and then carefully neutralize by adding a base such as sodium bicarbonate or sodium carbonate in small portions until the pH is neutral.

  • Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[16]

Conclusion

The synthesis of this compound from 3-Chloro-2-methylbenzoic acid is an excellent case study in regioselective electrophilic aromatic substitution. A successful outcome is predicated on a thorough understanding of the competing and synergistic directing effects of the substituents on the aromatic ring. By carefully controlling the reaction temperature and stoichiometry, the desired 6-nitro isomer can be synthesized in good yield. The paramount importance of rigorous safety protocols cannot be overstated, given the hazardous nature of the reagents involved. This guide provides the necessary theoretical foundation and practical instruction for researchers to confidently and safely perform this valuable chemical transformation.

References

  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Benchchem.
  • Nitration reaction safety. YouTube.
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  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ACS Publications.
  • NITRIC ACID SAFETY. University of Washington.
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate.
  • Nitration Of Benzoic Acid. sga.profnit.org.br.
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
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  • Sulfuric Acid and Nitric Acid Reaction & its Applications. ECHEMI.com.
  • Concentrated Nitric with 2% Sulfuric Acid. Columbus Chemical.
  • MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group.
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electronic effects of substituents in 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-2-methyl-6-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the electronic effects governing the chemical properties of this compound. Intended for researchers, medicinal chemists, and drug development professionals, this document dissects the interplay of inductive, resonance, and steric effects contributed by the chloro, methyl, and nitro substituents. By examining each substituent's individual and collective influence on the molecule's acidity and reactivity, this guide offers a foundational understanding rooted in the principles of physical organic chemistry. We will explore how these effects synergize, particularly through a pronounced ortho effect, to significantly modulate the characteristics of the carboxylic acid functional group. Methodologies for the experimental and computational evaluation of these properties are also presented to provide a practical framework for laboratory application.

Introduction: The Principles of Electronic Effects in Substituted Benzoic Acids

The reactivity and acidity of a benzoic acid derivative are fundamentally dictated by the electronic environment of its aromatic ring.[1] Substituents alter the electron density of the ring and, consequently, the stability of the carboxylate anion formed upon deprotonation.[2][3] These influences are primarily categorized into two mechanisms:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms.[4][5] Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring and stabilizing the conjugate base, thus increasing acidity.[3][6] Conversely, electron-donating groups (EDGs) have a positive inductive effect (+I), pushing electron density towards the ring, destabilizing the conjugate base and decreasing acidity.[3][6]

  • Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[4][5] It is most pronounced when the substituent is at the ortho or para position relative to the reaction center.[7] Electron-withdrawing groups with π-bonds (like -NO₂) exhibit a negative resonance effect (-R), pulling electron density out of the ring. Substituents with lone pairs (like -Cl) can exhibit a positive resonance effect (+R), donating electron density to the ring.[8]

In polysubstituted systems like this compound, these effects combine in a complex manner, often leading to non-additive consequences that are critical for predicting molecular behavior.

Analysis of Individual Substituents

To understand the target molecule, we must first analyze the contribution of each substituent based on its intrinsic properties and its position on the benzene ring relative to the carboxyl group.

The 6-Nitro Group (-NO₂): A Powerful Electron-Withdrawing Force

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry.[9]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling significant electron density from the ring through the C-N sigma bond.[10]

  • Resonance Effect (-R): Positioned ortho to the carboxyl group, the nitro group can participate directly in resonance, withdrawing π-electron density from the ring. This delocalizes the positive charge onto the ring, making the ring highly electron-deficient.[11] This effect strongly stabilizes the negative charge of the carboxylate anion upon deprotonation, significantly increasing the acidity of the benzoic acid.[1][3]

The 3-Chloro Group (-Cl): Inductive Withdrawal from the Meta Position

The chloro substituent is a halogen, which exhibits dual electronic behavior.

  • Inductive Effect (-I): Due to its high electronegativity, chlorine exerts a strong -I effect, withdrawing electron density from the ring and increasing acidity.[8][12]

  • Resonance Effect (+R): Chlorine possesses lone pairs that can be donated to the ring via resonance.[8][12] However, in this compound, the chloro group is in the meta position relative to the carboxyl group. Resonance effects are not effectively transmitted from the meta position.[7] Therefore, the dominant electronic contribution of the 3-chloro group is its acid-strengthening -I effect.

The 2-Methyl Group (-CH₃): An Electron-Donating Inductive Contributor

Alkyl groups like methyl are generally considered electron-donating.

  • Inductive Effect (+I): The methyl group is an sp³-hybridized carbon attached to the sp²-hybridized ring carbon. This difference in hybridization and electronegativity results in a weak electron-donating inductive effect, which pushes electron density into the ring.[13][14][15] In isolation, this +I effect would destabilize the carboxylate anion and decrease acidity.[3]

  • Hyperconjugation: The methyl group can also donate electron density through hyperconjugation, a type of resonance involving σ-bonds, further contributing to its electron-donating character.[15]

The Overriding Influence: Synergistic Effects and the Ortho Effect

The chemical personality of this compound is defined not by the simple sum of its parts, but by their powerful interplay. The presence of two substituents, methyl and nitro, in the positions ortho to the carboxyl group introduces a profound steric phenomenon known as the ortho effect .[16][17]

The ortho effect dictates that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the electronic nature of the substituent.[17][18] This is primarily due to Steric Inhibition of Resonance (SIR) .[17][19]

  • Mechanism of the Ortho Effect: The sheer physical bulk of the ortho-substituents (in this case, the -CH₃ and -NO₂ groups) prevents the carboxyl group (-COOH) from being coplanar with the benzene ring.[16][17] This forced rotation disrupts the π-orbital overlap between the carboxyl group and the aromatic system.

  • Consequence on Acidity: In an unsubstituted benzoic acid, resonance partially delocalizes the negative charge of the carboxylate anion into the benzene ring. By forcing the carboxyl group out of plane, the ortho effect prevents this delocalization. The negative charge is therefore localized entirely on the two highly electronegative oxygen atoms of the carboxylate group, which is a more stable configuration.[19] This enhanced stability of the conjugate base leads to a significant increase in the acidity of the parent acid.[16][17]

In this compound, the weak, acid-weakening +I effect of the 2-methyl group is completely overshadowed by its contribution to the acid-strengthening ortho effect. The 6-nitro group contributes to this steric effect while also providing powerful -I and -R effects that further stabilize the carboxylate anion. The 3-chloro group adds its own purely inductive (-I) electron-withdrawing pull. The result is a molecule with substantially higher acidity than benzoic acid or any of its monosubstituted derivatives.

Ortho_Effect The Ortho Effect: Steric Inhibition of Resonance img_planar caption_planar Carboxyl group is coplanar with the ring. Resonance with ring is possible. img_twisted caption_twisted Steric clash forces carboxyl group out of plane. Resonance with ring is inhibited.

Caption: Steric clash from ortho groups forces the COOH out of plane.

Quantitative Analysis and Data Presentation

While the Hammett equation is not strictly applicable to ortho-substituted compounds due to the unquantifiable steric effects, the substituent constants for meta and para positions are invaluable for understanding the intrinsic electronic nature of each group. [20][21] Table 1: Hammett Substituent Constants

Substituent σ_meta σ_para Electronic Characterization
-NO₂ +0.710 +0.778 Strongly Electron-Withdrawing [20]
-Cl +0.373 +0.227 Electron-Withdrawing [20]
-CH₃ -0.069 -0.170 Electron-Donating [20]

A positive σ value indicates an electron-withdrawing group that increases the acidity of benzoic acid, while a negative value indicates an electron-donating group that decreases acidity.

Table 2: Acidity (pKa) of Selected Benzoic Acids in Water

Compound pKa Relative Acidity
Benzoic Acid 4.20 Reference
2-Nitrobenzoic Acid 2.17 Much Stronger
2-Methylbenzoic Acid 3.91 Stronger (Ortho Effect)
3-Chlorobenzoic Acid 3.82 Stronger
This compound < 2.0 (Predicted) Very Much Stronger

Note: The pKa for the title compound is predicted to be very low due to the powerful combined electronic and steric effects.

Experimental Protocols

To validate the theoretical analysis, precise experimental determination of the compound's properties is essential.

Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a robust method for accurately measuring the acid dissociation constant (pKa).

Objective: To determine the pKa of this compound.

Materials:

  • This compound

  • Standardized 0.1 M NaOH solution

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL beaker

Methodology:

  • Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in the 100 mL beaker. If solubility is low, a co-solvent like ethanol may be used, but the pKa will be an apparent pKa (pKa_app).

  • Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH directly above the beaker.

  • Titration: Record the initial pH of the solution. Begin adding the NaOH titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point, ensuring a dense collection of data points around the half-equivalence point.

  • Analysis:

    • Plot the collected data as pH (y-axis) versus Volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (or the inflection point of the first derivative plot, dpH/dV).

    • The half-equivalence point occurs at V_eq / 2.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. Determine the pH from the titration curve at this volume to find the pKa of the acid.

pKa_Workflow start Dissolve Acid Sample setup Set up Titration Apparatus (pH meter, burette, stirrer) start->setup titrate Add NaOH Titrant in Increments setup->titrate record Record pH and Volume titrate->record check Past Equivalence Point? record->check check->titrate No plot Plot pH vs. Volume check->plot Yes analyze Determine Half-Equivalence Point plot->analyze end_node pKa = pH at Half-Equivalence analyze->end_node

Caption: Workflow for experimental pKa determination.

Conclusion

The electronic profile of this compound is a compelling example of how multiple substituents orchestrate a molecule's chemical properties. The powerful electron-withdrawing effects of the 6-nitro and 3-chloro groups, combined with the dominant, acid-strengthening ortho effect induced by the 2-methyl and 6-nitro groups, synergize to create a highly acidic molecule. The weak electron-donating nature of the methyl group is rendered insignificant in the face of these overwhelming steric and electronic forces. This detailed understanding is paramount for professionals in drug development and chemical research, as it enables the rational design of molecules with tailored acidity, solubility, and reactivity, which are critical parameters for biological activity and synthetic viability.

References

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  • Filo. (2025). Although chlorine is an electron withdrawing group then why it is ortho para directing in electrophilic aromatic substitution. [Link]

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  • The Student Room. (2013). Chemistry - Methyl Group Activating the Benzene Ring. [Link]

  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. [Link]

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  • Stucchi, L., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. [Link]

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  • The University of Manchester. (2011). pKa prediction from an ab initio bond length: Part 3 - Benzoic acids and anilines. Research Explorer. [Link]

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Topic: Steric Hindrance in 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the profound steric effects inherent in the molecular structure of 3-Chloro-2-methyl-6-nitrobenzoic acid. As a polysubstituted benzene derivative, this compound serves as an exemplary case study for understanding how steric hindrance governs molecular conformation, chemical reactivity, and acidity. The presence of two bulky ortho substituents—a methyl group and a nitro group—flanking the carboxylic acid functionality creates a highly constrained environment. This guide will deconstruct the origins of this steric strain, principally through the lens of the "ortho effect" and Steric Inhibition of Resonance (SIR). We will explore the quantifiable consequences of this architecture, including its significantly enhanced acidity and the pronounced deactivation of the carboxyl group toward common organic transformations such as esterification and amidation. Methodologies for characterizing these effects, from spectroscopic analysis to advanced synthetic protocols for overcoming steric barriers, will be detailed. This document is intended to equip researchers with the foundational knowledge and practical insights required to predict, understand, and manipulate the behavior of sterically encumbered molecules in chemical synthesis and drug design.

The Foundational Principle: The Ortho Effect and Steric Inhibition of Resonance

In the study of substituted aromatic compounds, electronic effects (induction and resonance) are often paramount in predicting reactivity. However, when substituents occupy positions ortho to a reactive center, spatial interactions, or steric effects, can dominate.[1][2] This phenomenon is powerfully demonstrated in ortho-substituted benzoic acids, leading to a principle known as the ortho effect .

The ortho effect describes the observation that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[3][4][5][6] This runs counter to predictions based solely on electronic effects. The underlying cause is a steric clash between the ortho-substituent and the carboxylic acid group.[6][7] To alleviate this van der Waals strain, the molecule adopts a conformation where the carboxyl group is twisted out of the plane of the benzene ring.[3][7]

This loss of co-planarity disrupts the π-orbital overlap between the carboxyl group and the aromatic system, a phenomenon termed Steric Inhibition of Resonance (SIR) .[8] While resonance with the benzene ring stabilizes the neutral acid molecule, this stabilization is lost upon twisting. Crucially, the twisting has a more significant stabilizing effect on the resulting carboxylate anion. By preventing resonance with the ring, the negative charge on the carboxylate is more effectively localized and stabilized by resonance between its two oxygen atoms. This greater stabilization of the conjugate base leads to a lower pKa and thus, a stronger acid.[4][8]

Molecular Architecture: The Crowded Environment of this compound

The structure of this compound presents a classic case of severe steric congestion. The carboxylic acid at the C1 position is flanked by two ortho-substituents: a methyl group at C2 and a nitro group at C6.

  • 2-Methyl Group: An alkyl group with a non-trivial van der Waals radius.

  • 6-Nitro Group: A bulky and electronically powerful substituent, which is also capable of intramolecular interactions.

The cumulative steric pressure exerted by these two groups forces the carboxyl moiety into a high-angle, non-planar conformation relative to the benzene ring to minimize repulsive interactions. The chloro-substituent at the 3-position, while not directly ortho to the carboxyl group, adds to the overall electronic and steric profile of the molecule.

Caption: Steric clash between ortho methyl and nitro groups forces the carboxyl group out of the ring plane.

Quantifiable Consequences of Steric Hindrance

Enhanced Acidity

The di-ortho substitution in this compound dramatically enhances its acidity through the SIR effect. While the methyl group is weakly electron-donating and the nitro and chloro groups are electron-withdrawing, the steric component is the overriding factor. The severe out-of-plane twisting of the carboxyl group largely isolates it from the ring's resonance system, leading to significant stabilization of the carboxylate conjugate base.

CompoundSubstituentspKa (approx. in H₂O)Primary Effect Driving Acidity
Benzoic AcidNone4.20Baseline
2-Methylbenzoic Acid2-CH₃3.91Ortho Effect (Steric)
2-Nitrobenzoic Acid2-NO₂2.17Ortho Effect (Steric) + Induction (-I)
2,6-Dimethylbenzoic Acid2,6-(CH₃)₂3.25Amplified Ortho Effect (Steric)
This compound 2-CH₃, 3-Cl, 6-NO₂< 2.0 (Estimated) Dominant Di-Ortho Effect (Steric) + Induction

Note: Exact pKa values can vary with solvent and temperature. The value for the title compound is an educated estimate based on the combined effects.

Impeded Reactivity of the Carboxyl Group

A major consequence of the steric shielding by the 2-methyl and 6-nitro groups is the drastic reduction in the reactivity of the carboxyl group.[9][10][11] Standard reactions that require nucleophilic attack at the carbonyl carbon are significantly hindered.

  • Esterification: Fischer esterification, which involves the attack of an alcohol on the protonated carboxyl group, is extremely slow or fails entirely. Even with sterically unhindered alcohols, the reaction requires harsh conditions.

  • Amide Bond Formation: Direct condensation with amines using standard coupling reagents (e.g., DCC, HATU) is often inefficient.[9][12] The bulky ortho groups physically block the trajectory of the incoming amine nucleophile, preventing it from reaching the activated carboxyl intermediate.[13]

Reactivity_Shielding Molecule COOH CH₃ NO₂ Benzene Ring Block1 Steric Block Block2 Steric Block Nucleophile Nu-H (e.g., R-OH, R-NH₂) Nucleophile->Molecule:c1 Attack Path

Caption: Ortho substituents physically block nucleophilic attack on the carboxyl carbon.

Methodologies for Characterization and Synthesis

Analytical Characterization
  • X-Ray Crystallography: This is the definitive technique to visualize steric hindrance. A single-crystal X-ray structure would provide precise bond lengths and, most importantly, the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring, offering quantitative proof of the out-of-plane twist. Studies on analogous di-ortho substituted benzoic acids show this angle can be as high as 90°.[14][15][16]

  • Infrared (IR) Spectroscopy: The lack of conjugation between the carbonyl group and the aromatic ring due to SIR can lead to a shift in the C=O stretching frequency (ν_C=O) compared to a planar analogue like benzoic acid. The IR spectrum for 3-chloro-2-nitrobenzoic acid shows a strong C=O band around 1710 cm⁻¹, with characteristic asymmetric and symmetric vibrations for the NO₂ group at 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[17][18]

  • Computational Chemistry: Density Functional Theory (DFT) calculations are invaluable for modeling the molecule's geometry. These methods can accurately predict the minimum energy conformation, calculate the rotational energy barrier of the C-C bond connecting the carboxyl group, and quantify the steric energy, providing a theoretical framework that complements experimental data.[19][20]

Protocol: Amide Bond Formation with a Sterically Hindered Acid

Standard coupling methods often fail for substrates like this compound. More robust protocols are required to overcome the high activation energy barrier imposed by steric hindrance. One such approach involves the conversion of the carboxylic acid to a more reactive acyl fluoride.[12]

Objective: To synthesize the N-benzyl amide of this compound.

Materials:

  • This compound

  • Cyanuric fluoride (or alternative fluorinating agent like PyFluor)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Benzylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Activation to Acyl Fluoride (In Situ):

    • In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.5 equivalents of anhydrous pyridine to the solution.

    • Slowly add 0.5 equivalents of cyanuric fluoride. The acyl fluoride is less sterically demanding than other activated intermediates.

    • Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Amine Coupling:

    • In a separate flask, prepare a solution of 1.2 equivalents of benzylamine in anhydrous DCM.

    • Slowly add the benzylamine solution to the freshly prepared acyl fluoride mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 12-24 hours. The elevated temperature provides the necessary thermal energy to overcome the steric barrier for the nucleophilic attack.[12]

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess acid and reagents.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Causality: This protocol succeeds where others fail because the conversion to a highly reactive acyl fluoride intermediate, combined with elevated temperatures, provides a sufficient driving force to overcome the significant steric hindrance around the carbonyl center.

Implications in Drug Development and Materials Science

The principles demonstrated by this compound have significant real-world implications:

  • Medicinal Chemistry: If a sterically hindered carboxylic acid is part of a pharmacophore, its ability to form hydrogen bonds or ionic interactions with a biological target will be heavily influenced by its fixed, out-of-plane conformation. This structural rigidity can be exploited for designing highly selective ligands. Furthermore, the low reactivity of the carboxyl group can impart metabolic stability, making the molecule resistant to hydrolysis by esterase enzymes.

  • Polymer and Materials Science: The conformational rigidity and hindered reactivity can be used to design unique polymer architectures. Monomers containing such structures can lead to materials with high thermal stability and specific three-dimensional structures.

Conclusion

This compound is more than just a complex organic molecule; it is a powerful illustration of the dominance of steric effects in shaping chemical identity. The di-ortho substitution creates a sterically encumbered environment that twists the carboxyl group out of the plane of the aromatic ring, leading to a cascade of predictable yet profound consequences: a dramatic increase in acidity via the ortho effect and a significant decrease in the reactivity of the carboxyl functional group. For scientists in synthetic chemistry and drug discovery, a thorough understanding of these steric principles is not merely academic—it is a critical tool for rational molecular design, reaction optimization, and the prediction of molecular behavior in complex systems.

References

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  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link][6]

  • Brainly.in. (2021). P-nitro benzoic acid is more reactive than o-nitro benzoic acid. Retrieved from [Link][21]

  • Quora. (2018). Nitrobenzoic acid is more acidic than benzoic acid, why?. Retrieved from [Link][22]

  • Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. Retrieved from [Link][23]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. DOI:10.1039/C5OB02129D. Retrieved from [Link][12]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link][8]

  • Nocchetti, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 91. DOI:10.1186/s13065-017-0318-9. Retrieved from [Link][13]

  • ResearchGate. (2015). View of The Synthesis of Sterically Hindered Amides. Retrieved from [Link][10]

  • Mandado, M., et al. (2007). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. The Journal of Physical Chemistry A, 111(28), 6297-6303. Retrieved from [Link][19]

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  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from [Link][25]

  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4917. Retrieved from [Link][14]

  • Exner, O., & Fiedler, P. (1980). Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 1837-1842. Retrieved from [Link][26]

  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link][15]

  • Lindeman, S. V., et al. (2005). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. The Journal of Organic Chemistry, 70(9), 3263-3266. Retrieved from [Link][27]

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A Technical Guide to the Systematic Nomenclature of 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the IUPAC (International Union of Pure and Applied Chemistry) name "3-Chloro-2-methyl-6-nitrobenzoic acid," confirming its structure and validating its nomenclature according to internationally accepted standards. The unambiguous naming of chemical entities is a cornerstone of scientific communication, ensuring reproducibility and precision in research and development.

Foundational Principles: Benzoic Acid Derivatives

The nomenclature of any substituted benzene derivative begins with identifying the parent structure. In this case, the presence of a carboxylic acid group (-COOH) attached to a benzene ring designates the parent as benzoic acid .

According to IUPAC recommendations, the carboxylic acid group is assigned the highest priority among the functional groups present (carboxyl, chloro, methyl, nitro).[1][2] This principle dictates that the carbon atom of the benzene ring to which the carboxyl group is attached is axiomatically assigned as locant '1'.[3] This rule is the immutable starting point for numbering the substituents on the ring.

Systematic Naming Protocol: A Step-by-Step Verification

The naming of a polysubstituted benzene ring follows a clear, hierarchical process.[4] We can apply this protocol to verify the name "this compound."

Step 1: Identify the Parent Structure and Primary Carbon (C1)

  • Parent Structure : Benzoic acid.

  • C1 Justification : The carbon atom bonded to the carboxylic acid (-COOH) group is designated as position 1.[3][5]

Step 2: Identify Substituents and Numbering Direction

  • Substituents : The molecule contains three substituents: a chloro group (-Cl), a methyl group (-CH₃), and a nitro group (-NO₂).

  • Numbering Logic : The ring must be numbered to assign the lowest possible locants to the substituents.[6] There are two potential numbering directions from C1:

    • Clockwise : This would place substituents at positions 2, 3, and 6.

    • Counter-clockwise : This would place substituents at positions 2, 5, and 6.

    • If we number towards the methyl group first, we get: 2-methyl , 3-chloro , and 6-nitro . The locant set is (2, 3, 6).

    • If we number towards the nitro group first, we get: 2-nitro , 5-chloro , and 6-methyl . The locant set is (2, 5, 6).

    • Comparing the sets (2, 3, 6) and (2, 5, 6) at the first point of difference, 3 is lower than 5. Therefore, the correct numbering scheme yields the locant set (2, 3, 6) .

Step 3: Alphabetize Substituents

  • IUPAC rules require that substituents are listed in alphabetical order, irrespective of their locant numbers.

    • C hloro

    • M ethyl

    • N itro

  • The correct alphabetical arrangement is Chloro, followed by Methyl, and then Nitro.

Step 4: Assemble the Final IUPAC Name

  • Combining the alphabetized substituents with their determined locants and the parent name yields the complete, systematic IUPAC name.

    • Locant 3 + "Chloro" → 3-Chloro

    • Locant 2 + "Methyl" → 2-methyl

    • Locant 6 + "Nitro" → 6-nitro

    • Parent Name → benzoic acid

Final Assembled Name: This compound

Authoritative Verification and Conclusion

The systematic application of IUPAC nomenclature rules confirms that the name This compound is correct. The process follows a logical, self-validating sequence:

  • Priority Functional Group : The carboxylic acid defines the parent name as "benzoic acid" and fixes the C1 position.[7]

  • Lowest Locant Rule : Numbering proceeds from C1 in the direction that assigns the lowest possible numbers to the substituents, resulting in the set (2, 3, 6).

  • Alphabetical Ordering : The substituents are ordered alphabetically (chloro, methyl, nitro) in the final name.

This rigorous, rule-based approach ensures a single, unambiguous name corresponding to a unique chemical structure, which is critical for patents, publications, and regulatory submissions.

Visualization of the Naming Workflow

The logical process for determining the IUPAC name can be visualized as a decision-making workflow.

IUPAC_Naming_Workflow start Start with Chemical Structure parent Identify Principal Functional Group (-COOH) start->parent parent_name Parent Name: benzoic acid C1 is defined parent->parent_name numbering Determine Numbering Direction (Lowest Locant Rule) parent_name->numbering locants Locants are: 2-methyl 3-chloro 6-nitro numbering->locants alphabetize List Substituents Alphabetically locants->alphabetize order Order: Chloro Methyl Nitro alphabetize->order assemble Assemble Final Name order->assemble final_name This compound assemble->final_name

Caption: Workflow for IUPAC name determination.

References

  • University of Calgary. Polysubstituted benzenes. Available from: [Link]

  • Klein, D. R. Nomenclature of Benzene Derivatives. Available from: [Link]

  • Chemistry Stack Exchange. IUPAC nomenclature benzene ring and functional group. Available from: [Link]

  • BYJU'S. Nomenclature Of Substituted Benzene Compounds. Available from: [Link]

  • The Organic Chemistry Tutor. IUPAC Nomenclature of Substituted Benzenes. Available from: [Link]

  • Chemistry LibreTexts. 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Available from: [Link]

  • The Organic Chemistry Tutor. How to Name Carboxylic Acids | IUPAC Nomenclature Step by Step. Available from: [Link]

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hazards and safety precautions for 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hazards and Safety Precautions for 3-Chloro-2-methyl-6-nitrobenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential hazards and essential safety precautions associated with this compound. As a Senior Application Scientist, the following guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Section 1: Compound Profile and Hazard Identification

The primary hazards are consistently identified across related compounds as:

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2A) [1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1][2][3]

Based on this, the following GHS Hazard Statements are anticipated to apply:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[1][4]

Additionally, like many aromatic nitro compounds, other systemic effects cannot be entirely ruled out without specific toxicological studies.[5] It is also prudent to consider the material combustible, with the potential for dust/air mixtures to ignite.[1][6]

Physicochemical Properties (Data from Analogues)
PropertyValueSource Analogue
Molecular Formula C₈H₆ClNO₄3-Chloro-4-methyl-5-nitrobenzoic acid[7]
Molecular Weight 215.59 g/mol 3-Chloro-4-methyl-5-nitrobenzoic acid[7]
Appearance Likely a light yellow or off-white powder/solid.4-Chloro-3-nitrobenzoic acid[2]
Melting Point 237-239 °C (for 3-Chloro-2-nitrobenzoic acid)3-Chloro-2-nitrobenzoic acid[8][9]
Stability Stable under normal laboratory conditions.[1][5]General for related compounds

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

The cornerstone of safety when handling this compound is the prevention of personal exposure. A multi-layered approach, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls
  • Ventilation: All manipulations of this compound in solid form or in solution should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2] Local exhaust ventilation is also an acceptable alternative.[6]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a critical risk-mitigation strategy.

  • Eye and Face Protection: Chemical safety goggles with side-shields are mandatory.[11][12] In situations with a higher risk of splashing, such as when handling larger quantities or solutions, a full-face shield should be worn in addition to goggles.[11]

  • Skin Protection:

    • Gloves: Nitrile or butyl rubber gloves are recommended for their chemical resistance.[11] Gloves must be inspected for any signs of degradation or perforation before each use. Contaminated gloves should be disposed of in accordance with institutional and local regulations.[12]

    • Lab Coat/Coveralls: A flame-retardant lab coat is required. For tasks with a higher potential for contamination, a disposable chemical-resistant coverall should be considered.[12]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosol generation outside of a contained system, or during spill clean-up, a NIOSH-approved N95 dust mask or a respirator with an appropriate acid gas cartridge should be used.[11][13]

Section 3: Safe Handling, Storage, and Disposal

Handling Protocol
  • Pre-Experiment Briefing: All personnel involved must review this guide and the SDS of any other chemicals being used in the procedure.

  • Work Area Preparation: Designate a specific area within the fume hood for handling the compound. Ensure the area is clean and uncluttered.

  • Dispensing: When weighing the solid, do so on a tared weigh paper or in a suitable container within the fume hood to minimize dust generation.

  • Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions, especially when dissolving in bases.

  • Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[1][2] Contaminated clothing should be removed and laundered before reuse.

Storage
  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.[2]

  • Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[6]

Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of the material in clearly labeled, sealed containers in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[5]

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a dry spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[14] For a wet spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the laboratory supervisor and the relevant safety office.

First-Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1][2] Seek immediate medical attention.

Section 5: Visualization of Safety Protocols

GHS Hazard Pictograms

The following diagram illustrates the expected Globally Harmonized System (GHS) pictograms for this compound based on its structural analogues.

GHS_Pictograms cluster_pictograms Anticipated GHS Pictograms cluster_hazards Associated Hazards pictogram1 hazards Skin Irritant Eye Irritant Respiratory Irritant

Caption: GHS Pictogram for Irritants.

Emergency Response Workflow

This workflow outlines the logical steps to follow in the event of an accidental exposure.

Emergency_Response cluster_assessment Initial Assessment cluster_actions Immediate Actions start Exposure Occurs assess_scene Assess Scene for Safety start->assess_scene identify_exposure Identify Exposure Type (Skin/Eye/Inhalation) assess_scene->identify_exposure move_to_safety Move to Safety Shower/ Eyewash/Fresh Air identify_exposure->move_to_safety decontaminate Flush with Water (15+ min) Remove Contaminated Clothing move_to_safety->decontaminate seek_medical Seek Immediate Medical Attention decontaminate->seek_medical report Report to Supervisor & Safety Office seek_medical->report

Caption: Workflow for Accidental Exposure Response.

References

  • National Institute of Standards and Technology. (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link].

  • LeelineWork Protection. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link].

  • PubChem. 3-Chloro-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link].

  • PubChem. 3-Chloro-4-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link].

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. Retrieved January 7, 2026, from [Link].

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Methodological & Application

Application Notes & Protocols: 3-Chloro-2-methyl-6-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Nitroaromatic Building Block

3-Chloro-2-methyl-6-nitrobenzoic acid is a highly functionalized aromatic compound whose strategic substitution pattern makes it a valuable intermediate in multi-step organic synthesis. The presence of four distinct functional groups—a carboxylic acid, a nitro group, a chlorine atom, and a methyl group—offers a rich platform for selective chemical transformations. The electron-withdrawing nature of the nitro and chloro groups, combined with the directing effects of all substituents, dictates the reactivity of the benzene ring and its appendages.

The primary and most pivotal application of this molecule is its role as a precursor to 2-amino-5-chloro-3-methylbenzoic acid. This transformation, achieved through the selective reduction of the nitro group, is a critical step in the synthesis of high-value compounds, particularly in the agrochemical sector where the resulting anthranilic acid derivative serves as a key intermediate for novel insecticides.[1] This guide provides an in-depth analysis of this key transformation, detailing validated protocols, mechanistic insights, and safety considerations.

Physicochemical Properties & Safety Data

Proper handling of this compound is paramount for ensuring laboratory safety and experimental reproducibility. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₈H₆ClNO₄PubChem
Molar Mass 215.59 g/mol PubChem
Appearance White to off-white crystalline solid
Melting Point 165-168 °CSigma-Aldrich
CAS Number 101956-62-3PubChem

Safety & Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[2][3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][4] In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[2] Refer to the Safety Data Sheet (SDS) for complete hazard information before use.

Core Application: Selective Reduction to 2-amino-5-chloro-3-methylbenzoic acid

The conversion of the nitro group to an amine is one of the most fundamental and widely used transformations in the synthesis of aromatic compounds.[5][6] This reduction is the cornerstone of this compound's utility.

Mechanistic Overview

The reduction of an aromatic nitro group to an aniline is a multi-step process that proceeds through several intermediates. While the exact pathway can depend on the specific reagents and conditions, the generally accepted sequence involves a six-electron reduction. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), which is finally reduced to the corresponding aniline (R-NH₂).[5][7]

G Start This compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Product 2-amino-5-chloro-3-methylbenzoic acid (Ar-NH₂) Hydroxylamine->Product + 2e⁻, + 2H⁺

Two primary, field-proven methodologies for this transformation are catalytic hydrogenation and metal-mediated reduction. The choice between them depends on factors such as available equipment, substrate compatibility, cost, and scale.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Causality and Rationale: Catalytic hydrogenation is often the preferred method for nitro group reduction due to its high efficiency, clean reaction profile, and simple workup. The catalyst, typically palladium on a high-surface-area carbon support (Pd/C), facilitates the transfer of molecular hydrogen (H₂) to the substrate. This method avoids the use of stoichiometric metal reductants, minimizing metallic waste. The primary byproduct is water, making it an environmentally benign choice.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with Substrate & Solvent B Inert with N₂/Ar A->B C Add Pd/C Catalyst B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Monitor H₂ Uptake & TLC/LC-MS E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Recrystallize Product H->I

Detailed Step-by-Step Protocol:

  • Reactor Setup: To a hydrogenation vessel or a thick-walled flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 23.2 mmol).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (e.g., 100 mL). Stir until the starting material is fully dissolved.

  • Inerting: Seal the vessel and purge the atmosphere with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.25 g, 5% w/w). Note: Pd/C is flammable when dry and can ignite solvents in the presence of air. Handle with care.

  • Hydrogenation: Securely seal the reaction vessel. Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle 3-5 times. Pressurize the vessel to the desired pressure (typically 50-100 psi or as per available equipment).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) to facilitate the reaction.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The filter cake may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-amino-5-chloro-3-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid. A patent describing a similar hydrogenation step reports high product yield and purity.[8]

Protocol 2: Metal-Mediated Reduction using Iron in Acidic Media

Causality and Rationale: The use of reducing metals like iron, tin, or zinc in acidic conditions is a classic and robust method for nitro group reduction.[6] Iron powder is particularly attractive due to its low cost, low toxicity, and environmental friendliness.[9] In the presence of an acid (like acetic acid or an ammonium chloride solution which acts as a proton source), iron acts as a single-electron donor, reducing the nitro group while being oxidized itself, typically to iron oxides. This method is highly chemoselective and tolerates a wide variety of other functional groups.[9]

Detailed Step-by-Step Protocol:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 5.0 g, 23.2 mmol) and a solvent mixture, such as ethanol and water (e.g., 4:1 ratio, 100 mL).

  • Reagent Addition: Add ammonium chloride (NH₄Cl) (e.g., 5.0 g, 93.5 mmol, 4 eq.) and fine iron powder (e.g., 3.9 g, 69.6 mmol, 3 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with hot ethanol.

  • Extraction/Isolation: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. The resulting aqueous slurry can be basified with an aqueous solution of sodium bicarbonate or sodium carbonate to precipitate any remaining iron salts and to ensure the product is in its carboxylate form for solubility.

  • Purification: Filter the basified solution again to remove iron hydroxides. Acidify the clear filtrate with dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~4-5 to precipitate the product.

  • Final Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-chloro-3-methylbenzoic acid.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Metal-Mediated Reduction
Primary Reductant H₂ gasIron (Fe) powder
Catalyst/Promoter Pd/CNH₄Cl / Acetic Acid
Typical Temperature 25 - 40 °C80 - 90 °C (Reflux)
Pressure 50-100 psiAtmospheric
Key Advantages High yield, clean, minimal wasteLow cost, simple setup, high chemoselectivity
Key Disadvantages Requires specialized pressure equipmentGenerates stoichiometric metal waste

Product Characterization

Confirmation of the successful synthesis of 2-amino-5-chloro-3-methylbenzoic acid (CAS: 20776-67-4) is achieved through standard analytical techniques:

  • ¹H NMR: Expect the appearance of a broad singlet corresponding to the -NH₂ protons and characteristic shifts in the aromatic protons due to the change from a -NO₂ to a -NH₂ substituent.

  • IR Spectroscopy: Look for the disappearance of the characteristic asymmetric and symmetric stretching bands of the nitro group (typically ~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected mass of the product (C₈H₈ClNO₂, MW: 185.61).

Conclusion

This compound serves as a proficient and strategic starting material, primarily for the synthesis of its corresponding aniline derivative. The selective reduction of its nitro group, achievable through robust and scalable methods like catalytic hydrogenation or iron-mediated reduction, provides access to valuable building blocks for the fine chemical industry. The protocols and insights detailed herein offer a reliable foundation for researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic campaigns.

References

  • Ram, S. & Ehrenkaufer, R. E. (1984). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Tetrahedron Letters, 25(32), 3415-3418. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Isherwood, A. J., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3539–3545. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Wang, L., et al. (2025). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 15, 28-44. [Link]

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • Google Patents. (2024). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

Application Notes and Protocols: 3-Chloro-2-methyl-6-nitrobenzoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Substituted Anthranilic Acid Precursor

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficient synthesis of novel molecular architectures. 3-Chloro-2-methyl-6-nitrobenzoic acid emerges as a highly valuable and versatile precursor for the construction of a variety of heterocyclic compounds. Its utility stems from the orthogonal reactivity of its functional groups: the nitro group, which can be selectively reduced to an amine; the carboxylic acid, which can participate in cyclization reactions; and the chloro and methyl substituents, which offer points for further functionalization and influence the electronic properties and conformation of the final products.

This technical guide provides an in-depth exploration of the synthetic pathways originating from this compound, with a focus on the preparation of two key heterocyclic scaffolds: acridones and quinolones. These ring systems are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Core Synthesis Strategy: From Nitrobenzoic Acid to Key Amino Intermediate

The cornerstone of the synthetic utility of this compound is its conversion to the corresponding amino derivative, 6-amino-3-chloro-2-methylbenzoic acid . This transformation is a critical first step that unmasks the nucleophilic amino group, setting the stage for subsequent cyclization reactions.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 6-Amino-3-chloro-2-methylbenzoic acid

Catalytic hydrogenation is a clean and efficient method for the selective reduction of the nitro group in the presence of other reducible functionalities, such as the carboxylic acid and the chloro substituent. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.

Reaction Scheme:

Caption: Catalytic hydrogenation of the nitro group.

Experimental Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a hydrogen balloon), dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-3-chloro-2-methylbenzoic acid, which can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.

ParameterValueReference
Starting Material This compound-
Reagents H₂, 10% Pd/C[1]
Solvent Methanol[2]
Temperature Room Temperature[2]
Pressure 1-4 atm H₂[1]
Typical Yield >90%[2]

Application in Heterocyclic Synthesis: Acridone Scaffolds

Acridones are a class of nitrogen-containing heterocyclic compounds with a planar tricyclic core. They are known for their diverse biological activities, including anticancer and antimicrobial properties. The synthesis of acridones from 6-amino-3-chloro-2-methylbenzoic acid can be achieved through a two-step sequence involving an Ullmann condensation followed by an intramolecular cyclization.

Protocol 2: Synthesis of 8-Chloro-7-methylacridone

This protocol outlines the synthesis of a substituted acridone, 8-chloro-7-methylacridone, from the key amino intermediate.

Overall Reaction Pathway:

Caption: Two-step synthesis of a substituted acridone.

Step 2a: Ullmann Condensation to form N-Phenylanthranilic Acid Derivative

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution that is effective for forming C-N bonds.[3] In this step, the amino group of 6-amino-3-chloro-2-methylbenzoic acid is coupled with an aryl halide, such as 2-iodobenzoic acid.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 6-amino-3-chloro-2-methylbenzoic acid (1.0 eq), 2-iodobenzoic acid (1.1 eq), potassium carbonate (2.5 eq), and copper(I) iodide (10-20 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C under an inert atmosphere and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated HCl to a pH of 2-3.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain the crude N-(2-carboxyphenyl)-6-amino-3-chloro-2-methylbenzoic acid. This intermediate can be used in the next step after drying.

Step 2b: Intramolecular Cyclization to 8-Chloro-7-methylacridone

The N-phenylanthranilic acid derivative is then cyclized in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), to form the acridone ring system.

Experimental Protocol:

  • Reaction Setup: Add the crude N-(2-carboxyphenyl)-6-amino-3-chloro-2-methylbenzoic acid from the previous step to polyphosphoric acid.

  • Reaction Conditions: Heat the mixture with stirring to 140-160 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted starting material. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

ParameterStep 2a: Ullmann CondensationStep 2b: CyclizationReference
Starting Material 6-Amino-3-chloro-2-methylbenzoic acidN-(2-carboxyphenyl)-6-amino-3-chloro-2-methylbenzoic acid[3][4]
Key Reagents 2-Iodobenzoic acid, CuI, K₂CO₃Polyphosphoric acid (PPA)[3][4]
Solvent DMF-[3]
Temperature 120-140 °C140-160 °C-
Typical Yield 60-80%70-90%-

Application in Heterocyclic Synthesis: Quinolone Scaffolds

Quinolones are another important class of heterocyclic compounds, with many derivatives exhibiting potent antibacterial activity. The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolones from anilines and β-ketoesters.[5][6]

Protocol 3: Synthesis of 6-Chloro-7-methyl-4-hydroxy-2(1H)-quinolone

This protocol details the synthesis of a substituted 4-hydroxy-2(1H)-quinolone via the Conrad-Limpach reaction.

Reaction Pathway:

Caption: Conrad-Limpach synthesis of a 4-hydroxyquinolone.

Step 3a: Condensation with Ethyl Acetoacetate

The first step involves the condensation of the aniline with a β-ketoester, in this case, ethyl acetoacetate, to form an enamine intermediate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 6-amino-3-chloro-2-methylbenzoic acid (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for 2-4 hours. The reaction can be monitored by the removal of water, for example, using a Dean-Stark apparatus.

  • Isolation of Intermediate: After the reaction is complete, the excess ethyl acetoacetate and acetic acid can be removed under reduced pressure. The resulting crude enamine is often used directly in the next step without further purification.

Step 3b: Thermal Cyclization

The enamine intermediate undergoes thermal cyclization at high temperatures to form the 4-hydroxyquinolone product.[7]

Experimental Protocol:

  • Reaction Setup: Add the crude enamine from the previous step to a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Reaction Conditions: Heat the mixture to approximately 250 °C for 15-30 minutes.

  • Work-up: Cool the reaction mixture, which will cause the product to precipitate.

  • Isolation and Purification: Dilute the cooled mixture with a non-polar solvent like hexane to facilitate precipitation. Collect the solid product by filtration, wash with hexane, and then with a suitable solvent like ethanol to remove impurities. The product can be further purified by recrystallization.

ParameterStep 3a: CondensationStep 3b: Thermal CyclizationReference
Starting Material 6-Amino-3-chloro-2-methylbenzoic acidEthyl 3-((4-carboxy-2-chloro-3-methylphenyl)amino)but-2-enoate[5][8]
Key Reagents Ethyl acetoacetate, Acetic acid (cat.)High-boiling solvent (e.g., Dowtherm A)[7][8]
Temperature 80-100 °C~250 °C[7][8]
Typical Yield >90% (crude)60-80%[8]

Conclusion and Future Perspectives

This compound serves as a readily accessible and highly functionalized starting material for the synthesis of valuable heterocyclic scaffolds. The protocols detailed in this application note provide robust and reproducible methods for the preparation of substituted acridones and quinolones. The key to these syntheses is the initial selective reduction of the nitro group to an amine, which then enables a variety of cyclization strategies.

The presented methodologies are not only valuable for the synthesis of the specific target compounds but also offer a versatile platform for the generation of libraries of related analogs for structure-activity relationship (SAR) studies in drug discovery programs. The chloro and methyl substituents on the core structures provide handles for further chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties. Researchers are encouraged to adapt and expand upon these protocols to explore the full synthetic potential of this versatile precursor.

References

  • Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(10), 4259-4273. [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384. [Link]

  • El-Sayed, M. A., et al. (2020). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 10(58), 35359-35366. [Link]

  • Kavitha, S., et al. (2013). A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. Molecules, 18(9), 10777-10790. [Link]

  • Štefane, B., & Požgan, F. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(21), 5013. [Link]

  • Mancini, P. M., et al. (2017). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 22(12), 2198. [Link]

  • Al-Omair, M. A., et al. (2020). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. Molecules, 25(15), 3354. [Link]

  • D'Accolti, L., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 16(5), 3746-3755. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8549-8575. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Mondal, J., & Khan, A. T. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1368. [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature protocols, 5(5), 945–953. [Link]

  • van den Hoven, B. G. (2012). The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]

  • Shinde, S. B., & Deshpande, R. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Natural Volatiles & Essential Oils, 8(4), 11628-11637. [Link]

  • Kumar, A., et al. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 13(4), 734-744. [Link]

  • Tang, W., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(10), 12344-12354. [Link]

  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Gall, M., et al. (1980). 8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][8][9]benzodiazepines with substituents at C-4. Journal of medicinal chemistry, 23(6), 643–647. [Link]

  • Kumar, M. M. J., et al. (2014). N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents. ResearchGate. [Link]

  • Mahmood, T. A. (2016). Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4-Diamino-6-phenyl-1,3,5-triazine. ResearchGate. [Link]

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Application Note: A Detailed Protocol for the Synthesis of Novel 7-Chloro-8-methyl-5-nitro-3-aryl-quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of novel 7-chloro-8-methyl-5-nitro-3-aryl-quinazolin-4(3H)-one derivatives, starting from 3-Chloro-2-methyl-6-nitrobenzoic acid. Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines the chemical rationale, detailed experimental procedures, and characterization of this multi-step synthesis, designed to be a self-validating system for researchers in drug discovery and organic synthesis.

Introduction

The quinazolinone core is a recurring motif in numerous pharmacologically active compounds.[1][2][3][4] The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of its biological activity. This application note details a robust synthetic route to a unique class of quinazolinones characterized by a highly substituted benzene ring, featuring chloro, methyl, and nitro groups. The presence of these substituents is anticipated to modulate the physicochemical and pharmacological properties of the final compounds.

The synthetic strategy hinges on the initial reduction of a nitro group to an amine, followed by a sequence of acylation and cyclocondensation reactions. This approach provides a versatile platform for the introduction of various aryl substituents at the N3 position, enabling the creation of a library of novel compounds for biological screening.

Reaction Mechanism and Scientific Rationale

The overall synthesis is a three-step process, commencing with the selective reduction of the nitro group of this compound to yield 2-amino-3-chloro-6-nitrobenzoic acid. This transformation is critical as the newly formed amino group is essential for the subsequent cyclization. The choice of reducing agent is crucial to avoid the reduction of the carboxylic acid or dechlorination.

The second step involves the acylation of the 2-amino group with acetic anhydride. This reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride, leading to the formation of an N-acyl intermediate. This is then followed by an intramolecular cyclization to form the benzoxazinone intermediate, 7-chloro-8-methyl-5-nitro-4H-3,1-benzoxazin-4-one. The formation of the benzoxazinone is a key step as it activates the carbonyl group for the subsequent nucleophilic attack by a primary amine.[5]

The final step is the condensation of the benzoxazinone intermediate with a primary aromatic amine. The amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring. Subsequent intramolecular cyclization via the elimination of a water molecule results in the formation of the desired 7-chloro-8-methyl-5-nitro-3-aryl-quinazolin-4(3H)-one.

Visualizing the Synthetic Pathway

Quinazolinone Synthesis A This compound B 2-Amino-3-chloro-6-nitrobenzoic acid A->B Reduction (e.g., Fe/HCl) C 7-Chloro-8-methyl-5-nitro-4H-3,1-benzoxazin-4-one B->C Acylation & Cyclization (Acetic Anhydride) D 7-Chloro-8-methyl-5-nitro-3-aryl-quinazolin-4(3H)-one C->D Condensation (Ar-NH2, Acetic Acid)

Figure 1: Overall synthetic workflow for the preparation of 7-chloro-8-methyl-5-nitro-3-aryl-quinazolin-4(3H)-ones.

Experimental Protocols

Part 1: Synthesis of 2-Amino-3-chloro-6-nitrobenzoic acid

Objective: To selectively reduce the nitro group of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound215.5910.0 g0.046
Iron powder55.8415.5 g0.278
Concentrated Hydrochloric Acid (HCl)36.462.0 mL-
Ethanol46.07150 mL-
Water18.0250 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (10.0 g, 0.046 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add iron powder (15.5 g, 0.278 mol) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Add concentrated hydrochloric acid (2.0 mL) dropwise to the refluxing mixture over a period of 15 minutes.

  • Continue refluxing for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • After completion of the reaction, filter the hot reaction mixture through a bed of celite to remove the iron catalyst.

  • Wash the celite bed with hot ethanol (2 x 25 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an ethanol-water mixture to afford pure 2-amino-3-chloro-6-nitrobenzoic acid as a crystalline solid.

Part 2: Synthesis of 7-Chloro-8-methyl-5-nitro-4H-3,1-benzoxazin-4-one

Objective: To synthesize the benzoxazinone intermediate via acylation and cyclization.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-3-chloro-6-nitrobenzoic acid185.575.0 g0.027
Acetic Anhydride102.0920 mL-

Procedure:

  • Place 2-amino-3-chloro-6-nitrobenzoic acid (5.0 g, 0.027 mol) in a 100 mL round-bottom flask.

  • Add acetic anhydride (20 mL) to the flask.

  • Heat the mixture at reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid in a vacuum oven at 60 °C to yield 7-chloro-8-methyl-5-nitro-4H-3,1-benzoxazin-4-one.

Part 3: Synthesis of 7-Chloro-8-methyl-5-nitro-3-aryl-quinazolin-4(3H)-one

Objective: To synthesize the final quinazolinone derivatives by condensation with various primary aromatic amines.

Materials:

ReagentMolar Mass ( g/mol )Quantity (per reaction)Moles (per reaction)
7-Chloro-8-methyl-5-nitro-4H-3,1-benzoxazin-4-one209.581.0 g0.0048
Substituted Aromatic AmineVaries1.1 equivalents0.0053
Glacial Acetic Acid60.0515 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 7-chloro-8-methyl-5-nitro-4H-3,1-benzoxazin-4-one (1.0 g, 0.0048 mol) in glacial acetic acid (15 mL).

  • Add the respective substituted aromatic amine (1.1 equivalents, 0.0053 mol) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice (50 g).

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with a saturated sodium bicarbonate solution and then with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 7-chloro-8-methyl-5-nitro-3-aryl-quinazolin-4(3H)-one derivative.

Data Summary and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

Table 1: Expected Yields and Physical Properties

CompoundStarting AmineMolecular FormulaYield (%)Melting Point (°C)
Derivative 1 AnilineC₁₅H₁₀ClN₃O₃75-85>250
Derivative 2 4-FluoroanilineC₁₅H₉ClFN₃O₃70-80>250
Derivative 3 4-MethoxyanilineC₁₆H₁₂ClN₃O₄78-88>250
Derivative 4 4-ChloroanilineC₁₅H₉Cl₂N₃O₃80-90>250

Characterization Data:

  • ¹H NMR: The proton NMR spectra are expected to show characteristic peaks for the aromatic protons of the quinazolinone core and the substituted aryl ring, as well as a singlet for the methyl group.

  • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon of the quinazolinone ring and the carbons of the aromatic systems.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • FT-IR: The infrared spectra will show characteristic absorption bands for the C=O (amide) and N-O (nitro) functional groups.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Benzoxazinone Formation cluster_2 Step 3: Quinazolinone Synthesis A Mix this compound, Fe powder, Ethanol, and Water B Reflux and add HCl A->B C Filter and Evaporate B->C D Recrystallize to get 2-Amino-3-chloro-6-nitrobenzoic acid C->D E React 2-Amino-3-chloro-6-nitrobenzoic acid with Acetic Anhydride D->E F Reflux E->F G Precipitate in ice water F->G H Filter and Dry to get 7-Chloro-8-methyl-5-nitro-4H-3,1-benzoxazin-4-one G->H I Dissolve Benzoxazinone in Acetic Acid H->I J Add Aromatic Amine and Reflux I->J K Precipitate in ice J->K L Filter, Wash, and Recrystallize to get final Quinazolinone product K->L

Figure 2: Step-by-step experimental workflow for the synthesis of target quinazolinone derivatives.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of novel 7-chloro-8-methyl-5-nitro-3-aryl-quinazolin-4(3H)-ones. The described methodology is robust and can be adapted for the synthesis of a diverse library of quinazolinone derivatives for further investigation in drug discovery programs. The self-validating nature of the protocol, combined with the detailed scientific rationale, makes it a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.

References

  • Alagarsamy, V., et al. (2003). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. Biol Pharm Bull., 26(12), 1711-1714.
  • Hassanzadeh, F., et al. (2012). Synthesis and evaluation of antimicrobial activity of some novel 2, 3-disubstituted 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), S886.
  • Panneerselvam, P., et al. (2009). Synthesis, analgesic, anti-inflammatory and anti-bacterial activities of some novel 2, 3-disubstituted quinazolin-4(3H)-ones. Hygeia JD Med, 1(1), 32-38.
  • Zhan, P., et al. (2013). Recent advances in quinazoline(s) and quinazolinone(s) as anticancer agents. European Journal of Medicinal Chemistry, 65, 395-411.
  • Alagarsamy, V., et al. (2002). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-phenyl-3-substituted quinazolin-4(3H)-ones. Biol Pharm Bull., 25(11), 1432-1435.
  • Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.
  • Malinowski, Z. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6296.
  • Jafari, E., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 10(3), 539-545.
  • Cheng, R., et al. (2013). Synthesis of Various 4(3H)
  • Nakano, H., et al. (2012). Facile Synthesis of 2,3-Disubstituted Quinazolin-4(3H)

Sources

The Strategic Role of 3-Chloro-2-methyl-6-nitrobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Trifunctional Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 3-Chloro-2-methyl-6-nitrobenzoic acid emerges as a highly functionalized aromatic scaffold, offering a unique combination of reactive groups that make it an invaluable building block for the synthesis of complex, biologically active molecules. Its structure, featuring a carboxylic acid, a nitro group, and a chloro substituent on a toluene backbone, provides a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the utility of this compound, complete with detailed experimental protocols for its application in the synthesis of medicinally relevant heterocyclic structures.

The strategic placement of the three functional groups on the benzene ring allows for a diverse range of chemical modifications, making it a versatile precursor for various classes of compounds. The carboxylic acid is a handle for amide bond formation, a cornerstone of many drug scaffolds. The nitro group can be readily reduced to an amine, which can then be further functionalized. The chloro group, while less reactive than other halogens in nucleophilic aromatic substitution, can still be a site for modification under specific conditions or can serve to modulate the electronic properties of the molecule.

PropertyValueReference
CAS Number 86315-08-4[1][2]
Molecular Formula C₈H₆ClNO₄[1]
Molecular Weight 215.59 g/mol [1]
Appearance Expected to be a crystalline solid.
Melting Point Data not readily available. For the related compound 3-Chloro-2-nitrobenzoic acid, the melting point is 237-239 °C.[3]
Solubility Expected to be soluble in common organic solvents like methanol, DMSO, and DMF.

Core Principles of Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. A comprehensive understanding of these properties is crucial for designing efficient synthetic routes.

  • The Carboxylic Acid Moiety: This group is the primary site for derivatization, most commonly through the formation of amide bonds. Amide linkages are prevalent in a vast array of pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, which is critical for drug-target interactions. The carboxylic acid can be activated using a variety of coupling agents (e.g., HATU, HBTU, EDC) to facilitate reaction with primary and secondary amines.

  • The Nitro Group as a Masked Amine: The nitro group is a powerful electron-withdrawing group that can be selectively reduced to a primary amine under various conditions. This transformation is a key step in many synthetic pathways, as the resulting aniline moiety is a common feature in numerous classes of bioactive compounds, including kinase inhibitors and anti-infective agents. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metal salts in acidic media (e.g., SnCl₂/HCl).

  • The Chloro and Methyl Substituents: The chloro and methyl groups on the aromatic ring influence the molecule's electronic properties and steric environment. The chloro group is electron-withdrawing, while the methyl group is electron-donating. Their positions relative to the other functional groups can direct the regioselectivity of further reactions on the aromatic ring.

The combination of these functional groups allows for a modular approach to synthesis, where each part of the molecule can be addressed sequentially to build molecular complexity.

Application Note: Synthesis of a Novel Benzimidazole Scaffold

Benzimidazoles are a prominent class of heterocyclic compounds that form the core of numerous marketed drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The structural features of this compound make it an excellent starting material for the synthesis of novel substituted benzimidazoles.

The following protocol outlines a representative two-step synthesis of a hypothetical, yet plausible, benzimidazole derivative for screening in a drug discovery program. The overall workflow is depicted below.

Synthetic Workflow start This compound intermediate Intermediate Benzimidazole start->intermediate Step 1: Amide Coupling & Cyclization final Final Product (Aminobenzimidazole) intermediate->final Step 2: Nitro Reduction Step 1: Benzimidazole Formation reactant1 This compound product 2-(3-Chloro-2-methyl-6-nitrophenyl)-1H-benzo[d]imidazole reactant1->product PPA, 160 °C reactant2 + o-Phenylenediamine reactant2->product Step 2: Nitro Reduction reactant 2-(3-Chloro-2-methyl-6-nitrophenyl)- 1H-benzo[d]imidazole product 2-(6-Amino-3-chloro-2-methylphenyl)- 1H-benzo[d]imidazole reactant->product SnCl2.2H2O, HCl, Ethanol, Reflux

Sources

Application Notes and Protocols: Strategic Derivatization of 3-Chloro-2-methyl-6-nitrobenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Substituted Nitrobenzoic Acid Scaffold

3-Chloro-2-methyl-6-nitrobenzoic acid is a synthetically versatile scaffold. Its structure, featuring a sterically hindered carboxylic acid, an electron-withdrawing nitro group, and a modifiable chloro substituent, presents a unique opportunity for the generation of diverse chemical entities with potential therapeutic applications. The inherent functionalities of this molecule suggest possible antimicrobial, anti-inflammatory, and anticancer activities, as substituted nitrobenzoic acids have shown promise in these areas.[1][2] The strategic derivatization of this parent compound allows for a systematic exploration of the structure-activity relationship (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized analogs. We will delve into the rationale behind selected derivatization strategies, provide detailed, field-proven protocols, and outline a cascade of biological screening assays to assess the therapeutic potential of the resulting compound library.

Rationale for Derivatization: A Multi-pronged Approach to Bioactivity

The derivatization strategy for this compound is designed to probe the contribution of each functional group to its biological activity. The core of our approach is to modify the carboxylic acid, the nitro group, and the chloro group through distinct synthetic pathways.

  • Modification of the Carboxylic Acid: The carboxylic acid moiety is a common pharmacophore, but its acidic nature can limit membrane permeability and oral bioavailability.[3][4] To address this, we will pursue two main avenues:

    • Amide Formation: Converting the carboxylic acid to a diverse library of amides is a classic medicinal chemistry strategy to introduce a wide range of substituents, modulate lipophilicity, and form key hydrogen bond interactions with biological targets.[5][6]

    • Esterification: Ester derivatives can act as prodrugs, improving membrane permeability and being hydrolyzed in vivo to release the active carboxylic acid. This is particularly useful for targeting intracellular processes.

    • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole or a sulfonamide, can maintain or improve biological activity while altering physicochemical properties like pKa and lipophilicity.[4][7][8][9]

  • Reduction of the Nitro Group: The nitro group is a strong electron-withdrawing group that can be reduced to an amino group.[10][11][12][13][14] This transformation dramatically alters the electronic properties of the aromatic ring and introduces a basic center, which can be further functionalized to explore new interactions with biological targets. The resulting aniline is a key intermediate for a variety of subsequent reactions.

  • Modification of the Chloro Group: The chloro substituent provides a handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[15][16][17][18][19] This allows for the introduction of a wide array of aryl and heteroaryl groups, significantly expanding the chemical space and enabling the exploration of new binding pockets.

Synthetic Derivatization Workflow

The following diagram illustrates the overall synthetic strategy for the derivatization of this compound.

Derivatization_Workflow A This compound B Amide Library A->B Amide Coupling (EDC, HOBt or HATU) C Ester Library A->C Esterification (DCC, DMAP or Acid Catalysis) D Bioisostere Analogs A->D Multi-step synthesis E Amine Intermediate (3-Chloro-2-methyl-6-aminobenzoic acid) A->E Nitro Reduction (e.g., Fe/NH4Cl or H2, Pd/C) G Suzuki Coupled Products A->G Suzuki Coupling (Pd catalyst, base, boronic acid) F Further Functionalized Amines E->F Acylation, Alkylation, etc.

Caption: Synthetic derivatization workflow for this compound.

Experimental Protocols: Synthesis

Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general method for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method is widely applicable and generally provides good yields.[5][6][20]

Materials:

ReagentMolecular WeightEquivalents
This compound215.59 g/mol 1.0
Amine (R-NH2)Variable1.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.70 g/mol 1.2
HOBt (Hydroxybenzotriazole)135.12 g/mol 1.2
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 2.0
Dichloromethane (DCM) or Dimethylformamide (DMF)--

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC or LC-MS.

  • Amine Addition: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

Protocol 2: General Procedure for Esterification of a Hindered Carboxylic Acid

The steric hindrance around the carboxylic acid in the starting material can make esterification challenging. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an effective method for such substrates.[21][22]

Materials:

ReagentMolecular WeightEquivalents
This compound215.59 g/mol 1.0
Alcohol (R-OH)Variable1.5
DCC (N,N'-Dicyclohexylcarbodiimide)206.33 g/mol 1.1
DMAP (4-Dimethylaminopyridine)122.17 g/mol 0.1
Dichloromethane (DCM), anhydrous--

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Protocol 3: Reduction of the Nitro Group to an Amine

The reduction of the nitro group can be achieved under various conditions. A common and reliable method involves using iron powder in the presence of an ammonium chloride solution, which is generally chemoselective and tolerates many functional groups.[11]

Materials:

ReagentMolecular WeightEquivalents
This compound derivativeVariable1.0
Iron powder (<10 micron)55.845 g/mol 5.0
Ammonium chloride (NH4Cl)53.49 g/mol -
Ethanol--
Water--

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the nitro-containing starting material (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and saturated aqueous ammonium chloride solution (e.g., a 3:1 v/v ratio).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

    • Wash the Celite® pad thoroughly with ethanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the organic solvent.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: The crude aniline derivative can often be used in the next step without further purification. If necessary, purify by column chromatography or recrystallization.

Protocol 4: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

The chloro group can be functionalized using a Suzuki-Miyaura cross-coupling reaction to introduce new aryl or heteroaryl moieties. This reaction typically requires a palladium catalyst, a base, and a boronic acid or ester.[15][16][17][18][19]

Materials:

ReagentMolecular WeightEquivalents
This compound derivativeVariable1.0
Arylboronic acid (Ar-B(OH)2)Variable1.5
Pd(PPh3)4 or other suitable Pd catalyst1155.56 g/mol 0.05
Potassium carbonate (K2CO3) or other base138.21 g/mol 2.0
Toluene or Dioxane--
Water--

Procedure:

  • Reaction Setup: To a Schlenk flask, add the chloro-substituted starting material (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add degassed solvents (e.g., toluene/water 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently identify promising compounds.

Biological_Screening_Cascade A Synthesized Compound Library B Primary Screening: Cytotoxicity Assay (e.g., XTT/MTT Assay) A->B C Secondary Screening: Target-Specific Assays B->C Non-toxic compounds D Anti-inflammatory Assays (COX/LOX Inhibition) C->D E Antimicrobial Assays (MIC Determination) C->E F Hit Compounds for Further Optimization D->F E->F

Caption: Tiered biological screening cascade for derivatized compounds.

Experimental Protocols: Biological Assays

Protocol 5: In Vitro Cytotoxicity Assessment using the XTT Assay

The XTT assay is a colorimetric method to assess cell viability and is a crucial first step to rule out non-specific cytotoxicity. It measures the reduction of the tetrazolium salt XTT to a colored formazan product by metabolically active cells.[23][24][25]

Materials:

Reagent/Material
Human cell line (e.g., HEK293, HeLa)
Complete cell culture medium
XTT labeling reagent
Electron-coupling reagent
96-well microtiter plates
Test compounds dissolved in DMSO
Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle controls (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent). Add 50 µL of the XTT mixture to each well.

  • Incubation and Measurement: Incubate the plate for 2-4 hours at 37 °C. Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm (with a reference wavelength of ~650 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 6: Anti-inflammatory Activity Screening (COX/LOX Inhibition Assays)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway. Commercially available inhibitor screening kits can be used to assess the ability of the synthesized compounds to inhibit these enzymes.[26][27][28][29][30]

Materials:

Reagent/Material
COX-1/COX-2 or 5-LOX inhibitor screening assay kit
Test compounds dissolved in appropriate solvent
Positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)
96-well plate
Microplate reader

Procedure (General):

  • Assay Preparation: Prepare all reagents, standards, and samples as described in the assay kit manual.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include wells for a vehicle control and a positive control.

  • Enzyme and Substrate Addition: Add the enzyme (COX or LOX) and then the substrate (e.g., arachidonic acid) to initiate the reaction.

  • Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the specified wavelength. The signal is typically proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for active compounds.

Protocol 7: Antibacterial Activity Screening (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[31][32][33][34][35]

Materials:

Reagent/Material
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
Mueller-Hinton Broth (MHB)
Test compounds dissolved in DMSO
Positive control (e.g., Ciprofloxacin)
Sterile 96-well microtiter plates
Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This guide provides a robust and systematic approach for the derivatization of this compound and the subsequent evaluation of its biological potential. The described synthetic protocols offer access to a diverse library of compounds by modifying the key functional groups of the parent scaffold. The tiered biological screening cascade ensures an efficient assessment of cytotoxicity, followed by targeted assays for anti-inflammatory and antimicrobial activities.

The data generated from these studies will be instrumental in establishing a preliminary structure-activity relationship, identifying promising hit compounds for further optimization. Future work could involve expanding the library with more diverse building blocks, exploring additional biological targets, and conducting in-depth mechanistic studies for the most potent analogs.

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  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

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  • Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869-1871. [Link]

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  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education, 100(9), 3505-3515. [Link]

  • Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. Retrieved January 7, 2026, from [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2019). Green Chemistry, 21(23), 6257-6262. [Link]

  • Bioisosteres for carboxylic acid groups - Hypha Discovery. (2024). [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. (2018). Organometallics, 37(15), 2534-2539. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Green Chemistry, 25(7), 2736-2743. [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2006). Organic Letters, 8(19), 4255-4258. [Link]

  • Method for esterifying hindered carboxylic acids. (1991).
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Application Notes & Protocols: Strategic Functionalization of 3-Chloro-2-methyl-6-nitrobenzoic Acid via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

3-Chloro-2-methyl-6-nitrobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a sterically hindered ortho-methyl group, a strongly electron-withdrawing para-nitro group, and a directing carboxylic acid moiety—makes it a valuable precursor for complex molecular architectures. However, these same features present distinct challenges for synthetic chemists. The chloro-substituent, being less reactive than its bromo or iodo counterparts, requires highly active catalytic systems for efficient cross-coupling.[1][2]

This guide provides an in-depth analysis and field-proven protocols for the palladium-catalyzed cross-coupling of this compound. We move beyond simple procedural lists to explain the causality behind catalyst selection, reaction conditions, and troubleshooting strategies, empowering researchers to successfully employ this versatile building block in their synthetic campaigns. The reactions covered herein represent powerful methods for C-C and C-N bond formation, which are fundamental transformations in modern organic synthesis.[3][4]

The Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl structures, which are prevalent in pharmaceuticals.[5] The primary challenge in coupling this compound lies in the inertness of the C-Cl bond. Overcoming this requires a catalytic system capable of facilitating the rate-limiting oxidative addition step.[2]

Mechanistic Rationale & Catalyst Selection

The catalytic cycle proceeds through three key steps: oxidative addition of the aryl chloride to a Pd(0) center, transmetalation with an activated boronic acid species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]

For electron-deficient and sterically hindered aryl chlorides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos , are essential. These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is necessary to cleave the strong C-Cl bond.[1][5] The choice of base is also crucial; a moderately strong base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid for transmetalation without promoting unwanted side reactions with the substrate's nitro or carboxylic acid groups.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition product Ar-Ar' trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination arcl Ar-Cl boronic Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a robust method for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.

  • Inert Atmosphere: Seal the flask and purge with argon for 10-15 minutes.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer to pH ~2-3 with 1M HCl to ensure the carboxylic acid product is protonated.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized conditions described above.

EntryArylboronic Acid PartnerProductExpected Yield (%)
1Phenylboronic acid2-methyl-6-nitro-3-phenylbenzoic acid85-95%
24-Methoxyphenylboronic acid3-(4-methoxyphenyl)-2-methyl-6-nitrobenzoic acid82-90%
34-Fluorophenylboronic acid3-(4-fluorophenyl)-2-methyl-6-nitrobenzoic acid88-96%
43,5-Dimethylphenylboronic acid3-(3,5-dimethylphenyl)-2-methyl-6-nitrobenzoic acid75-85%

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in the synthesis of countless pharmaceutical agents.[7][8] Applying this reaction to our substrate allows for the introduction of diverse amine functionalities.

Mechanistic Rationale & System Optimization

The mechanism shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base, and reductive elimination.[9] The presence of the acidic proton on the amine coupling partner and the carboxylic acid on the substrate requires careful selection of the base. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically employed.[9] The catalyst system again relies on bulky, electron-rich ligands to facilitate the challenging oxidative addition of the aryl chloride.[10]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition product Ar-NR₂ amido_complex L₂Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination arcl Ar-Cl amine R₂NH base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination with Morpholine

Note: The carboxylic acid may interfere with the strong base. For sensitive applications, protection of the carboxylic acid as a methyl or ethyl ester prior to coupling is recommended.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • NaOt-Bu (2.2 equiv)

  • Anhydrous, degassed Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried vial with Pd(OAc)₂, RuPhos, and NaOt-Bu. Add the this compound.

  • Reagent Addition: Add toluene, followed by the morpholine.

  • Inert Atmosphere: Seal the vial and remove it from the glovebox.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track the reaction's progress via LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl.

  • Extraction & Purification: Follow steps 7-8 from the Suzuki-Miyaura protocol, ensuring the aqueous layer is acidified before extraction to protonate the product.

Other Key Cross-Coupling Reactions

While Suzuki and Buchwald-Hartwig reactions are often the primary choices, other cross-coupling methods can provide access to unique structural motifs.

Sonogashira Coupling

This reaction enables the formation of a C(sp²)-C(sp) bond between the aryl chloride and a terminal alkyne.[11][12] It typically requires a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base.[13] Given the challenging nature of the aryl chloride, higher catalyst loadings and more specialized, bulky phosphine ligands may be necessary to achieve good yields.[14]

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples the aryl chloride with an alkene to form a substituted alkene product.[15] The reaction mechanism involves a migratory insertion step instead of transmetalation.[16] The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations that are influenced by the specific catalyst and reaction conditions employed.[17]

General Experimental Workflow

A standardized workflow is critical for reproducibility and success in palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base in Vial start->setup solvent Add Degassed Solvent setup->solvent inert Establish Inert Atmosphere (Argon/Nitrogen Purge) solvent->inert react Heat & Stir Reaction Mixture inert->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Quench Reaction & Perform Aqueous Work-up monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound, despite the inherent challenge of its C-Cl bond, is a highly versatile substrate for modern cross-coupling chemistry. Successful functionalization is predicated on the rational selection of a highly active catalytic system, typically involving a palladium source paired with a bulky, electron-rich phosphine ligand. By understanding the mechanistic underpinnings of these reactions and adhering to robust experimental protocols, researchers can effectively leverage this building block to synthesize novel and complex molecules for applications in drug discovery and materials science.

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Application Notes and Protocols for the Selective Reduction of 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Amino-6-chloro-5-methylbenzoic Acid

The selective reduction of the nitro group in 3-Chloro-2-methyl-6-nitrobenzoic acid is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 2-amino-6-chloro-5-methylbenzoic acid. This product serves as a key building block in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The challenge in this transformation lies in achieving high chemoselectivity, preserving the chloro and carboxylic acid functionalities, which are susceptible to reduction under certain conditions. This guide provides a comprehensive overview of suitable reduction methodologies, detailed experimental protocols, and the underlying scientific principles to enable researchers to perform this reaction efficiently and safely.

Choosing the Right Reduction Strategy: A Comparative Analysis

The selection of an appropriate reducing agent is paramount for the successful and clean conversion of this compound. The presence of a halogen and a carboxylic acid group on the aromatic ring necessitates a careful choice to avoid unwanted side reactions such as dehalogenation or reduction of the carboxylic acid. Below is a comparative analysis of common reduction methods.

Method Reagents Chemoselectivity Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NickelCan reduce other functional groups (alkenes, alkynes, carbonyls).[1] Dehalogenation is a risk with Pd/C.[2]High efficiency, clean work-up.Potential for dehalogenation, requires specialized equipment (hydrogenator).[1][3]
Metal/Acid Reduction Fe/HCl, SnCl₂/HClGenerally good tolerance for many functional groups.[2][4]Cost-effective, robust.Harsh acidic conditions, cumbersome work-up due to metal salt precipitation.[5]
Sodium Dithionite Reduction Na₂S₂O₄Excellent chemoselectivity; tolerates halogens, esters, and other functional groups.[6][7]Mild conditions, metal-free, simple work-up.Can sometimes result in tarry byproducts, purity of the reagent is crucial.[8]

For the reduction of this compound, sodium dithionite and tin(II) chloride are often preferred due to their high chemoselectivity, which minimizes the risk of dehalogenation.[2][7] Catalytic hydrogenation with Raney Nickel can also be a viable option for preventing dehalogenation.[4]

Reaction Mechanism: The Journey from Nitro to Amino

The reduction of a nitro group to an amine proceeds through a series of intermediates, namely nitroso and hydroxylamine species. The exact mechanism can vary with the reducing agent, but a general pathway is illustrated below.[9]

Nitro Reduction Mechanism Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H₂O

Caption: Generalized pathway for the reduction of an aromatic nitro group.

Experimental Protocols

Protocol 1: Reduction using Sodium Dithionite

This method is highly recommended for its mild conditions and excellent functional group tolerance.[7]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a suitable organic co-solvent if needed for solubility, such as THF or ethanol.

  • Add sodium bicarbonate (3.0-4.0 eq) to the solution to maintain basic conditions.

  • In a separate flask, prepare a solution of sodium dithionite (3.0-5.0 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic, so maintain the temperature with a water bath if necessary.[7]

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with dilute HCl to a pH of approximately 3-4 to precipitate the amino acid product.

  • Filter the precipitate and wash with cold water.

  • If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x volumes).[7]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[7]

  • Remove the solvent under reduced pressure to yield the crude 2-amino-6-chloro-5-methylbenzoic acid.

  • The product can be further purified by recrystallization.

Sodium Dithionite Reduction Workflow Start Dissolve Substrate & NaHCO₃ Add_Reducing_Agent Add Na₂S₂O₄ Solution Start->Add_Reducing_Agent React Stir and Monitor by TLC Add_Reducing_Agent->React Workup Acidify, Filter or Extract React->Workup Purify Recrystallize Workup->Purify End Pure 2-amino-6-chloro-5-methylbenzoic acid Purify->End

Caption: Workflow for Sodium Dithionite Reduction.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

This is a classic and robust method for nitro group reduction.[1]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.[1]

  • Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[1]

  • Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the solution is basic (pH > 10). Tin salts will precipitate.[1]

  • Filter the mixture to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Tin(II) Chloride Reduction Workflow Start Dissolve Substrate in EtOH Add_Reagents Add SnCl₂·2H₂O and Conc. HCl Start->Add_Reagents React Reflux and Monitor by TLC Add_Reagents->React Workup Cool, Neutralize with NaOH, Filter React->Workup Extract Extract with Ethyl Acetate Workup->Extract Purify Dry, Concentrate, and Purify Extract->Purify End Pure 2-amino-6-chloro-5-methylbenzoic acid Purify->End

Caption: Workflow for Tin(II) Chloride Reduction.

Safety Precautions

  • Sodium Dithionite: Self-heating and may catch fire.[10] Keep in a cool, dry place and avoid contact with water.[11] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[12]

  • Tin(II) Chloride: Toxic and corrosive.[13] Handle with care, avoiding inhalation of dust and contact with skin and eyes. The work-up generates tin waste, which should be disposed of according to institutional guidelines.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and explosive.[1] Ensure the system is properly set up and purged with an inert gas before introducing hydrogen. Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.[3][14]

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reducing agent, low temperature, or deactivated catalyst.Add more reducing agent, increase the reaction temperature, or use fresh catalyst.
Dehalogenation Use of a harsh reducing agent (e.g., Pd/C with H₂).Switch to a milder, more chemoselective reagent like sodium dithionite or SnCl₂.[2]
Low Yield Product loss during work-up, or side reactions.Optimize the work-up procedure, such as adjusting the pH for precipitation or extraction. Ensure the reaction conditions are optimized to minimize byproducts.
Difficult Purification Formation of tarry byproducts or persistent impurities.For sodium dithionite reductions, ensure the reagent is of high purity.[8] For tin reductions, ensure complete removal of tin salts during work-up.[5] Consider column chromatography for purification.

Conclusion

The reduction of this compound to 2-amino-6-chloro-5-methylbenzoic acid is a feasible and important synthetic transformation. By carefully selecting the appropriate reducing agent and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can achieve high yields of the desired product while maintaining the integrity of other functional groups. The choice between sodium dithionite and tin(II) chloride will depend on the specific requirements of the synthesis, available equipment, and environmental considerations.

References

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Introduction: Navigating the Challenges of a Sterically Hindered Substrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 3-Chloro-2-methyl-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures. However, its structure presents significant challenges for one of the most fundamental transformations in organic synthesis: esterification. The carboxylic acid functionality is sterically hindered by the ortho-methyl group, which physically blocks the approach of nucleophiles. Concurrently, the potent electron-withdrawing effects of the ortho-nitro and meta-chloro substituents decrease the reactivity of the carboxyl group.

Standard esterification methods may prove inefficient, leading to low yields or requiring harsh conditions that are incompatible with sensitive functional groups elsewhere in a molecule. This guide provides a detailed analysis of several field-proven protocols tailored to overcome these steric and electronic hurdles, explaining the causality behind each experimental choice to empower researchers to select and optimize the ideal method for their specific synthetic goals.

Protocol 1: The Brute-Force Approach - Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed method that relies on driving a thermodynamic equilibrium towards the product. While its simplicity and low cost are appealing, its application to a hindered substrate like this compound requires forcing conditions.

Causality & Mechanistic Insight

The reaction mechanism involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[1][2] The alcohol then performs a nucleophilic attack on this activated carbon. For hindered substrates, this step is kinetically slow. To achieve reasonable conversion, the equilibrium must be shifted. This is typically accomplished by using a large excess of the alcohol, which acts as both reactant and solvent, and by removing the water produced during the reaction.[1][3]

Experimental Protocol: Methyl 3-Chloro-2-methyl-6-nitrobenzoate Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.15 g, 10 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL, a large excess) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) as the catalyst.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Due to the substrate's hindered nature, extended reaction times are often necessary.[4]

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (150 mL). The crude ester should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove excess acid and methanol.

  • Purification: The crude ester can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure product.

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Acid, Excess Alcohol (Methanol) & H₂SO₄ B Heat to Reflux (12-24 hours) A->B C Cool and Quench in Ice Water B->C D Vacuum Filtration C->D E Recrystallization D->E F Pure Ester Product E->F Steglich_Mechanism RCOOH R-COOH (Carboxylic Acid) Isourea O-Acylisourea Intermediate RCOOH->Isourea + DCC DCC DCC->Isourea DMAP_cat DMAP (catalyst) Acylpyridinium N-Acylpyridinium Salt (Active Ester) DMAP_cat->Acylpyridinium + (catalytic) ROH R'-OH (Alcohol) Ester R-COOR' (Ester) ROH->Ester + Isourea->Acylpyridinium DCU DCU (precipitate) Acylpyridinium->DMAP_cat regenerated Acylpyridinium->Ester

Caption: Mechanism of the Steglich Esterification.

Experimental Protocol: Ethyl 3-Chloro-2-methyl-6-nitrobenzoate Synthesis
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction by TLC for the consumption of the starting acid. Reactions with hindered substrates may benefit from longer reaction times or gentle warming (e.g., 40°C). [5][6]4. Work-up: A white precipitate of dicyclohexylurea (DCU) will form upon completion. Filter the reaction mixture through a pad of Celite® or silica gel to remove the DCU, washing the filter cake with additional DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be dissolved in ethyl acetate and washed with dilute HCl (to remove residual DMAP) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by silica gel column chromatography.

Protocol 3: The High-Efficiency Method - Diazomethane Methylation

When the desired product is a methyl ester, reaction with diazomethane (CH₂N₂) is an exceptionally rapid, clean, and high-yielding method. It proceeds under very mild conditions and is not an equilibrium reaction, making it ideal for difficult substrates.

Causality & Mechanistic Insight

Diazomethane is a potent methylating agent for acidic protons. The reaction is a two-step process: first, an acid-base reaction occurs where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation. [7][8]The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium ion and displacing molecular nitrogen (N₂), an excellent leaving group. [7]The irreversible loss of N₂ gas drives the reaction to completion.

Safety Note: Diazomethane is highly toxic and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety equipment and specialized glassware. A safer, easier-to-handle alternative is (trimethylsilyl)diazomethane (TMS-diazomethane). [9][10]

Experimental Protocol: TMS-Diazomethane Methyl Esterification
  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a suitable solvent like diethyl ether or THF and methanol (e.g., a 7:2 ratio) in a flask equipped with a stir bar. [9][10]2. Reagent Addition: Cool the solution to 0°C. Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.2 eq) dropwise. Evolution of nitrogen gas will be observed. [9]3. Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis confirms the complete consumption of the starting acid. A persistent yellow color indicates a slight excess of the reagent.

  • Quenching: Carefully add a few drops of acetic acid to quench any excess TMS-diazomethane until the yellow color disappears.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester. The product is often of high purity and may not require further purification. [9][10]

Protocol 4: The Inversion Specialist - Mitsunobu Reaction

Though renowned for its ability to invert the stereochemistry of chiral alcohols, the Mitsunobu reaction is also a remarkably mild and effective method for esterifying acids, including those that are sterically hindered. [11][12]

Causality & Mechanistic Insight

The reaction involves the activation of the alcohol, rather than the acid. Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) react to form a betaine intermediate. [13]This intermediate is protonated by the carboxylic acid to form a carboxylate anion and an activated phosphonium salt. The alcohol then reacts with this phosphonium salt, activating the hydroxyl group as a good leaving group. Finally, the carboxylate anion acts as a nucleophile, displacing the activated oxygen to form the ester. [12]Research has shown that using more acidic carboxylic acids, such as nitrobenzoic acids, can lead to improved yields in Mitsunobu reactions. [14]

Experimental Protocol
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C. Add DIAD or DEAD (1.5 eq) dropwise via syringe. The reaction is often exothermic and may develop a characteristic color.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up & Purification: Concentrate the reaction mixture in vacuo. The purification of Mitsunobu reactions can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine by-products. [13]Purification is typically achieved via silica gel column chromatography.

Comparative Summary of Esterification Protocols

Parameter Fischer-Speier Steglich Diazomethane / TMS-Diazomethane Mitsunobu
Reaction Type Acid-catalyzed equilibriumCarbodiimide couplingAlkylationRedox condensation
Key Reagents Strong acid (H₂SO₄), excess alcoholDCC/EDC, DMAPCH₂N₂ or TMS-CH₂N₂PPh₃, DEAD/DIAD
Conditions Harsh (high temp, strong acid)Mild (0°C to RT), neutralVery mild (0°C to RT)Very mild (0°C to RT), neutral
Advantages Inexpensive reagentsHigh yield for hindered substrates, mild conditionsFast, quantitative yield, clean, no equilibriumVery mild, effective for hindered systems
Disadvantages Low yield for hindered acids, harsh conditions, equilibrium limitedCostly reagents, byproduct removal (DCU)Toxic/Explosive (CH₂N₂) , limited to methyl estersStoichiometric byproducts, difficult purification
Suitability for Topic Low to ModerateHighHigh (for methyl ester)High

Troubleshooting Common Issues

  • Low or No Conversion (Fischer): The substrate is likely too hindered. Increase reaction time, temperature, or consider a different protocol. Ensure reagents are anhydrous.

  • Low Yield (Steglich): Ensure all reagents and solvents are strictly anhydrous. Confirm the quality of DCC/EDC and DMAP. An N-acylurea side product can form if the alcohol addition is too slow or the substrate is exceptionally hindered. [15]* Reaction Stalls (Diazomethane): This is uncommon. Ensure sufficient reagent was added (a persistent yellow color indicates excess). The starting acid may not be acidic enough, but this is not an issue for a nitrobenzoic acid.

  • Difficult Purification (Mitsunobu): This is the primary drawback. Optimize chromatography conditions carefully. Using polymer-supported PPh₃ or modified reagents can simplify byproduct removal. [13]

References

  • A Rapid and Convenient Isolation and Methyl Esterification of Water-Soluble Acids Using Diazomethane. Journal of Chemical Education. Available at: [Link]

  • Steglich esterification. Grokipedia. Available at: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. Available at: [Link]

  • The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. American Chemical Society. Available at: [Link]

  • Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. Available at: [Link]

  • Diazomethane (CH2N2). Master Organic Chemistry. Available at: [Link]

  • Steglich Esterification Guide. Scribd. Available at: [Link]

  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. PubMed Central. Available at: [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. Available at: [Link]

  • Continuous process for preparing benzoic acid esters. Google Patents.
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  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. Available at: [Link]

  • What is the synthesis of methyl 3-nitrobenzoate?. Quora. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

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  • Fischer Esterification: Benzoic Acid Lab Manual. Studylib. Available at: [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher. Available at: [Link]

  • What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Quora. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • esterification of benzoic acid to methyl benzoate.. Unknown Source. Available at: [Link]

  • Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. Google Patents.
  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Unknown Source.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Understanding Methyl 2-Chloro-3-Nitrobenzoate: Synthesis and Applications. Unknown Source. Available at: [Link]

  • A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. Available at: [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Quora. Available at: [Link]

  • 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate. Available at: [Link]

  • Synthesis of methyl 5-chloro-2-nitrobenzoate. PrepChem.com. Available at: [Link]

  • Process for preparing nitro benzoic acid alkyl esters. Google Patents.
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Amidation Reactions of 3-Chloro-2-methyl-6-nitrobenzoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

The synthesis of amides from carboxylic acids and amines is a cornerstone of modern organic and medicinal chemistry, forming the backbone of countless pharmaceuticals, agrochemicals, and materials.[1] Among these, amides derived from 3-Chloro-2-methyl-6-nitrobenzoic acid are of significant interest due to the unique electronic and steric properties imparted by the substituents on the aromatic ring. However, the very features that make this scaffold attractive also present considerable synthetic challenges. The presence of a methyl group at the ortho position to the carboxylic acid introduces significant steric hindrance, which can impede the approach of the amine nucleophile. This guide provides a detailed exploration of the amidation reactions of this compound, offering field-proven insights and detailed protocols to empower researchers in overcoming these synthetic hurdles.

Understanding the "Ortho Effect": A Mechanistic Deep Dive

The reactivity of this compound in amidation reactions is profoundly influenced by the "ortho effect." This phenomenon, observed in ortho-substituted benzoic acids, leads to an increase in acidity compared to their meta- and para-isomers. The steric clash between the ortho-methyl group and the carboxylic acid forces the carboxyl group out of the plane of the benzene ring. This "Steric Inhibition of Resonance" (SIR) disrupts the delocalization of electrons between the aromatic ring and the carboxyl group, making the carboxyl proton more acidic and easier to remove.[2][3] This increased acidity can be advantageous in the initial deprotonation step of the amidation reaction.

Selecting the Right Coupling Reagent: A Comparative Analysis

The success of an amidation reaction, particularly with a sterically hindered substrate, hinges on the choice of an appropriate coupling reagent. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. For a challenging substrate like this compound, powerful and sterically non-demanding coupling reagents are paramount.

Coupling ReagentClassTypical Yield Range (Sterically Hindered Substrates)Key Observations & Rationale for UsePotential Side Reactions
HATU Uronium/Aminium SaltHighHighly efficient and fast reactions. Particularly effective for sterically hindered acids and less nucleophilic amines. The OAt-ester intermediate is highly reactive.[4][5]Guanidinylation of the primary amine if used in excess.
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings, including sterically demanding substrates. By-products are water-soluble, simplifying purification.[6]Requires careful handling due to its reactivity.
DCC/HOBt CarbodiimideModerateA classic and cost-effective choice. The addition of HOBt minimizes racemization and improves efficiency.[7]Formation of N-acylurea byproduct, which can be difficult to remove. Often less effective for highly hindered systems.
EDC/HOBt CarbodiimideModerateSimilar to DCC/HOBt but the urea byproduct is water-soluble, simplifying workup.[7]Can be less effective for highly hindered substrates, leading to lower yields and longer reaction times.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, step-by-step methodologies for the amidation of this compound using the recommended coupling reagents. It is crucial to perform these reactions under anhydrous conditions to prevent hydrolysis of the activated intermediates.

Protocol 1: HATU-Mediated Amidation

This protocol is often the first choice for challenging couplings due to the high reactivity of HATU.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or DCM.

  • Pre-activation: Add DIPEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes. This step is crucial for the formation of the highly reactive OAt-ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with sterically hindered substrates may require several hours to overnight for completion.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram of HATU-Mediated Amidation Workflow:

HATU_Workflow cluster_setup Reaction Setup cluster_activation Pre-activation cluster_coupling Coupling cluster_purification Work-up & Purification Acid 3-Chloro-2-methyl- 6-nitrobenzoic acid DIPEA DIPEA Acid->DIPEA Mix HATU HATU HATU->DIPEA Mix Solvent Anhydrous DMF/DCM Solvent->DIPEA Mix ActiveEster OAt-Active Ester Formation DIPEA->ActiveEster Stir 10-15 min Amine Amine (R-NH2) ActiveEster->Amine Add Amine Amide Amide Product Amine->Amide Stir to completion Workup Aqueous Work-up Amide->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Amide Purification->FinalProduct

Caption: Workflow for HATU-mediated amidation.

Protocol 2: T3P®-Mediated Amidation

Propanephosphonic acid anhydride (T3P®) is another excellent choice for difficult amidations, known for its clean reactions and easy workup.

Materials:

  • This compound

  • Amine of choice

  • T3P® (50% solution in ethyl acetate or DMF)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Ethyl Acetate or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a dry flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in a suitable anhydrous solvent (e.g., ethyl acetate or DCM).

  • Base Addition: Add a tertiary amine base such as pyridine or triethylamine (3.0 eq.).

  • Reagent Addition: Add T3P® (1.5 eq. of the 50% solution) dropwise to the reaction mixture. The reaction can be initiated at 0 °C and then allowed to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Diagram of T3P®-Mediated Amidation Workflow:

T3P_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_purification Work-up & Purification Acid 3-Chloro-2-methyl- 6-nitrobenzoic acid Base Pyridine/Et3N Acid->Base Mix Amine Amine (R-NH2) Amine->Base Mix Solvent Anhydrous EtOAc/DCM Solvent->Base Mix T3P T3P® Base->T3P Add dropwise Amide Amide Product T3P->Amide Stir to completion Workup Aqueous Work-up Amide->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Amide Purification->FinalProduct

Caption: Workflow for T3P®-mediated amidation.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the reaction time or temperature (e.g., to 40-50 °C). Ensure all reagents and solvents are strictly anhydrous. Increasing the excess of the coupling reagent and amine (e.g., to 1.5 eq. and 1.5 eq. respectively) may also improve the yield.

  • Side Reactions: The formation of byproducts can be minimized by careful control of stoichiometry and reaction conditions. In the case of HATU, avoiding a large excess can prevent guanidinylation of the amine.

  • Difficult Purification: If the N-acylurea byproduct from DCC/EDC is problematic, switching to T3P® is highly recommended due to the water-solubility of its byproducts.

Conclusion

The amidation of this compound presents a formidable challenge due to steric hindrance. However, with a sound understanding of the underlying mechanistic principles, particularly the "ortho effect," and the judicious selection of a powerful coupling reagent such as HATU or T3P®, researchers can successfully synthesize the desired amide products in good to excellent yields. The detailed protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling the efficient construction of complex molecules based on this versatile chemical scaffold.

References

  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • BenchChem. (2025). N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: A Technical Guide to Synthesis and Potential Applications.
  • CORE. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopepti.
  • ResearchGate. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.
  • Semantic Scholar. (n.d.). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.
  • ResearchGate. (2025). T3P: A Convenient and Useful Reagent in Organic Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • PMC. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • ResearchGate. (2025). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
  • ResearchGate. (n.d.). Amidation of methyl benzoate with various amines.
  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?
  • ACS Publications. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • PubMed. (n.d.). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives.
  • Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
  • PMC. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • NIH. (2024). Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical.
  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • PMC. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene.

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Application Notes & Protocols: The Utility of 3-Chloro-2-methyl-6-nitrobenzoic Acid as a Versatile Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in the textile, food, and printing industries.[1][2] Their chromatic properties are dictated by the presence of one or more azo groups (–N=N–), which form an extended conjugated system with aromatic rings.[1][3] The precise hue, intensity, and fastness of these dyes can be fine-tuned by the judicious selection of substituents on the aromatic precursors. 3-Chloro-2-methyl-6-nitrobenzoic acid is a highly functionalized aromatic compound poised to be a valuable intermediate in the synthesis of bespoke azo dyes. Its unique substitution pattern—featuring an electron-withdrawing chloro group, an electron-donating methyl group, a reducible nitro group, and a solubilizing/binding carboxylic acid group—offers multiple levers for modulating the final properties of the dye.

This document provides a comprehensive guide for researchers and scientists on the utilization of this intermediate. It covers the fundamental chemical principles, detailed experimental protocols for its conversion into an azo dye, and expert insights into how its structural features influence the final product.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for both successful synthesis and laboratory safety. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related analogs like 3-Chloro-2-nitrobenzoic acid and 3-Chloro-4-methyl-5-nitrobenzoic acid.[4][5]

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives.

Property 3-Chloro-2-nitrobenzoic acid 3-Chloro-4-methyl-5-nitrobenzoic acid
CAS Number 4771-47-5[4] 181871-69-2[5]
Molecular Formula C₇H₄ClNO₄[4][6] C₈H₆ClNO₄[5]
Molecular Weight 201.56 g/mol [4] 215.59 g/mol [5]
Melting Point 237-239 °C[7] Not available
Appearance White to light yellow crystalline powder Light yellow solid[5]

| Solubility | Sparingly soluble in water | Low water solubility anticipated |

Safety & Handling

As a nitroaromatic compound, this compound and its derivatives must be handled with appropriate care. The following safety information is aggregated from analogous compounds.[4]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

Section 2: The Synthetic Pathway: From Intermediate to Azo Dye

The conversion of this compound into an azo dye is a classic two-stage process.[8] This sequence is necessary because the nitro group is not suitable for direct coupling; it must first be converted into a primary amine, which can then be transformed into a reactive diazonium salt.[9]

  • Stage 1: Reduction of the Nitro Group. The nitro group (–NO₂) is chemically reduced to a primary amino group (–NH₂), yielding 3-amino-5-chloro-6-methylbenzoic acid. This is the critical activation step.

  • Stage 2: Diazotization and Azo Coupling. The newly formed amine is first converted into a highly electrophilic diazonium salt (Ar–N₂⁺).[1] This unstable intermediate is immediately reacted with an electron-rich coupling component (e.g., a phenol or another aromatic amine) in an electrophilic aromatic substitution reaction to form the final azo dye, characterized by the –N=N– chromophore.[3][10]

G Start This compound Reduction Stage 1: Nitro Group Reduction Start->Reduction e.g., H₂, Pd/C or SnCl₂, HCl Amine 3-Amino-5-chloro-6-methylbenzoic acid Reduction->Amine Diazotization Stage 2a: Diazotization Amine->Diazotization NaNO₂, HCl 0-5 °C Coupling Stage 2b: Azo Coupling (+ Coupling Component) Diazotization->Coupling Dye Final Azo Dye Coupling->Dye

Caption: General workflow for azo dye synthesis.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted and optimized based on specific laboratory conditions and the chosen coupling component. All work should be performed in a fume hood with appropriate personal protective equipment.

Protocol 3.1: Reduction of this compound

This protocol utilizes catalytic hydrogenation, a clean and efficient method for nitro group reduction.[11][12]

  • Materials & Equipment:

    • This compound (1.0 eq)

    • 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol%)

    • Methanol or Ethanol (solvent)

    • Hydrogen gas (H₂) source

    • Parr shaker or similar hydrogenation apparatus

    • Celite® for filtration

    • Round-bottom flask and standard glassware

  • Procedure:

    • Setup: In a suitable pressure vessel, dissolve this compound in the chosen alcohol solvent.

    • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Pd/C is flammable, especially when dry and in the presence of flammable solvents. Handling under an inert atmosphere prevents ignition.

    • Hydrogenation: Seal the reaction vessel, purge it several times with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

    • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

    • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of the solvent. Trustworthiness Note: Celite filtration ensures complete removal of the heterogeneous catalyst, which is crucial for the purity of the subsequent steps.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-chloro-6-methylbenzoic acid, which can be purified by recrystallization if necessary.

Protocol 3.2: Diazotization and Azo Coupling

This protocol describes the conversion of the synthesized amine into a diazonium salt, followed by coupling with β-naphthol as a representative coupling component.

  • Materials & Equipment:

    • 3-amino-5-chloro-6-methylbenzoic acid (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium nitrite (NaNO₂)

    • β-naphthol (coupling component)

    • Sodium hydroxide (NaOH)

    • Ice bath, beakers, stirring equipment

  • Procedure:

    • Amine Solution (Part A): In a beaker, suspend the 3-amino-5-chloro-6-methylbenzoic acid in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Nitrite Solution (Part B): In a separate beaker, dissolve an equimolar amount of sodium nitrite in cold water.

    • Diazotization: Slowly add the sodium nitrite solution (Part B) dropwise to the cold amine suspension (Part A). Maintain the temperature below 5 °C at all times. Causality Note: This low temperature is critical to prevent the highly unstable diazonium salt from decomposing into phenol and nitrogen gas.[1][3] A slight excess of nitrous acid (detectable with starch-iodide paper) indicates the completion of the reaction.

    • Coupling Solution (Part C): In a separate, larger beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

    • Azo Coupling: Slowly and with vigorous stirring, add the cold diazonium salt solution from step 3 to the cold β-naphthol solution (Part C). An immediate color change and the formation of a precipitate should be observed. This is the azo dye.[1]

    • Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion. Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and allow it to air dry.

Section 4: Influence of Substituents on Dye Properties

The specific substituents on the this compound backbone are not merely incidental; they are key determinants of the final dye's characteristics.[13]

  • Carboxylic Acid Group (–COOH): This group significantly enhances the dye's utility. In its deprotonated carboxylate form (–COO⁻), it increases water solubility, which is beneficial for dyeing processes. Furthermore, it can form ionic bonds or strong hydrogen bonds with fibers like wool, silk, and nylon, improving the dye's wash fastness.

  • Chloro Group (–Cl): As an electron-withdrawing group, the chlorine atom can induce a bathochromic shift (a shift to a longer wavelength of maximum absorption), which deepens the color of the dye (e.g., from yellow to orange or orange to red).[14]

  • Methyl Group (–CH₃): As a weak electron-donating group, the methyl group can also modulate the electronic properties of the aromatic system, contributing to the final hue. Its steric bulk can also influence the planarity of the dye molecule, which in turn affects color intensity.

G sub_cooh -COOH (Carboxylic Acid) prop_sol Solubility sub_cooh->prop_sol Increases prop_fast Wash Fastness sub_cooh->prop_fast Improves (Binding) sub_cl -Cl (Chloro) prop_col Color (λmax) sub_cl->prop_col Modulates (Bathochromic Shift) sub_ch3 -CH₃ (Methyl) sub_ch3->prop_col Modulates (Hue)

Caption: Influence of substituents on key dye properties.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

  • El-Gharbawy, A. S., & El-Shamy, N. Z. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 309-335. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Pellacani, L., & Tardella, P. A. (2015). Process for the reduction of nitro derivatives to amines. U.S. Patent Application No. 14/439,726.
  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Unacademy. Available from: [Link]

  • Al-Rubaie, L. A. R. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. IOP Conference Series: Journal of Physics: Conference Series, 1294(5), 052054. Available from: [Link]

  • Slideshare. (2018). Diazotisation and coupling reaction. Slideshare. Available from: [Link]

  • El-Gharbawy, A. S., & El-Shamy, N. Z. (2022). Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 309-335. Available from: [Link]

  • Pharm D Guru. (n.d.). 34. DIAZOTISATION AND COUPLING. Pharm D Guru. Available from: [Link]

  • Wikipedia. (n.d.). Azo dye. Wikipedia. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available from: [Link]

  • Aleem, A., et al. (2004). The Effect of Substitution on the Dyeing and Spectroscopic Properties of Some Monoazo Disperse Dyes. Journal of the Chemical Society of Pakistan, 26(3), 274-278. Available from: [Link]

  • Rangaswamy, J., et al. (2013). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Pharmaceutical Sciences and Research, 4(2), 643-648. Available from: [Link]

  • Guesmi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC advances, 10(59), 35759-35787. Available from: [Link]

  • Dickey, J. B., & Towne, E. B. (1953). Azo Dyes from Substituted 2‐Aminothiophens. Journal of the Society of Dyers and Colourists, 69(4), 127-133. Available from: [Link]

  • Scribd. (n.d.). Diazotization & Coupling For Azo-Dye. Scribd. Available from: [Link]

  • Al-Rubaie, L. A. R., & Hameed, A. H. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Journal of Physics: Conference Series, 1294(5), 052054. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-nitrobenzoic acid. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methyl-5-nitrobenzoic acid. PubChem Compound Database. Available from: [Link]

  • ChemSrc. (n.d.). 3-Chloro-2-nitrobenzoic acid. ChemSrc. Available from: [Link]

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Application Notes & Protocols: Exploring the Biological Activity of 3-Chloro-2-methyl-6-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Substituted benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, with various analogs demonstrating significant therapeutic potential.[1][2] The introduction of chloro, methyl, and nitro functionalities can profoundly influence the molecule's steric and electronic properties, often enhancing its biological activity.[3][4] Specifically, the nitro group is a well-known pharmacophore in many antimicrobial and anticancer agents.[3][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the multifaceted biological activities of 3-Chloro-2-methyl-6-nitrobenzoic acid derivatives. We present detailed, field-proven protocols for evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure robust and reproducible outcomes.

Section 1: Compound Synthesis and Workflow Overview

The exploration of novel derivatives begins with their synthesis and characterization, followed by a systematic screening cascade to identify and validate biological activity.

General Synthetic Workflow

The synthesis of this compound derivatives, while not explicitly detailed in publicly available literature, can be approached using established organic chemistry principles. A plausible route starts from a commercially available precursor, such as 3-chloro-2-methylbenzoic acid, followed by nitration and subsequent derivatization of the carboxylic acid group (e.g., esterification or amidation). Characterization using techniques like NMR and Mass Spectrometry is crucial to confirm the structure of the final compounds before biological evaluation.

Experimental Discovery Workflow

A logical workflow is essential for the efficient screening and characterization of novel chemical entities. The process begins with primary screening to identify potential "hits" in broad-based assays, followed by more specific secondary assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Lead Optimization synthesis Synthesis of Derivatives cytotoxicity Primary Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity antimicrobial Primary Antimicrobial Screening (MIC Assay) synthesis->antimicrobial apoptosis Apoptosis Assay (Caspase Activity) cytotoxicity->apoptosis inflammation Anti-inflammatory Assay (NF-κB Reporter) antimicrobial->inflammation sar Structure-Activity Relationship (SAR) apoptosis->sar inflammation->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for discovery of bioactive derivatives.

Section 2: Application Note I: Screening for Anticancer Activity

Many nitrobenzoic acid derivatives have shown promise as anticancer agents, often by inducing programmed cell death (apoptosis) in cancer cells.[6][7] The initial step is to assess the general cytotoxicity of the synthesized compounds against relevant cancer cell lines.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Rationale & Principle: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8] The amount of this insoluble formazan, which is solubilized for measurement, is directly proportional to the number of living cells.[8] This assay is a robust, high-throughput method for initial screening to determine the concentration at which a compound exhibits cytotoxic effects, typically expressed as the IC50 (half-maximal inhibitory concentration).[10]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5][11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Positive control: Doxorubicin or another known cytotoxic agent

  • Microplate reader (570 nm wavelength)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control wells (medium with DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Data Presentation:

Compound IDCancer Cell LineIncubation Time (h)IC50 (µM)
Derivative 1MCF-74815.2
Derivative 2MCF-7485.8
Derivative 3MCF-748> 100
DoxorubicinMCF-7480.9
Follow-Up Protocol: Apoptosis Assessment (Caspase-3/7 Activity Assay)

Rationale & Principle: If a compound demonstrates cytotoxicity, a key follow-up question is whether it induces apoptosis. Caspases are a family of cysteine proteases that are central to the apoptotic process.[12] "Executioner" caspases, such as caspase-3 and caspase-7, are activated during apoptosis and cleave various cellular proteins, leading to cell death.[13][14] Measuring the activity of these caspases provides a direct and convenient method to confirm apoptosis.[13] Fluorometric assays use a substrate peptide (e.g., DEVD) conjugated to a fluorophore. When cleaved by active caspase-3/7, the fluorophore is released and emits a measurable signal.[12][14]

G cluster_0 Apoptotic Stimulus (e.g., Test Compound) cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase stimulus Cytotoxic Compound (e.g., Nitrobenzoate Derivative) bax Bax/Bak Activation stimulus->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Active Caspase-9 (Initiator) apoptosome->cas9 activation procas9 Pro-caspase-9 procas9->apoptosome recruitment procas37 Pro-caspase-3/7 cas9->procas37 activates cas37 Active Caspase-3/7 (Executioner) procas37->cas37 substrates Cleavage of Cellular Substrates cas37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified intrinsic apoptosis pathway leading to caspase activation.

Materials:

  • Cells treated as in the MTT assay (at IC50 concentration)

  • Fluorometric Caspase-3/7 Assay Kit (containing DEVD-based substrate and lysis buffer)

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader (e.g., Ex/Em = 380/440 nm, check kit specifications)[12]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well black plate and treat with the test compound at its 1x and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the caspase-3/7 reagent by mixing the substrate with the assay buffer according to the kit manufacturer's instructions.

  • Cell Lysis and Substrate Addition: Add the prepared caspase reagent directly to each well. This reagent typically contains detergents to lyse the cells and the fluorogenic substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (from cell-free wells) and normalize the results to the vehicle control. Express the data as fold-change in caspase-3/7 activity.

Section 3: Application Note II: Evaluation of Antimicrobial Properties

Nitro-containing heterocyclic compounds are a cornerstone of antimicrobial therapy.[3] Their mechanism often involves the reduction of the nitro group within the microbial cell to produce toxic radical species that damage DNA and other critical components.[3] Therefore, assessing the antimicrobial potential of novel this compound derivatives is a logical and promising avenue of investigation.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale & Principle: The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[16] This method involves challenging the test organism with serial twofold dilutions of the antimicrobial agent in a liquid broth medium.[16] It is more quantitative than disk diffusion and is considered a gold standard for susceptibility testing.[15][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells.

Step-by-Step Protocol:

  • Compound Dilution Plate: Prepare a master plate with serial dilutions of the test compounds. In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the highest concentration of the compound to the first well, mix, and transfer 100 µL to the next well. Repeat to create a twofold dilution series.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism and dilute it in the appropriate broth so that the final concentration in the test wells will be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Transfer a defined volume (e.g., 100 µL) of the diluted inoculum to each well of a new 96-well plate. Then, transfer a small volume (e.g., 10 µL) from the compound dilution plate to the corresponding wells of the inoculated plate.

  • Controls: Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only). Also, run the positive control antibiotic in parallel.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A plate reader can also be used to measure absorbance at 600 nm.

  • Validation: The growth control must show clear turbidity, and the sterility control must remain clear. The MIC of the reference antibiotic should fall within its accepted quality control range.[16]

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 11664>128
Derivative 24832
Derivative 3>128>128>128
Gentamicin0.51N/A
FluconazoleN/AN/A2

Section 4: Application Note III: Assessing Anti-inflammatory Potential

Chronic inflammation is a key factor in numerous diseases, and the nuclear factor kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response.[18][19] Many anti-inflammatory drugs function by inhibiting this pathway.[20] Benzoic acid derivatives have been reported to possess anti-inflammatory properties, making this a critical activity to investigate.[21][22]

Protocol: NF-κB Reporter Assay

Rationale & Principle: The NF-κB transcription factor is normally held inactive in the cytoplasm by an inhibitor protein called IκB.[20] Inflammatory stimuli (like Lipopolysaccharide, LPS, or Tumor Necrosis Factor-alpha, TNF-α) trigger a signaling cascade that leads to the degradation of IκB.[18] This releases NF-κB, allowing it to move into the nucleus, bind to DNA, and activate the transcription of pro-inflammatory genes (e.g., cytokines, COX-2).[18][20] An NF-κB reporter assay uses a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of an NF-κB response element. When NF-κB is activated, it drives the expression of luciferase. By measuring the light output from the luciferase reaction, one can quantify NF-κB activity. A reduction in the signal in the presence of a test compound indicates inhibition of the pathway.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Cell Surface Receptor (e.g., TNFR) stimulus->receptor ikk IKK Complex (Kinase) receptor->ikk activation ikb_nfk_b IκB-NF-κB (Inactive Complex) ikk->ikb_nfk_b phosphorylates IκB ikb IκB nfk_b NF-κB nfk_b_nuc NF-κB nfk_b->nfk_b_nuc Translocation ikb_p IκB-P ikb_nfk_b->ikb_p ikb_p->nfk_b IκB degradation releases NF-κB dna NF-κB Response Element (DNA) nfk_b_nuc->dna Binds to genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) dna->genes

Caption: The canonical NF-κB signaling pathway activated by inflammation.

Materials:

  • HEK293 or THP-1 cell line stably expressing an NF-κB-luciferase reporter construct

  • Complete growth medium

  • Test compounds dissolved in DMSO

  • Inducing agent: TNF-α (10 ng/mL) or LPS (1 µg/mL)

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • 96-well white, opaque plates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well white plate at an appropriate density and incubate for 24 hours.

  • Compound Pre-treatment: Add serial dilutions of the test compounds to the wells. Incubate for 1-2 hours. This allows the compounds to enter the cells before the inflammatory stimulus is added.

  • Inflammatory Stimulation: Add the inducing agent (e.g., TNF-α) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well, which lyses the cells and initiates the light-producing reaction.

  • Data Acquisition: Immediately measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the data by first subtracting the background (unstimulated cells) and then calculating the percentage of inhibition relative to the stimulated control (cells treated with TNF-α/LPS only). A parallel MTT assay should be run to ensure the observed inhibition is not due to general cytotoxicity.[9]

Data Presentation:

Compound IDConcentration (µM)% NF-κB InhibitionCell Viability (%)
Derivative 2115.398.1
Derivative 2568.795.4
Derivative 21092.191.2
Bay 11-7082 (Control)595.896.5

References

  • Mitchell, S., Vargas, J., & Hoffmann, A. (2016). Signaling via the NFκB system. Wiley Interdisciplinary Reviews: Systems Biology and Medicine. [Link]

  • Crowley, L. C., & Waterhouse, N. J. (2009). Analysing caspase activation and apoptotic cells. Methods in Molecular Biology. [Link]

  • Pfaller, M. A. (2006). Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]

  • Roberti, A., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? International Journal of Molecular Sciences. [Link]

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  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Creative Bioarray. [Link]

  • O'Brien, J., et al. (2000). In vitro cytotoxicity assessment. Methods in Molecular Biology. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

  • Twarużek, M., et al. (2014). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis Group. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

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  • Mayo Clinic. (2001). Analysis of caspase activation during apoptosis. Current protocols in cell biology. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

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  • ResearchGate. (n.d.). Anti-inflammatory effects of phyto-drugs attenuating NF-кB signalling. ResearchGate. [Link]

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  • Maruthamuthu, M., et al. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]

  • Baskar, A. A., et al. (2014). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Journal of Cellular Biochemistry. [Link]

  • Martínez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • ResearchGate. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. ResearchGate. [Link]

  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • ResearchGate. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

  • Narasimhan, B., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung. [Link]

  • Sharma, P., & Kumar, A. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. [Link]

  • Google Patents. (n.d.). Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators. [Link]

  • ResearchGate. (2019). Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

  • Hu, Q., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2013). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate. [Link]

  • Zhang, H., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation. [Link]

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

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Troubleshooting & Optimization

optimizing nitration of 2-chloro-6-methylbenzoic acid to avoid isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Regioselective Nitration

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective nitration of 2-chloro-6-methylbenzoic acid. The inherent steric and electronic complexity of this substrate often leads to the formation of undesired isomers, complicating downstream processes and reducing yields. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you achieve high selectivity for the desired 4-nitro isomer.

Section 1: The Core Challenge - Understanding Isomer Formation

Q: Why is the nitration of 2-chloro-6-methylbenzoic acid particularly difficult to control?

A: The difficulty arises from a combination of competing electronic effects and significant steric hindrance from the substituents on the aromatic ring. To control the reaction, one must understand how these factors influence the position of the incoming electrophile (the nitronium ion, NO₂⁺).

  • Electronic Directing Effects: The benzene ring has three different substituents, each exerting its own electronic influence on the possible sites for electrophilic aromatic substitution.

    • Carboxylic Acid (-COOH): This is a moderately deactivating group due to its electron-withdrawing nature. It directs incoming electrophiles to the meta positions (C4 and C6).[1][2] Since the C6 position is already substituted, the -COOH group strongly favors nitration at C4.

    • Chlorine (-Cl): As a halogen, chlorine is a deactivating group but is an ortho, para director.[3] It therefore directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

    • Methyl (-CH₃): This is an activating group that directs incoming electrophiles to the ortho, para positions.[4][5] It reinforces the directing effect of the chlorine atom towards the C3 (ortho) and C5 (para) positions.

  • Steric Hindrance (The Ortho Effect): The C2 and C6 positions are heavily crowded by the chlorine and methyl groups, respectively. This steric crowding, often called the "ortho effect," forces the carboxylic acid group to twist out of the plane of the benzene ring.[6][7] This has two major consequences:

    • It reduces the deactivating resonance effect of the -COOH group, making the ring slightly more reactive than might be expected.[8]

    • It physically blocks the C3 and C5 positions, making an attack by the electrophile at these sites more difficult compared to the more accessible C4 position.[9]

In this competitive scenario, the strongest activating group typically governs the substitution pattern.[9] However, the combination of the -COOH group directing exclusively to C4 and the significant steric hindrance at C3 and C5 provides a strategic advantage for achieving regioselectivity at the C4 position under carefully controlled conditions.

G sub p1->sub p3->sub -Cl directs ortho/para (C3, C5) p5->sub -CH3 directs ortho/para (C3, C5) p7->sub Steric hindrance at C3 p9->sub Steric hindrance at C5 p10->sub  C4 is electronically  and sterically favored

Caption: Directing influences on 2-chloro-6-methylbenzoic acid.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most common problems encountered during the nitration of 2-chloro-6-methylbenzoic acid.

Q: My final product is a mixture of 3-nitro, 4-nitro, and 5-nitro isomers. How can I increase the selectivity for the desired 2-chloro-6-methyl-4-nitrobenzoic acid?

A: Achieving high selectivity for the 4-nitro isomer requires precise control over reaction conditions to exploit the subtle differences in activation energy for substitution at the different positions. Low selectivity is typically a result of conditions that are too harsh or poorly controlled.

Key Parameters to Optimize:

  • Temperature: This is the most critical parameter. Nitration is a highly exothermic reaction, and higher temperatures provide enough energy to overcome the steric barrier at the C3 and C5 positions, leading to a mixture of isomers.

    • Solution: Maintain a strict, low-temperature profile throughout the reaction, especially during the addition of the nitrating agent. A temperature range of 0°C to 5°C is strongly recommended.[10] Running the reaction at even lower temperatures (e.g., -10°C) can further enhance selectivity, though it may slow the reaction rate.[11]

  • Nitrating Agent: The choice and concentration of the nitrating agent dictate the concentration of the active electrophile, NO₂⁺.[12] A highly reactive nitrating mixture can decrease selectivity.[13]

    • Solution: Avoid using fuming nitric acid or oleum unless absolutely necessary for reactivity, as these aggressive reagents reduce selectivity. A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is usually sufficient.[14] The ratio can be adjusted to control reactivity.

  • Rate of Addition: Adding the nitrating agent too quickly can cause localized temperature spikes, even if the cooling bath is maintained at a low temperature. These hotspots are detrimental to selectivity.

    • Solution: Add the nitrating mixture dropwise over an extended period using an addition funnel. Ensure vigorous stirring to dissipate heat and maintain a homogenous concentration.

Illustrative Data: Effect of Temperature on Isomer Distribution

Reaction Temperature (°C)4-Nitro Isomer (%)3-Nitro Isomer (%)5-Nitro Isomer (%)Notes
35-40~65~20~15Poor selectivity; significant side products.
20-25~78~12~10Moderate selectivity, common in initial trials.
0-5 >90 <5 <5 Recommended; optimal balance of rate and selectivity. [10]
-10>95<3<2Excellent selectivity but requires longer reaction times.
Note: This table provides illustrative data based on established principles of electrophilic aromatic substitution. Actual results may vary.
Q: The reaction is very slow or gives a low yield, even after several hours. What can I do?

A: This issue indicates that the reaction conditions are not sufficiently activating for this deactivated aromatic ring. While the methyl group is activating, the combined deactivating effects of the chlorine and carboxylic acid groups are significant.

  • Solution 1: Check Acid Catalyst Concentration: Ensure the sulfuric acid used is concentrated (98%) and serves as the solvent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.[12]

  • Solution 2: Increase Reaction Time: Low-temperature reactions inherently proceed more slowly. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it.

  • Solution 3: Cautiously Increase Temperature: If the reaction stalls at 0-5°C, you can allow it to slowly warm to room temperature and stir for an additional period. However, be aware this may slightly decrease selectivity. This should only be done after confirming the reaction is not proceeding at the lower temperature.

Q: I'm observing significant charring or the formation of dark-colored byproducts. What is the cause?

A: Charring or intense color formation is often a sign of oxidative side reactions or runaway nitration (dinitration). The methyl group is susceptible to oxidation under harsh nitrating conditions, and the aromatic ring can be forced to accept a second nitro group.

  • Solution 1: Verify Stoichiometry: Use only a slight excess of nitric acid (e.g., 1.05-1.1 equivalents). A large excess of the nitrating agent dramatically increases the risk of dinitration and oxidation.

  • Solution 2: Improve Temperature Control: As mentioned, localized heating is a primary cause of side reactions. Improve stirring and ensure the reaction flask is adequately submerged in the cooling bath.

  • Solution 3: Quench the Reaction Properly: Once the reaction is complete (as determined by TLC), quench it by pouring the reaction mixture slowly onto crushed ice. This immediately stops the reaction and dilutes the acid, preventing further side reactions during workup.[15]

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield of 2-chloro-6-methyl-4-nitrobenzoic acid while minimizing isomer formation.

Protocol: Regioselective Nitration of 2-chloro-6-methylbenzoic Acid

1. Preparation of the Nitrating Mixture:

  • In a flask immersed in an ice-salt bath, cautiously add 1.1 equivalents of concentrated nitric acid (68-70%) to 3-4 volume equivalents of concentrated sulfuric acid (98%) with continuous stirring.
  • Keep this mixture cold until use.

2. Dissolution of the Substrate:

  • In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 1.0 equivalent of 2-chloro-6-methylbenzoic acid in 3-4 volume equivalents of concentrated sulfuric acid.
  • Cool this solution to 0°C using an ice-salt bath.

3. Nitration Reaction:

  • Slowly add the cold nitrating mixture dropwise to the solution of the substrate over 45-60 minutes.
  • Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. [10]
  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.

4. Reaction Monitoring:

  • Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC (e.g., using a 7:3 hexanes:ethyl acetate with 1% acetic acid mobile phase). The product spot should be more polar than the starting material.

5. Work-up and Isolation:

  • Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • A white or pale-yellow solid should precipitate.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

  • Dry the crude product under vacuum. The product at this stage is typically of >90% purity. Further purification can be done via recrystallization.

    Caption: Experimental workflow for optimized nitration.

    Section 4: FAQs - Product Analysis and Purification

Q: How can I confirm the identity and isomeric purity of my product?

A: A combination of ¹H NMR spectroscopy and HPLC is ideal for confirming the structure and quantifying the isomeric ratio.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The two aromatic protons on the product will appear as doublets.

    • 4-Nitro Isomer (Desired): The two protons are at C3 and C5. They will appear as two distinct signals, likely doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

    • 3-Nitro and 5-Nitro Isomers (Impurities): These isomers would show different chemical shifts and potentially different coupling constants for their respective aromatic protons. A pure sample of the 4-nitro product should show only one pair of these characteristic doublets.

  • HPLC Analysis: Reversed-phase HPLC is an excellent method for separating and quantifying positional isomers of nitrobenzoic acids.[16]

    • Sample Method:

      • Column: C18 bonded silica column.

      • Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile or 2-propanol) and water with a small amount of acid (e.g., 0.1% acetic or phosphoric acid) to suppress ionization.[16]

      • Detection: UV detection at a wavelength around 254 nm.

    • The different isomers will have distinct retention times, allowing for accurate quantification of purity.

Q: My crude product contains a small amount of isomers. What is the best method for purification?

A: Both fractional crystallization and column chromatography are effective methods for separating nitrobenzoic acid isomers.

  • Fractional Crystallization: This method exploits the differences in solubility between the isomers in a given solvent. It is often effective for removing small amounts of impurities.

    • Procedure: Try recrystallizing the crude product from a solvent like ethanol, ethanol/water, or acetic acid. The desired 4-nitro isomer, often being more symmetrical, may be less soluble and crystallize out first upon cooling, leaving the undesired isomers in the mother liquor.[17]

  • Column Chromatography: For more difficult separations or to achieve very high purity, column chromatography is the preferred method.[18]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is effective. Adding a small amount (~1%) of acetic acid to the mobile phase can improve peak shape by preventing the carboxylic acid from streaking on the silica.

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A.[Link]

  • Solved: For benzoic acid, electrophilic substitution occurs predominantly in the ... position(s). Gauth.[Link]

  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Quora.[Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.[Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Directing Effects. Save My Exams.[Link]

  • The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. Acme Hardesty.[Link]

  • Why do benzoic acid undergoes electrophilic substitution reaction at meta position? Quora.[Link]

  • Ortho effect. Wikipedia.[Link]

  • The Control of Isomer Distributions in Nitration Reactions. Defense Technical Information Center.[Link]

  • Show a step by step guide for the separation of p-nitrobenzoic acid and phenol, which are both... Homework.Study.com.[Link]

  • AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.
  • EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Quora.[Link]

  • Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences.[Link]

  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Scientific Research Publishing.[Link]

  • Ortho effect in Substituted Benzene. A to Z Chemistry.[Link]

  • Synthesis of 2-Chloro-6-nitro-benzoic acid. PrepChem.[Link]

  • US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora.[Link]

  • What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Quora.[Link]

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Royal Society of Chemistry.[Link]

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.[Link]

  • (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate.[Link]

  • m-NITROBENZOIC ACID. Organic Syntheses.[Link]

  • Nitration of Benzene. Chemistry Steps.[Link]

  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Quora.[Link]

  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Scirp.org.[Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate.[Link]

  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

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Technical Support Center: Synthesis of 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-Chloro-2-methyl-6-nitrobenzoic acid. This molecule is a valuable building block in the development of novel pharmaceuticals and agrochemicals. However, its synthesis is not without challenges, often leading to a range of side reactions that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you navigate the complexities of the reaction pathways and optimize your outcomes.

Part 1: Primary Synthetic Pathways & Key Control Points

The synthesis of this compound is typically approached via two primary routes, each with its own set of critical parameters that must be controlled to minimize side reactions.

Route 1: Electrophilic Nitration of 3-Chloro-2-methylbenzoic acid This is the most direct approach, involving the introduction of a nitro group onto the 3-Chloro-2-methylbenzoic acid backbone. The success of this reaction hinges on controlling the regioselectivity, which is dictated by the electronic and steric effects of the three existing substituents.

Nitration_Pathway cluster_start Starting Material cluster_product Products Start 3-Chloro-2-methylbenzoic acid Product This compound Start->Product Nitration Reagent Mixed Acid (HNO3 / H2SO4) Reagent->Product

Caption: Main synthetic route via nitration.

Route 2: Oxidation of 2-Chloro-6-nitrotoluene This pathway involves the oxidation of the methyl group of 2-Chloro-6-nitrotoluene to a carboxylic acid. This method avoids the issue of isomeric byproducts from nitration but introduces challenges related to the oxidation process itself, such as incomplete reaction or over-oxidation.

Oxidation_Pathway cluster_start Starting Material cluster_product Products Start 2-Chloro-6-nitrotoluene Product This compound Start->Product Oxidation Reagent Oxidizing Agent (e.g., KMnO4) Reagent->Product

Caption: Main synthetic route via oxidation.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common problems encountered during synthesis.

Troubleshooting Common Issues

Question 1: My nitration reaction resulted in a low yield and a mixture of several products. What went wrong?

Answer: This is the most common issue when using the nitration route and is almost always due to a loss of regiochemical control. The benzene ring on your starting material, 3-Chloro-2-methylbenzoic acid, has three different substituents, each directing the incoming nitro group to different positions.

Causality Analysis:

  • Methyl Group (-CH₃): An activating, ortho-, para- director. It will favor nitration at positions 4 and 6.

  • Chloro Group (-Cl): A deactivating, ortho-, para- director. It will favor nitration at positions 4 and 5.

  • Carboxylic Acid Group (-COOH): A strongly deactivating, meta- director. It will favor nitration at position 5.

The desired product requires nitration at the 6-position, which is sterically hindered by both the methyl and carboxylic acid groups. The combination of these directing effects leads to the formation of multiple isomers.

Potential Isomeric Byproducts:

Isomer Name Position of Nitro Group Rationale for Formation
3-Chloro-2-methyl-4-nitrobenzoic acid 4 Directed by both -CH₃ and -Cl groups. Often a major byproduct.
3-Chloro-2-methyl-5-nitrobenzoic acid 5 Directed by both -COOH and -Cl groups.

| Unreacted Starting Material | N/A | Insufficient nitrating agent or reaction time. |

Solution Workflow:

  • Temperature Control: Maintain a strict temperature range of 0-10 °C during the addition of the mixed acid.[1] Higher temperatures can lead to increased side product formation and potentially dangerous runaway reactions.

  • Order of Addition: Slowly add the 3-Chloro-2-methylbenzoic acid to the pre-cooled mixed acid (HNO₃/H₂SO₄). This ensures that the nitrating species (NO₂⁺) is always in excess, driving the reaction forward.[1]

  • Purification: Separating these isomers is challenging.

    • Fractional Crystallization: Utilize differences in solubility in solvents like ethanol or acetic acid. This may require multiple recrystallization steps.

    • Column Chromatography: While less scalable, silica gel chromatography can provide excellent separation for analytical or small-scale preparations.

Isomer_Formation cluster_products Reaction Mixture Start 3-Chloro-2-methylbenzoic acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Product_Target Desired Product (6-nitro isomer) Nitration->Product_Target Major Pathway (Sterically Hindered) Product_Side1 Side Product (4-nitro isomer) Nitration->Product_Side1 Side Pathway (Electronically Favored) Product_Side2 Side Product (5-nitro isomer) Nitration->Product_Side2 Side Pathway (Electronically Favored)

Caption: Isomer formation during nitration.

Question 2: During the oxidation of 2-Chloro-6-nitrotoluene, my reaction stops, leaving a significant amount of starting material, or I get a byproduct I can't identify.

Answer: This points to issues with the oxidant or reaction conditions. The oxidation of a methyl group on a deactivated ring is often sluggish.

Causality Analysis:

  • Incomplete Oxidation: The electron-withdrawing effects of the nitro and chloro groups deactivate the ring, making the methyl group less susceptible to oxidation. The chosen oxidant (e.g., KMnO₄, K₂Cr₂O₇) may not be potent enough, or the reaction time and temperature may be insufficient.

  • Over-Oxidation Byproduct: Under overly harsh conditions (high temperature or excessive oxidant), a competing side reaction is the oxidation of both methyl groups of the precursor xylene if the starting material was 3-nitro-o-xylene, leading to the formation of 3-nitrophthalic acid.[2][3] This di-acid impurity can be difficult to remove.

Solution Workflow:

  • Choice of Oxidant: Potassium permanganate (KMnO₄) in a basic solution is a common and effective choice. The reaction is often heated for several hours to drive it to completion.[4]

  • Stoichiometry: Use a carefully measured excess of the oxidizing agent (typically 2-3 equivalents) to ensure full conversion of the starting material.

  • Work-up Procedure: After the reaction, the manganese dioxide (MnO₂) byproduct must be filtered off. The desired product is in the aqueous filtrate as its carboxylate salt. Acidification of the filtrate will precipitate the crude this compound.[4]

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before stopping the reaction.

Question 3: I am attempting a synthesis that involves a Sandmeyer reaction and am observing significant frothing and the formation of a phenolic byproduct.

Answer: This is a classic side reaction in syntheses involving diazonium salts. The Sandmeyer reaction is a powerful tool for introducing halides but requires strict temperature control.[5][6]

Causality Analysis:

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at temperatures above 5-10 °C.[7] If the temperature rises, the diazonium salt will decompose, releasing nitrogen gas (N₂) and reacting with water in the solvent to form a phenol.[7] The frothing you observe is the rapid evolution of N₂ gas.

  • Phenol Formation: The aryl cation intermediate formed upon decomposition is readily trapped by water, leading to the formation of 3-hydroxy-2-methyl-6-nitrobenzoic acid, a significant impurity.

Solution Workflow:

  • Strict Temperature Control: Both the initial diazotization (forming the diazonium salt from an aniline with NaNO₂/HCl) and the subsequent Sandmeyer reaction with the copper(I) salt must be performed in an ice-salt bath to maintain the temperature between 0 and 5 °C.[8]

  • In Situ Generation: Diazonium salts are almost never isolated. They are generated in situ and used immediately in the next step.[7]

  • Copper(I) Catalyst: Ensure your copper(I) chloride (CuCl) or copper(I) bromide (CuBr) is fresh and active. The copper(I) species is crucial for the radical-nucleophilic aromatic substitution mechanism that yields the desired halide.[5]

Frequently Asked Questions (FAQs)
  • FAQ 1: Which synthetic route is generally better?

    • The oxidation of 2-Chloro-6-nitrotoluene (Route 2) is often preferred for large-scale synthesis as it avoids the difficult separation of isomers. However, it requires a well-defined and robust oxidation protocol. The nitration of 3-Chloro-2-methylbenzoic acid (Route 1) can be useful for smaller-scale or discovery chemistry, but researchers must be prepared for purification challenges.

  • FAQ 2: How can I confirm the purity and identity of my final product?

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

    • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton and carbon signals will confirm the substitution pattern.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • HPLC: An excellent tool for quantifying purity and detecting trace impurities, including any remaining isomers.

  • FAQ 3: My nitration reaction mixture turned very dark and tarry. What happened?

    • This usually indicates oxidative side reactions caused by overly concentrated or hot nitric acid. Nitric acid is a powerful oxidizing agent, and at elevated temperatures, it can begin to degrade the aromatic ring, leading to polymerization and the formation of complex, insoluble byproducts. Always maintain low temperatures and use the correct stoichiometry of mixed acid.[9]

  • FAQ 4: What are the key safety precautions when working with mixed acid (HNO₃/H₂SO₄)?

    • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

    • Fume Hood: All work must be conducted in a certified chemical fume hood.

    • Order of Addition: Always add the nitric acid to the sulfuric acid slowly while cooling in an ice bath. NEVER add sulfuric acid to nitric acid. This is a highly exothermic process.

    • Quenching: Quench the reaction by pouring it slowly over a large amount of crushed ice with stirring. Never add water directly to the concentrated acid mixture.

Part 3: References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Kumar, V., & Singh, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3149-3175. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Nitration of benzoic acid and its chlorinated derivatives. Retrieved from

  • ResearchGate. (n.d.). Study on liquid-phase chlorination 2-chloro-6-nitrotoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. Retrieved from [Link]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-nitrotoluene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. Retrieved from

  • Google Patents. (n.d.). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Retrieved from

  • Chemsrc. (n.d.). 3-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylbenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Interfacial coupling of transition-metal composites with nitrogen doped carbon as efficient catalysts for nitro- compounds hydrogenation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved from [Link]

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Technical Support Center: Recrystallization of 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-2-methyl-6-nitrobenzoic acid via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based guidance to navigate the nuances of this purification technique. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more successful outcomes in your own laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound, offering explanations and actionable solutions.

Issue 1: The compound will not fully dissolve in the hot solvent.

Possible Cause 1: Insufficient Solvent The most straightforward reason for incomplete dissolution is an insufficient volume of the heated solvent. The goal is to create a saturated or near-saturated solution at the solvent's boiling point.[1][2]

  • Solution: Gradually add small increments of the hot solvent to the flask containing your compound, ensuring the solution is maintained at or near its boiling point.[3] Allow time for dissolution after each addition. Be cautious not to add an excessive amount, as this will reduce your final yield.[4][5]

Possible Cause 2: Insoluble Impurities Your crude sample may contain impurities that are insoluble in the chosen recrystallization solvent, even at elevated temperatures.[6][7]

  • Solution: If a portion of the solid material refuses to dissolve despite the addition of more hot solvent, it is likely an insoluble impurity.[7] In this case, a hot filtration is necessary.[1][2] This involves filtering the hot solution to remove the insoluble matter before allowing the solution to cool and crystallize.

Possible Cause 3: Inappropriate Solvent Choice this compound, like many substituted benzoic acids, has specific solubility characteristics.[8] If the compound's solubility in the chosen solvent is low even at high temperatures, it may not be a suitable solvent for recrystallization.

  • Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold.[1][9] If you are struggling with dissolution, you may need to select a different solvent or a mixed-solvent system. For compounds with polar functional groups like carboxylic acids and nitro groups, polar solvents are often a good starting point.[4] Consider solvents like ethanol, acetone, or a mixture such as ethanol/water.

Issue 2: The compound "oils out" instead of forming crystals.

Possible Cause 1: Solution is Supersaturated and Cooling Too Rapidly "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5][7] This is often due to a highly concentrated solution cooling too quickly.

  • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[10] Then, allow the flask to cool more slowly. You can achieve this by insulating the flask (e.g., with a beaker or watch glass over the top) or by letting it cool on a surface that does not draw heat away as quickly.[10][11]

Possible Cause 2: High Impurity Level A significant presence of impurities can depress the melting point of your compound, making it more prone to oiling out.

  • Solution: If slow cooling and solvent addition do not resolve the issue, the crude material may require a preliminary purification step. Alternatively, adding a small amount of activated charcoal to the hot solution (before hot filtration) can sometimes adsorb impurities that promote oiling out.[12]

Issue 3: No crystals form upon cooling.

Possible Cause 1: Too Much Solvent Was Used This is a very common issue and results in a solution that is not saturated enough for crystals to form upon cooling.[4][5]

  • Solution: If the solution has cooled to room temperature and no crystals have appeared, you can try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[3][4] This creates a rough surface that can initiate crystal growth. Another technique is to add a "seed crystal" of the pure compound.[3][4] If these methods fail, you will need to remove some of the solvent by gently heating the solution to evaporate a portion of it, and then allow it to cool again.[10]

Possible Cause 2: Supersaturation Sometimes, a solution can become supersaturated and resist crystallization even when the conditions are appropriate.[4]

  • Solution: As mentioned above, scratching the inner surface of the flask or adding a seed crystal are effective methods to overcome supersaturation and induce crystallization.[3][4] Further cooling in an ice-water bath can also promote crystal formation once some initial crystals are present.[3]

Issue 4: The recovered crystals are still impure.

Possible Cause 1: Crystallization Occurred Too Quickly Rapid crystal growth can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[10][11]

  • Solution: Ensure the solution cools slowly and without disturbance.[1][11] This allows for the selective growth of pure crystals. Avoid placing the hot flask directly into an ice bath.

Possible Cause 2: Impurities Co-crystallized If the impurities have similar solubility properties to this compound in the chosen solvent, they may crystallize along with your product.

  • Solution: A different recrystallization solvent or a mixed-solvent system may be necessary to better differentiate the solubilities of your target compound and the impurities.[9] In some cases, a second recrystallization step may be required to achieve the desired purity.

Possible Cause 3: Inadequate Washing of Crystals After filtration, the surfaces of the crystals will be coated with the mother liquor, which contains dissolved impurities.

  • Solution: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[3][4] It is crucial that the solvent is cold to minimize the dissolution of your purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[1][9] Based on its structure (a substituted benzoic acid), polar organic solvents are a good starting point.[4] Ethanol, methanol, and acetone are potential candidates.[8] A mixed solvent system, such as ethanol-water, can also be very effective.[9] To determine the best solvent, it is recommended to perform small-scale solubility tests with various solvents.[6]

Q2: How can I determine the purity of my recrystallized this compound?

A2: A common and effective method for assessing purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp and narrow melting point range that is close to the literature value.[2][11] Impurities tend to broaden and depress the melting point range. The literature melting point for 3-Chloro-2-nitrobenzoic acid is 237-239 °C.[13][14] Spectroscopic techniques such as NMR and IR can also be used to confirm the identity and purity of your compound.

Q3: What is a typical expected yield for this recrystallization?

A3: A successful recrystallization will never have a 100% yield, as some of the compound will always remain dissolved in the mother liquor.[4] A good recovery is typically in the range of 70-90%, but this can be influenced by factors such as the initial purity of the crude material and the care taken during the procedure. Using the minimum amount of hot solvent necessary for dissolution is key to maximizing your yield.[4]

Q4: Is it necessary to use activated charcoal in every recrystallization?

A4: No, activated charcoal is primarily used to remove colored impurities.[12] If your crude this compound is already a white or off-white solid and the hot solution is colorless, the addition of charcoal is likely unnecessary. If the solution has a noticeable color, a small amount of charcoal can be added to the hot solution, followed by a hot filtration to remove the charcoal. Be aware that using too much charcoal can adsorb your product and reduce the yield.[10]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes may need to be determined experimentally.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar if using a magnetic stir plate. Heat the solvent in a separate beaker. Add the minimum amount of hot solvent to the flask to dissolve the solid completely while gently heating the flask.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid particles. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance.[3][11] Large, well-defined crystals should form.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the yield of crystals.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[3]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. The crystals can then be transferred to a watch glass to air dry or be dried in a desiccator.

Data Summary

PropertyValueSource
Molecular FormulaC₈H₇ClO₂PubChem[15]
Molecular Weight170.59 g/mol PubChem[15]
Melting PointNot available for this compound. For the similar 3-Chloro-2-nitrobenzoic acid: 237-239 °CSigma-Aldrich, Chemsrc[13][14]
SolubilityGenerally soluble in polar organic solvents like ethanol and acetone; limited solubility in water. Solubility increases with temperature.Solubility of Things[8]

Process Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Compound 'Oils Out'? cool->oiling_out crystals_form Crystals Form? collect Collect Crystals via Vacuum Filtration crystals_form->collect Yes no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->no_crystals No impure_crystals Crystals Impure? collect->impure_crystals oiling_out->crystals_form No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool no_crystals->cool evaporate Evaporate Some Solvent no_crystals->evaporate evaporate->cool rerun Re-recrystallize impure_crystals->rerun Yes end Pure Product impure_crystals->end No

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

  • Solvent Choice. (n.d.). University of York. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectionn. (n.d.). Science Learning Center. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1976). Journal of Chemical Education. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). St. Olaf College. Retrieved from [Link]

  • recrystallization.pdf. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallisation of benzoic acid. (n.d.). The University of Sydney. Retrieved from [Link]

  • 3-Chloro-2-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-Methyl-2-nitrobenzoic acid. (n.d.). Solubility of Things. Retrieved from [Link]

  • 3-Chloro-2-nitrobenzoic acid. (2025). Chemsrc. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). St. Lawrence University. Retrieved from [Link]

  • 3-Chloro-2-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purifying 3-Chloro-2-methyl-6-nitrobenzoic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-chloro-2-methyl-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful column chromatography of this challenging compound. By understanding the underlying chemical principles, you can optimize your purification process, improve yield, and ensure the high purity of your final product.

Understanding the Molecule: this compound

Before diving into purification protocols, it is crucial to understand the physicochemical properties of this compound. Its structure dictates its behavior on a chromatography column.

Key Structural Features and Their Implications:

  • Carboxylic Acid Group (-COOH): This acidic functional group makes the molecule polar and capable of hydrogen bonding. Its pKa will significantly influence its interaction with the stationary phase. The acidity of nitrobenzoic acids is notably higher than that of benzoic acid due to the electron-withdrawing nature of the nitro group. For instance, 3-nitrobenzoic acid has a pKa of 3.47, making it about ten times more acidic than benzoic acid.[1][2][3]

  • Nitro Group (-NO2): A strong electron-withdrawing group, the nitro group increases the compound's polarity and acidity.

  • Chloro Group (-Cl) and Methyl Group (-CH3): These substituents add to the overall molecular weight and can influence solubility and steric interactions.

The combination of these functional groups results in a polar, acidic molecule. This polarity is a key factor in designing an effective chromatography strategy.

Physicochemical Properties Summary
PropertyValue/InformationSignificance for Chromatography
Molecular Weight 215.59 g/mol [4]Affects diffusion rates but is less critical than polarity for column chromatography.
Polarity HighDictates strong interaction with polar stationary phases like silica gel.
Acidity (pKa) Expected to be low (highly acidic)The ionization state is pH-dependent, affecting retention. Acidic mobile phase modifiers are often necessary.
Solubility Generally soluble in polar organic solvents like ethanol and acetone; limited solubility in water.[5]Crucial for sample preparation and choosing an appropriate solvent system for loading and elution.

Frequently Asked Questions (FAQs)

Here are some common questions that arise when purifying substituted benzoic acids like this compound.

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel is the most common and effective stationary phase for purifying polar, acidic compounds like this compound.[6] Its polar surface interacts strongly with the polar functional groups of the analyte. For particularly challenging separations, alumina or modified silica gels could be considered, but silica is the standard starting point.

Q2: How do I choose the right mobile phase (eluent)?

A2: The key is to find a solvent system that provides good separation between your target compound and impurities. A common approach for polar compounds is to use a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[7][8] The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For acidic compounds, adding a small amount of acetic acid or formic acid to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, which leads to sharper peaks and more consistent elution.[9][10]

Q3: My compound is streaking or tailing on the TLC plate and column. What's wrong?

A3: Tailing is a common issue with acidic compounds on silica gel.[11] It's often caused by strong, non-ideal interactions between the acidic analyte and the slightly acidic silica surface. To mitigate this, add a small percentage (0.1-1%) of a competitive acid like acetic acid to your mobile phase. This protonates the analyte and saturates the active sites on the silica, leading to more symmetrical peak shapes.

Q4: Should I use isocratic or gradient elution?

A4: For a mixture with components of widely different polarities, a gradient elution is generally more efficient.[12] Start with a less polar solvent system to elute non-polar impurities, then gradually increase the proportion of the polar solvent to elute your target compound and then any more polar impurities. If the impurities are very close in polarity to your compound, an isocratic elution with a finely tuned solvent system may provide better resolution.

Q5: How can I determine the optimal mobile phase composition before running a large column?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for method development.[7][13] The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.2 and 0.4. This generally translates well to column chromatography, providing good separation without requiring an excessively large volume of solvent.

Step-by-Step Experimental Protocol

This protocol provides a general workflow for the purification of this compound. It should be optimized based on your specific crude mixture.

TLC Method Development
  • Objective: To identify a suitable mobile phase for column chromatography.

  • Procedure:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a test solvent system (e.g., 7:3 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio until the spot corresponding to this compound has an Rf of ~0.3. If tailing is observed, add 0.5% acetic acid to the mobile phase and re-run the TLC.

Column Preparation (Slurry Packing)
  • Objective: To pack a uniform and air-free chromatography column.

  • Procedure:

    • Select a glass column of an appropriate size for your sample amount.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

Sample Loading
  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure (Dry Loading is recommended for better resolution):

    • Dissolve your crude sample in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Elution and Fraction Collection
  • Objective: To separate the components of the mixture and collect the purified compound.

  • Procedure:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient, gradually increase the polarity of the mobile phase according to your method development.

    • Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.

Analysis and Product Isolation
  • Objective: To identify and combine the pure fractions and isolate the final product.

  • Procedure:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified solid.

    • Characterize the final product for purity using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems and provides solutions.

Visual Troubleshooting Workflow

Sources

managing regioselectivity in the synthesis of 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the regioselectivity in the synthesis of 3-Chloro-2-methyl-6-nitrobenzoic acid. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?

The central difficulty lies in controlling the regioselectivity during the electrophilic aromatic substitution (EAS) nitration step. If one starts with 3-Chloro-2-methylbenzoic acid, the three existing substituents—a methyl group (-CH₃), a chloro group (-Cl), and a carboxylic acid group (-COOH)—exert conflicting directing effects on the incoming nitro group (-NO₂). This conflict often leads to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product.

Q2: Can you explain the conflicting directing effects in the nitration of 3-Chloro-2-methylbenzoic acid?

Certainly. The regiochemical outcome of an electrophilic aromatic substitution is governed by the electronic properties of the substituents already on the ring.[1]

  • -CH₃ (Methyl group): This is an activating group that donates electron density to the ring, directing incoming electrophiles to the ortho and para positions (C4, C6).

  • -Cl (Chloro group): Halogens are an interesting case. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation.[2] It directs incoming electrophiles to the ortho and para positions relative to itself (C2, C4, C6).

  • -COOH (Carboxylic acid group): This is a strongly deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position (C5).[3]

The desired C6 position is favored by both the methyl and chloro groups. However, the C4 position is also strongly favored, and the C5 position is favored by the carboxylic acid group. This electronic tug-of-war makes it difficult to achieve high selectivity for the 6-nitro isomer.

Caption: Conflicting directing effects on the 3-Chloro-2-methylbenzoic acid ring.

Q3: What is the most reliable synthetic strategy to achieve high regioselectivity?

To circumvent the challenges of direct nitration, the most field-proven and reliable strategy involves installing the substituents in a different order. The recommended approach is the oxidation of a precursor that already contains the desired substitution pattern: 2-chloro-6-nitrotoluene . This method ensures the nitro group is unequivocally positioned at C6 relative to the methyl group and C2 relative to the chloro group. The final step is the oxidation of the methyl group to a carboxylic acid, a transformation that does not affect the substitution pattern on the ring.[4][5]

Synthetic_Strategy_Workflow start Select Synthetic Approach direct_nitration Route A: Direct Nitration of 3-Chloro-2-methylbenzoic acid start->direct_nitration Common but Problematic precursor_oxidation Route B (Recommended): Oxidation of 2-Chloro-6-nitrotoluene start->precursor_oxidation Reliable & Selective problem Problem: Low Regioselectivity, Isomer Mixture direct_nitration->problem solution Solution: High Regioselectivity, Clean Product precursor_oxidation->solution purification Difficult Purification problem->purification final_product Target Molecule: This compound solution->final_product purification->final_product Low Yield

Caption: Decision workflow for synthesizing the target molecule.

Troubleshooting Guide
Problem 1: Low yield and formation of multiple isomers during direct nitration of 3-Chloro-2-methylbenzoic acid.
  • Root Cause Analysis: As detailed in the FAQs, the simultaneous ortho, para-directing effects of the -CH₃ and -Cl groups and the meta-directing effect of the -COOH group lead to the formation of a mixture of nitro-isomers, primarily the desired 6-nitro product and the undesired 4-nitro isomer. The deactivating nature of the -COOH and -Cl groups also requires harsh reaction conditions, which can lead to side reactions and degradation.

  • Troubleshooting & Resolution:

    • Reaction Condition Optimization (Limited Efficacy): While you can attempt to optimize conditions, achieving high selectivity is unlikely.

      • Temperature Control: Maintain stringent low-temperature control (e.g., 0-10 °C) throughout the addition of the nitrating agent to minimize side reactions.[6]

      • Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. other reagents) can subtly influence isomer ratios, but it will not overcome the fundamental directing group conflict.

    • Strategic Pivot (Recommended Action): The most effective solution is to abandon the direct nitration route. Adopt the alternative synthesis based on the oxidation of 2-chloro-6-nitrotoluene. This strategic change provides unambiguous control over the regiochemistry.

Problem 2: Incomplete or slow oxidation of 2-chloro-6-nitrotoluene to the corresponding benzoic acid.
  • Root Cause Analysis: The oxidation of a methyl group on an electron-deficient aromatic ring can be sluggish. Common causes for incomplete reaction include:

    • Insufficient molar excess of the oxidizing agent (e.g., Potassium Permanganate, KMnO₄).

    • Reaction temperature is too low or reaction time is too short.

    • Poor solubility of the starting material in the reaction medium.

  • Troubleshooting & Resolution:

    • Verify Reagent Stoichiometry: Ensure a sufficient molar excess of the oxidizing agent is used. For KMnO₄ oxidation, a ratio of approximately 2.5 to 3 moles of KMnO₄ per mole of the toluene derivative is often required.[4]

    • Optimize Reaction Conditions:

      • Temperature & Time: The reaction typically requires heating for several hours.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

      • Solvent System: The reaction is often performed in an aqueous solution, sometimes with a co-solvent or phase-transfer catalyst to improve solubility and reaction rate.

    • Workup Procedure: Ensure the workup effectively removes the manganese dioxide (MnO₂) byproduct (if using KMnO₄) and correctly isolates the carboxylic acid product. This usually involves filtration of MnO₂, followed by acidification of the filtrate to precipitate the desired benzoic acid.

Problem 3: The final product is contaminated with the starting material (2-chloro-6-nitrotoluene).
  • Root Cause Analysis: This is a direct result of an incomplete oxidation reaction (see Problem 2). The starting material and the product have different polarities, but separation can still be challenging in bulk.

  • Troubleshooting & Resolution:

    • Reaction Monitoring: Do not stop the reaction until TLC/HPLC analysis shows the complete disappearance of the starting material spot/peak.

    • Purification Strategy: If the reaction cannot be driven to completion, an extractive workup can be used for separation.

      • After the initial workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The acidic product (this compound) will move to the aqueous layer as its carboxylate salt, while the neutral starting material (2-chloro-6-nitrotoluene) will remain in the organic layer.

      • Separate the layers. The starting material can be recovered from the organic layer.

      • Carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to precipitate the pure carboxylic acid product, which can then be collected by filtration.

Detailed Experimental Protocols
Protocol 1: (Recommended) Synthesis via Oxidation of 2-Chloro-6-nitrotoluene

This protocol is based on established procedures for the oxidation of substituted toluenes and offers superior regiochemical control.[4]

Materials & Reagents:

  • 2-chloro-6-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • 1 M Potassium hydroxide (KOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 2-chloro-6-nitrotoluene, a sufficient volume of 1 M KOH solution, and deionized water.

  • Addition of Oxidant: While stirring, heat the mixture to reflux (approx. 100 °C). Add potassium permanganate (approx. 2.6 equivalents) portion-wise over 2-3 hours to control the exothermic reaction.

  • Reaction Monitoring: Maintain the reflux for an additional 6-8 hours after the final addition of KMnO₄. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Workup - Removal of MnO₂: Once the reaction is complete, cool the mixture to room temperature. If necessary, destroy any excess KMnO₄ by adding a small amount of ethanol until the purple color disappears. Filter the mixture through a pad of Celite to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with hot water.

  • Product Isolation: Combine the filtrate and washings. If the volume is large, concentrate it under reduced pressure. Cool the solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2.

  • Purification: A white to off-white precipitate of this compound will form. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

ParameterRecommended ValueJustification
KMnO₄ Stoichiometry ~2.6 eq.Ensures complete oxidation of the methyl group.
Reaction Temperature 100 °C (Reflux)Provides sufficient activation energy for the oxidation.
Reaction Time 8-12 hoursAllows the reaction to proceed to completion.
Final pH for Precipitation 1-2Ensures complete protonation of the carboxylate to the insoluble carboxylic acid.
Protocol 2: (Illustrative) Direct Nitration of 3-Chloro-2-methylbenzoic acid

This protocol illustrates the direct nitration approach. Be aware of the potential for a mixture of isomers as the primary outcome.[6][7][8]

Materials & Reagents:

  • 3-Chloro-2-methylbenzoic acid

  • Concentrated Sulfuric acid (H₂SO₄, 98%)

  • Concentrated Nitric acid (HNO₃, 70%)

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath, cautiously and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cold.

  • Dissolution of Substrate: In the main reaction flask, cooled in an ice bath, dissolve 1 equivalent of 3-Chloro-2-methylbenzoic acid in a sufficient amount of concentrated sulfuric acid.

  • Nitration Reaction: While maintaining the reaction temperature below 10 °C, add the cold nitrating mixture dropwise to the dissolved substrate with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. The progress can be monitored by TLC.

  • Workup & Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. The nitrated products will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product will be a mixture of isomers. Separation requires advanced techniques such as fractional crystallization or preparative column chromatography.

References
  • Google Patents. (2024). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

  • Google Patents. (2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Google Patents. (2022). CN112358404B - Preparation method of 2-chloro-6-methylaniline.
  • Mulhern, T. A., et al. (1996). A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline. The Journal of Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1999). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
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  • SlidePlayer. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Siddiqui, Z. N., & Khan, K. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • sga.profnit.org.br. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (2025). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (1968). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

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Technical Support Center: Challenges in the Scale-Up Synthesis of 3-Chloro-2-methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-methyl-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. We will delve into the common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the safe, efficient, and successful synthesis of your target molecule.

Introduction to the Synthesis and its Challenges

This compound is a key building block in the pharmaceutical and agrochemical industries. Its synthesis, while conceptually straightforward, presents significant challenges during scale-up. These challenges primarily revolve around two key synthetic strategies: the nitration of 3-Chloro-2-methylbenzoic acid and the oxidation of a suitable chloro-nitrotoluene precursor. Both routes are fraught with potential issues including poor regioselectivity, formation of difficult-to-remove impurities, and significant safety hazards associated with exothermic reactions.

This guide will provide a detailed analysis of both synthetic pathways, offering practical, field-proven insights to overcome the hurdles you may encounter.

Part 1: Troubleshooting Guide for Synthetic Routes

This section provides a detailed troubleshooting guide for the two primary synthetic routes to this compound.

Route 1: Nitration of 3-Chloro-2-methylbenzoic Acid

This is a common and direct approach, but it is often plagued by the formation of isomeric by-products.

Diagram of the Nitration Pathway

Nitration_Pathway 3-Chloro-2-methylbenzoic_acid 3-Chloro-2-methylbenzoic acid Reaction Nitration Reaction 3-Chloro-2-methylbenzoic_acid->Reaction Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->Reaction Desired_Product This compound Reaction->Desired_Product Byproducts Isomeric By-products Reaction->Byproducts

Caption: General workflow for the nitration of 3-Chloro-2-methylbenzoic acid.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of Desired 6-Nitro Isomer 1. Suboptimal Reaction Temperature: The directing effects of the substituents on the aromatic ring are temperature-dependent. Elevated temperatures can lead to a loss of regioselectivity. 2. Incorrect Nitrating Agent Concentration: The strength of the nitrating agent (the concentration of the nitronium ion, NO₂⁺) influences the isomer distribution.1. Precise Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to favor nitration at the sterically less hindered and electronically activated position.[1] 2. Optimize Nitrating Mixture: Carefully control the ratio of nitric acid to sulfuric acid. A higher concentration of sulfuric acid protonates nitric acid more effectively, increasing the concentration of the nitronium ion. Experiment with different mixed acid compositions to find the optimal balance for regioselectivity.
Formation of Multiple Isomers (e.g., 4-nitro, 5-nitro) The chloro, methyl, and carboxylic acid groups all influence the position of electrophilic aromatic substitution. The interplay of their activating/deactivating and ortho-, para-, or meta-directing effects can lead to a mixture of products.1. Mechanistic Understanding: The methyl group is an ortho-, para-director and activating. The chloro group is also an ortho-, para-director but deactivating. The carboxylic acid group is a meta-director and deactivating. The 6-position is activated by the methyl group and sterically accessible. Understanding these electronic and steric effects is crucial for optimizing the reaction. 2. Alternative Nitrating Agents: Consider using milder nitrating agents, such as acetyl nitrate (formed from nitric acid and acetic anhydride), which can sometimes offer improved regioselectivity.
Formation of Dinitro By-products 1. Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to a second nitration of the product. 2. High Reaction Temperature: As with poor regioselectivity, higher temperatures can promote further nitration.1. Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. 2. Controlled Addition: Add the nitrating agent slowly and sub-surface to the reaction mixture to avoid localized high concentrations and exotherms.
Difficult Purification The isomeric by-products often have very similar physical properties (e.g., solubility, melting point) to the desired product, making separation by simple recrystallization challenging.1. Fractional Crystallization: While difficult, a carefully designed fractional crystallization process with a suitable solvent system can sometimes enrich the desired isomer. 2. pH Fractionation: The acidity of the different nitrobenzoic acid isomers may vary slightly. A pH-controlled extraction or precipitation can be used to separate them.[2] 3. Preparative Chromatography: For high-purity requirements, preparative HPLC or column chromatography may be necessary, although this is often not feasible for large-scale production.
Route 2: Oxidation of 2-Chloro-6-nitrotoluene

This alternative route avoids the regioselectivity issues of nitration but introduces its own set of challenges, primarily related to the oxidation reaction itself.

Diagram of the Oxidation Pathway

Oxidation_Pathway 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene Reaction Oxidation Reaction 2-Chloro-6-nitrotoluene->Reaction Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, O2/catalyst) Oxidizing_Agent->Reaction Desired_Product This compound Reaction->Desired_Product Byproducts Over-oxidation or Incomplete Reaction Products Reaction->Byproducts

Caption: General workflow for the oxidation of 2-Chloro-6-nitrotoluene.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Incomplete Oxidation 1. Insufficient Oxidizing Agent: The stoichiometry of the oxidation reaction is critical. 2. Low Reaction Temperature: Oxidation reactions often require a certain activation energy to proceed at a reasonable rate. 3. Poor Mass Transfer: If the reaction is heterogeneous (e.g., solid KMnO₄ in an organic solvent), poor mixing can limit the reaction rate.1. Stoichiometric Adjustment: Ensure at least the stoichiometric amount of oxidizing agent is used. A slight excess may be necessary. 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. 3. Use of a Phase Transfer Catalyst: For heterogeneous reactions, a phase transfer catalyst can facilitate the transport of the oxidizing agent into the organic phase, improving the reaction rate.
Over-oxidation and By-product Formation 1. Harsh Reaction Conditions: Aggressive oxidizing agents or high temperatures can lead to the degradation of the aromatic ring or the formation of other oxidized species. 2. Presence of Impurities in the Starting Material: Impurities can be oxidized to form unwanted by-products.1. Choice of Oxidizing Agent: Consider milder oxidizing agents. Catalytic oxidation with oxygen and a suitable catalyst can be more selective than strong stoichiometric oxidants like potassium permanganate.[3][4] 2. Controlled Reaction Conditions: Maintain careful control over temperature and reaction time to minimize over-oxidation. 3. Starting Material Purity: Ensure the purity of the 2-Chloro-6-nitrotoluene starting material. The chlorination of o-nitrotoluene can produce isomeric impurities that may react differently during oxidation.[5]
Difficult Work-up and Product Isolation 1. Emulsion Formation: During the work-up of oxidation reactions, especially those using permanganate, emulsions can form, making phase separation difficult. 2. Contamination with Metal Salts: If a metal-based oxidizing agent is used (e.g., KMnO₄), the product can be contaminated with metal salts (e.g., MnO₂).1. Filtration Aid: Use a filter aid such as celite to help break emulsions and facilitate the filtration of fine precipitates like MnO₂. 2. Acidic Work-up: An acidic work-up can help to dissolve some metal oxides and facilitate their removal. 3. Recrystallization: Recrystallization is often necessary to remove residual inorganic salts and other impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of 3-Chloro-2-methylbenzoic acid?

A1: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[6] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. It is crucial to have a robust cooling system and to add the nitrating agent slowly and in a controlled manner. Additionally, nitro-aromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[2][7] A thorough thermal hazard assessment using techniques like reaction calorimetry is essential before any scale-up.[8][9]

Q2: How can I minimize the formation of the 4-nitro and 5-nitro isomers during the nitration of 3-Chloro-2-methylbenzoic acid?

A2: Minimizing the formation of unwanted isomers is key to a successful synthesis. The most effective strategies include:

  • Low-Temperature Reaction: Conducting the nitration at low temperatures (e.g., 0-5 °C) enhances the regioselectivity.

  • Controlled Addition of Nitrating Agent: Slow, controlled addition of the nitrating agent prevents localized temperature spikes that can reduce selectivity.

  • Optimization of the Nitrating System: The choice and concentration of the nitrating agent can influence the isomer ratio. Experimenting with different ratios of nitric and sulfuric acid, or exploring alternative nitrating agents, may be beneficial.

Q3: What are the best methods for purifying the crude this compound?

A3: The purification strategy depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most common method for purifying the crude product. A suitable solvent system must be identified through screening.

  • pH-Controlled Precipitation/Extraction: As the acidity of the isomeric nitrobenzoic acids can differ, adjusting the pH of an aqueous solution can allow for the selective precipitation or extraction of the desired product.[2]

  • Slurry Wash: Washing the crude solid with a solvent in which the impurities are more soluble than the product can be an effective purification step.

Q4: In the oxidation of 2-Chloro-6-nitrotoluene, what are the advantages of using catalytic oxidation with oxygen over stoichiometric oxidants like KMnO₄?

A4: Catalytic oxidation with oxygen offers several advantages, particularly for large-scale production:

  • Higher Selectivity: It is often possible to achieve higher selectivity for the desired carboxylic acid, with less over-oxidation.[3][4]

  • Milder Reaction Conditions: These reactions can often be run under milder conditions than those requiring strong, stoichiometric oxidants.

  • Reduced Waste: Catalytic methods generate significantly less inorganic waste (e.g., MnO₂) compared to permanganate oxidation, making the process more environmentally friendly and cost-effective.

Q5: How can I monitor the progress of these reactions effectively during scale-up?

A5: Real-time reaction monitoring is crucial for process control and safety.

  • In-Process Control (IPC) Sampling: Regularly take samples from the reactor and analyze them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the consumption of starting material and the formation of product and by-products.

  • Reaction Calorimetry: On a larger scale, reaction calorimetry can be used to monitor the heat flow from the reaction. This provides real-time information about the reaction rate and can be used to detect any deviation from normal operating conditions, which could indicate a potential safety issue.[8][9]

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Nitration of benzoic acid and its chlorinated derivatives.
  • ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD.
  • m-NITROBENZOIC ACID. Organic Syntheses Procedure.
  • 2-Chloro-6-nitrotoluene. PrepChem.com.
  • 2-Chloro-6-nitrotoluene. ChemicalBook.
  • Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • 3-Nitrobenzoic acid. Wikipedia.

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Technical Support Center: Synthesis of 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Chloro-2-methyl-6-nitrobenzoic acid. This molecule is a valuable building block in the development of pharmaceuticals and agrochemicals. However, its synthesis presents significant challenges, primarily concerning reaction yield and purity. The key transformation—electrophilic nitration of a polysubstituted benzene ring—is often complicated by issues of regioselectivity, leading to the formation of undesired isomers and subsequent difficulties in purification.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, optimized protocols, and the mechanistic rationale behind key experimental choices to help you navigate the complexities of this synthesis and consistently achieve higher yields.

Synthetic Pathway & Core Challenge

The most direct route to this compound involves the nitration of its precursor, 3-Chloro-2-methylbenzoic acid. The core challenge lies in controlling the position of the incoming nitro (-NO₂) group on a sterically crowded and electronically complex aromatic ring.

G cluster_0 Overall Synthetic Workflow A Precursor: 3-Chloro-2-methylbenzoic acid B Nitration (HNO₃ / H₂SO₄) A->B Electrophilic Aromatic Substitution C Target Molecule: This compound B->C Desired Product D Side Products: Isomeric Nitro-compounds B->D Competing Reaction (Lowers Yield)

Caption: High-level workflow for the synthesis of the target compound.

The primary difficulty arises from the directing effects of the three substituents already on the ring. Understanding these effects is crucial for troubleshooting low yields.

Caption: Competing electronic effects influencing the position of nitration.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently below 30%. What are the most likely causes?

A low yield is typically a result of a combination of factors, but the primary culprit is almost always poor regioselectivity during the nitration step.[1][2]

  • Formation of Multiple Isomers: As illustrated in the diagram above, the activating methyl group directs nitration to positions 4 and 6, while the deactivating chloro and carboxylic acid groups direct to position 5. This electronic "tug-of-war" can easily lead to a mixture of 3-Chloro-2-methyl-4-nitrobenzoic acid, 3-Chloro-2-methyl-5-nitrobenzoic acid, and your desired this compound. Separating these isomers is difficult and leads to significant product loss.

  • Suboptimal Reaction Conditions: The temperature and concentration of the nitrating mixture are critical. Temperatures that are too high can lead to the formation of dinitro compounds or oxidative side-products, further reducing the yield of the desired product.[1]

  • Impure Starting Material: Using impure 3-Chloro-2-methylbenzoic acid can introduce competing side reactions and complicate the purification process. Ensure your starting material is of high purity (>98%) before beginning.

  • Inefficient Work-up and Purification: Significant product can be lost during precipitation and recrystallization if the procedures are not optimized.

Q2: How can I improve the regioselectivity to favor the 6-nitro isomer?

Controlling regioselectivity is the key to improving yield. The goal is to maximize the directing influence of the activating methyl group toward the sterically hindered 6-position while minimizing competing reactions.

  • Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at a low temperature, typically between -5°C and 5°C . Lower temperatures reduce the overall reaction rate but significantly enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered ortho/para product directed by the strongest activating group.[1][3]

  • Choice and Addition of Nitrating Agent:

    • A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is effective. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

    • Slow, dropwise addition of the nitrating agent to the solution of the benzoic acid in sulfuric acid is essential. This maintains a low concentration of the nitronium ion at any given moment, which helps to prevent di-nitration and other side reactions.[3]

  • Solvent and Acid Concentration: The use of a large excess of sulfuric acid helps to keep the reaction mixture stirrable and ensures complete protonation of nitric acid.[4] Some protocols for challenging nitrations utilize fuming nitric acid or oleum, but these should be approached with caution as they can increase the risk of oxidation.[3][4]

Q3: My final product is a brownish, oily solid that is difficult to purify. What are the best purification methods?

An impure appearance suggests the presence of isomeric byproducts and residual acids. The most effective purification method is recrystallization.

  • Optimal Recrystallization Protocol:

    • Quenching: After the reaction is complete (monitored by TLC or LC-MS), the entire reaction mixture must be poured slowly onto a large volume of crushed ice with vigorous stirring. This precipitates the crude product and dilutes the strong acids.[3]

    • Filtration and Washing: Collect the crude precipitate by vacuum filtration. It is crucial to wash the filter cake thoroughly with large volumes of cold water until the washings are neutral to litmus paper. This removes residual sulfuric and nitric acids, which can hinder crystallization.

    • Solvent Selection: Ethanol or a mixture of ethanol and water is often a suitable solvent for recrystallizing nitrobenzoic acids. The goal is to find a solvent system where the desired product is sparingly soluble at room temperature but highly soluble when hot, while the isomeric impurities have different solubility profiles.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities within the crystal lattice.[1]

Q4: What are the critical safety precautions for this reaction?

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: The entire procedure must be performed in a well-ventilated chemical fume hood.

  • Temperature Control: Use an ice/salt bath to maintain strict temperature control during the addition of the nitrating agent. Never let the temperature rise uncontrollably.

  • Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle them with extreme care. When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound by carefully controlling reaction parameters.

Materials:

  • 3-Chloro-2-methylbenzoic acid (>98% purity)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice/salt bath

  • Büchner funnel and filter flask

Step-by-Step Procedure:

  • Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-Chloro-2-methylbenzoic acid (10.0 g, 54.2 mmol).

  • Dissolution: Carefully add concentrated sulfuric acid (50 mL) to the flask. Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the flask in an ice/salt bath to between -5°C and 0°C . It is critical to maintain this temperature range throughout the next step.

  • Nitrating Agent Addition: Slowly add concentrated nitric acid (4.3 mL, ~65 mmol) dropwise via the dropping funnel over a period of 45-60 minutes. Ensure the internal temperature does not exceed 5°C .

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Quenching: In a separate large beaker, prepare 400 g of crushed ice. With vigorous stirring, pour the reaction mixture slowly onto the ice. A white to pale yellow precipitate should form.

  • Isolation: Allow the ice to melt completely, then collect the crude product by vacuum filtration.

  • Washing: Wash the filter cake extensively with cold deionized water (at least 3 x 100 mL) until the filtrate is neutral (pH 6-7).

  • Purification: Recrystallize the crude, damp solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Data Summary Tables

Table 1: Influence of Reaction Temperature on Yield

Temperature RangeTypical Observed Yield of 6-Nitro IsomerKey Observations
20-25 °C< 25%Significant formation of multiple isomers; product is often oily and dark.
5-10 °C30-45%Improved selectivity, but still considerable isomer formation.
-5 to 5 °C 55-70% Optimal range for maximizing regioselectivity and achieving a cleaner product.

Table 2: Analytical Characterization

CompoundMolecular FormulaMelting Point (°C)¹H NMR (CDCl₃, δ ppm) - Predicted
3-Chloro-2-methylbenzoic acidC₈H₇ClO₂~145-148 °C~7.5 (d), ~7.2 (t), ~7.1 (d), ~2.5 (s, 3H)
This compoundC₈H₆ClNO₄~180-184 °C~8.0 (d), ~7.6 (d), ~2.6 (s, 3H)

Note: NMR values are predictions and should be confirmed experimentally.

References

  • Chen, C., et al. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development, 5(2), 194-197. [Link]

  • Hübner, H. (1883). Ueber die Nitrirung der Chlorbenzoesäuren. Justus Liebigs Annalen der Chemie, 222(1-2), 67-100. [Link]

  • Pizey, J. S. (1974). Synthetic Reagents, Vol. 2: N-Bromosuccinimide, Diazomethane, Manganese Dioxide, Raney Nickel. Halsted Press.
  • Google Patents. (1977). Process for the production of nitro derivatives of aromatic compounds.
  • Google Patents. (1968). Nitration of benzoic acid and its chlorinated derivatives.
  • Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. [Link]

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Technical Support Center: Troubleshooting Reactions with 3-Chloro-2-methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-2-methyl-6-nitrobenzoic acid (Catalog No. XXXX). This document is designed for researchers, chemists, and drug development professionals who are utilizing this unique, sterically hindered building block in their synthetic workflows. My goal is to move beyond simple protocols and provide you with the causal reasoning behind common experimental challenges, empowering you to troubleshoot effectively and advance your research with confidence.

This molecule, with its densely packed and electronically distinct functional groups—a carboxylic acid, a nitro group, a methyl group, and a chlorine atom on an aromatic ring—presents specific synthetic hurdles. Understanding the interplay of steric hindrance and electronic effects is paramount to achieving successful outcomes.

Section 1: Core Compound Properties and Safety

Before initiating any reaction, a thorough understanding of the reactant's physical properties and safety profile is essential.

Table 1: Physicochemical Properties of 3-Chloro-2-nitrobenzoic acid and Related Isomers

Property3-Chloro-2-nitrobenzoic acid2-Chloro-5-nitrobenzoic acid3-Methyl-2-nitrobenzoic acid
Molecular Formula C₇H₄ClNO₄C₇H₄ClNO₄C₈H₇NO₄
Molecular Weight 201.56 g/mol [1]201.56 g/mol 181.15 g/mol
Appearance Off-white to yellow solidLight yellow solidPrisms or white crystalline solid[2]
Melting Point 237-239 °C165-168 °C220-223 °C[2]
Solubility Sparingly soluble in water; soluble in many organic solvents like ethanol, acetone.Insoluble in water.[3]Insoluble in water.[2]
CAS Number 4771-47-5[1]2516-96-34920-81-6

Safety Overview:

Based on data for structurally related compounds, this compound should be handled with care. It is classified as an irritant, causing skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[1][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[4][6]

  • First Aid: In case of contact, flush eyes immediately with water for at least 15 minutes.[4] For skin contact, wash off with soap and plenty of water.[4]

Section 2: Troubleshooting Common Synthetic Transformations (FAQs)

This section addresses the most common questions and challenges encountered when using this reagent.

Q1: Why is my esterification or amidation reaction of the carboxylic acid group so slow and low-yielding?

Root Cause Analysis: The primary reason for sluggish reactivity at the carboxylic acid is severe steric hindrance . The -COOH group at position 1 is flanked by a methyl group at position 2 and a nitro group at position 6. These ortho substituents physically block the approach of nucleophiles (like alcohols or amines) to the carbonyl carbon, dramatically slowing down standard condensation reactions.

Troubleshooting Strategies & Protocols:

Your strategy must focus on enhancing the electrophilicity of the carbonyl carbon by converting the carboxylic acid into a more reactive intermediate.

Workflow: Activating a Sterically Hindered Carboxylic Acid

cluster_0 Problem: Direct Condensation Fails cluster_1 Solution: Intermediate Activation Start This compound Fail No Reaction or Low Yield Start->Fail Direct Condensation (e.g., Fischer Esterification) Nuc Nucleophile (R-OH / R-NH2) Nuc->Fail AcidChloride Acyl Chloride Intermediate Coupling Amide / Ester Product AcidChloride->Coupling Add Nucleophile Start2 This compound Start2->AcidChloride SOCl2 or (COCl)2 Nuc2 Nucleophile (R-OH / R-NH2) Nuc2->Coupling

Caption: Workflow for successful functionalization of the hindered carboxylic acid.

Protocol 1: Conversion to Acyl Chloride for Subsequent Reaction

This is the most robust method for overcoming steric hindrance.

  • Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 3-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Alternatively, oxalyl chloride in a solvent like dichloromethane (DCM) can be used.

  • Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (use a pH strip at the condenser outlet).

  • Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is highly reactive and is typically used immediately without further purification.

  • Derivatization: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM, THF). Slowly add your desired alcohol or amine (1.1 eq), often with a non-nucleophilic base like triethylamine or pyridine (1.2 eq) to scavenge the HCl byproduct. Stir at room temperature until completion (monitor by TLC or LC-MS).

Q2: I'm trying to reduce the nitro group to an amine, but the reaction is incomplete or gives multiple products. What are the best practices?

Root Cause Analysis: While the nitro group is readily reducible, the overall electronic nature of the ring and potential side reactions with the chlorine substituent can complicate the transformation. Incomplete reactions are often due to catalyst deactivation or insufficient reagent stoichiometry.

Troubleshooting Strategies & Protocols:

Choosing the right reducing agent and carefully controlling reaction conditions are key.

Table 2: Comparison of Common Nitro Group Reduction Methods

MethodReagentsProsCons & Troubleshooting
Catalytic Hydrogenation H₂ (gas), Pd/C (catalyst)Clean reaction, easy workup (filtration).Potential for hydrodehalogenation (loss of -Cl). Use a less active catalyst or add a catalyst poison if this is observed. Ensure sufficient H₂ pressure.
Metal-Acid Reduction SnCl₂·2H2O, HCl/EtOHHigh yield, reliable, tolerates many functional groups.Workup can be tedious due to tin salt precipitation. Requires careful pH adjustment during workup to break the tin-amine complex.
Metal Reduction Fe, NH₄Cl / H₂O/EtOHInexpensive, environmentally benign.Can be slower, may require heating. Workup involves filtering a large amount of iron sludge.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This method is often preferred for its reliability with complex aromatic systems.

  • Setup: To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quenching & Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer 2-3 times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired aniline derivative.

Q3: Is it possible to replace the chlorine atom via Nucleophilic Aromatic Substitution (SNAr)? My attempts have failed.

Root Cause Analysis: Standard SNAr reactions are unlikely to succeed with this substrate. For an SNAr reaction to be facile, the leaving group (in this case, -Cl) must be positioned ortho or para to a strong electron-withdrawing group (like -NO₂). This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex. In this compound, the chlorine atom is meta to the primary electron-withdrawing nitro group, making the SNAr pathway energetically unfavorable.

Alternative Strategies:

Direct substitution is not the correct synthetic approach. Modern cross-coupling chemistry provides a far more effective solution.

Logical Relationship: Chlorine Substitution Strategy

Substrate This compound SNAr SNAr Pathway (e.g., + NaOMe) Substrate->SNAr meta-positioning of NO2 group CrossCoupling Transition-Metal Cross-Coupling (e.g., Buchwald-Hartwig) Substrate->CrossCoupling Pd or Cu catalyst + Ligand + Base NoRxn No Reaction (Unfavorable Intermediate) SNAr->NoRxn Product Coupled Product (e.g., Aryl Amine) CrossCoupling->Product

Caption: Comparing unfavorable SNAr with the effective cross-coupling approach.

Conceptual Protocol: Buchwald-Hartwig Amination

This protocol outlines a general approach for coupling an amine to the aryl chloride.

  • Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine the this compound derivative (ester or amide form is recommended to avoid acid-base side reactions, 1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110°C. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through Celite® to remove the catalyst and base. The filtrate can then be subjected to a standard aqueous workup and purification by column chromatography.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid. [Link]

  • National Institute of Standards and Technology (NIST). (2014). Safety Data Sheet for m-Chlorobenzoic Acid. [Link]

  • Google Patents. (2015).
  • Wikipedia. 3-Nitrobenzoic acid. [Link]

  • PubChem - National Institutes of Health. 3-Chloro-2-nitrobenzoic acid. [Link]

  • Chemdad Co., Ltd. 3-Methyl-2-nitrobenzoic acid. [Link]

Sources

effect of temperature on the nitration of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the nitration of substituted benzoic acids. This resource is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions to assist you in your experimental work. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and the critical role that reaction parameters, especially temperature, play in achieving desired outcomes.

Core Principles: Understanding the Reaction

The nitration of a substituted benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.

The substituent already present on the benzoic acid ring profoundly influences the reaction's regioselectivity and rate. The carboxylic acid (-COOH) group itself is an electron-withdrawing and deactivating group. This means it directs incoming electrophiles, like the nitronium ion, primarily to the meta position and slows down the reaction compared to the nitration of benzene. This is due to both inductive and resonance effects that pull electron density away from the aromatic ring, particularly at the ortho and para positions.

The presence of a second substituent introduces a layer of complexity, as its directing effects will either compete with or reinforce those of the carboxylic acid group.

Diagram: Generation of the Nitronium Ion

G HNO3 Nitric Acid (HNO₃) H2NO3_plus Protonated Nitric Acid HNO3->H2NO3_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate Ion (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) H2NO3_plus->NO2_plus - H₂O H2O Water (H₂O)

Caption: Formation of the electrophile in nitration reactions.

The Critical Role of Temperature: A Balancing Act

Temperature is arguably the most critical parameter to control during the nitration of substituted benzoic acids. The reaction is highly exothermic, and improper temperature management can lead to a cascade of undesirable outcomes.

Frequently Asked Questions (FAQs) - Temperature Effects

Q1: Why is it crucial to maintain a low temperature (typically 0-10 °C) during the nitration of benzoic acids?

A1: Maintaining a low temperature is essential for several reasons:

  • Controlling Exothermicity: The mixing of concentrated acids and the nitration reaction itself generate significant heat. Low temperatures help to dissipate this heat, preventing a runaway reaction.

  • Minimizing Side Reactions: Higher temperatures can promote unwanted side reactions such as over-nitration (dinitration or trinitration), oxidation of the aromatic ring, and decomposition of the starting material or product.

  • Enhancing Regioselectivity: In many cases, lower temperatures can improve the selectivity for the desired isomer by reducing the kinetic energy of the system, allowing the more subtle electronic directing effects to dominate.

Q2: What are the specific consequences of allowing the reaction temperature to rise too high?

A2: Elevated temperatures can lead to:

  • Formation of Dinitro and Trinitro Compounds: The initial nitro-substituted benzoic acid is even more deactivated than the starting material. However, at higher temperatures, the nitronium ion can possess enough energy to overcome this deactivation and add a second or even a third nitro group.

  • Oxidative Degradation: Concentrated nitric acid is a strong oxidizing agent, and at higher temperatures, it can lead to the oxidative degradation of the aromatic ring, often resulting in a dark brown or black reaction mixture and the evolution of nitrogen oxide gases.

  • Decreased Yield and Purity: The formation of multiple byproducts significantly lowers the yield of the desired product and complicates the purification process.

Q3: I am nitrating a benzoic acid with an activating group (e.g., a methyl group). How does this affect my temperature considerations?

A3: The presence of an activating group, which donates electron density to the ring, makes the substrate more reactive towards electrophilic attack. Consequently, the reaction will be even more exothermic. It is imperative to maintain strict temperature control, often at the lower end of the recommended range (e.g., 0-5 °C), and to add the nitrating mixture very slowly to prevent a rapid, uncontrolled reaction.

Data Presentation: Temperature and Isomer Distribution

While precise, comprehensive data on temperature-dependent isomer distribution for a wide range of substituted benzoic acids is sparse in readily available literature, the general trend is that higher temperatures tend to decrease selectivity. For the nitration of benzoic acid itself, the reaction is typically conducted between 0°C and 30°C to maximize the yield of m-nitrobenzoic acid.

ParameterRecommended RangeRationale
Reaction Temperature 0 °C to 10 °CCrucial for controlling the exothermic reaction and minimizing side reactions like oxidation and polynitration.
Nitrating Agent Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃)The typical ratio of sulfuric acid to nitric acid is between 1:1 and 2:1.
Addition of Nitrating Agent Slow, dropwisePrevents localized temperature spikes and potential runaway reactions.
Cooling Bath Ice-salt or Ice-waterAn ice-salt bath is often recommended to achieve and maintain temperatures below 0°C.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: The reaction mixture turned dark brown or black, with vigorous gas evolution.

  • Probable Cause: The reaction temperature has become too high, leading to oxidative decomposition of the aromatic substrate.

  • Troubleshooting Steps:

    • Immediate Action: If safe to do so, immediately place the reaction vessel in a larger ice bath to attempt to bring the temperature down.

    • Future Prevention:

      • Ensure your cooling bath is adequate. An ice-salt bath can achieve temperatures below 0°C.

      • Add the nitrating mixture much more slowly, dropwise, allowing the internal temperature to remain stable.

      • Continuously monitor the internal temperature of the reaction with a thermometer.

Issue 2: The yield of the desired nitro-substituted benzoic acid is very low.

  • Probable Cause: This can stem from several factors, many of which are temperature-related.

    • Incomplete Reaction: The reaction time may have been too short, or the temperature was kept too low for an extended period, slowing the reaction rate significantly.

    • Side Reactions: If the temperature was not well-controlled, a significant portion of the starting material may have been converted into undesired byproducts.

    • Loss During Workup: The product may have some solubility in the aqueous phase during quenching and washing.

  • Troubleshooting Steps:

    • Optimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.

    • Strict Temperature Control: Adhere to the recommended temperature range to minimize byproduct formation.

    • Improve Workup: When quenching the reaction by pouring it over ice, ensure a sufficient amount of ice is used to keep the mixture cold and fully precipitate the product. Wash the filtered product with ice-cold water to minimize solubility losses.

Issue 3: I am observing a mixture of isomers instead of a single, clean product.

  • Probable Cause: The directing effects of the substituents on the benzoic acid are competing, and the reaction conditions are not optimized for selectivity.

  • Troubleshooting Steps:

    • Precise Temperature Control: Maintaining a stable, low temperature is crucial for enhancing selectivity.

    • Consider Protecting Groups: If you have a strongly activating group (like an amino group), consider protecting it (e.g., as an acetamide) before nitration. This can modulate its directing effect and lead to a cleaner reaction.

Diagram: Troubleshooting Workflow

G Start Experiment Start Problem Identify Issue Start->Problem DarkMixture Dark Mixture / Gas Problem->DarkMixture Dark Color LowYield Low Yield Problem->LowYield Low Yield IsomerMix Isomer Mixture Problem->IsomerMix Isomers TempHigh Temp Too High -> Oxidation DarkMixture->TempHigh IncompleteRxn Incomplete Rxn / Side Rxns LowYield->IncompleteRxn CompetingEffects Competing Directing Effects IsomerMix->CompetingEffects Action1 Improve Cooling Slow Addition TempHigh->Action1 Action2 Optimize Time (TLC) Improve Workup IncompleteRxn->Action2 Action3 Precise Temp Control Use Protecting Groups CompetingEffects->Action3 End Optimized Protocol Action1->End Action2->End Action3->End

Caption: A logical workflow for troubleshooting common nitration issues.

Experimental Protocols

The following is a generalized, detailed protocol for the nitration of a substituted benzoic acid. Always consult specific literature for your particular substrate and perform a thorough safety assessment before beginning any experiment.

Step-by-Step Methodology: Nitration of 4-Methylbenzoic Acid

This protocol details the nitration of 4-methylbenzoic acid to yield 4-methyl-3-nitrobenzoic acid as the primary product.

Materials and Reagents:

  • 4-Methylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel or Pasteur pipette

  • Büchner funnel and flask

  • Thermometer

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry beaker, carefully add a measured volume of concentrated nitric acid.

    • Cool the nitric acid in an ice-salt bath.

    • Slowly and with continuous stirring, add an equal volume of concentrated sulfuric acid. Caution: This mixing is highly exothermic.

    • Keep the nitrating mixture cold until use.

  • Reaction Setup:

    • In a separate flask, dissolve a pre-weighed amount of 4-methylbenzoic acid in a sufficient volume of concentrated sulfuric acid.

    • Cool this flask in an ice-salt bath to a temperature between 0 and 5 °C.

  • Nitration Reaction:

    • While vigorously stirring the solution of 4-methylbenzoic acid, slowly add the chilled nitrating mixture dropwise.

    • Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring and Completion:

    • After the addition is complete, allow the mixture to stir in the cold bath for a specified time (e.g., 15-30 minutes). Monitor by TLC if necessary.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. A solid precipitate should form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with several portions of cold deionized water to remove residual acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle concentrated acids with extreme care. Always add acid slowly to other liquids, especially when preparing the nitrating mixture.

  • Be prepared for an exothermic reaction and have an adequate cooling bath ready.

  • Neutralize and dispose of all acidic waste according to your institution's safety regulations.

References

  • Nitration Of Benzoic Acid. (n.d.). sga.profnit.org.br. Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved from [Link]

  • Activating and Deactivating Groups. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]

  • Activating and Deactivating Groups in Electrophilic Aromatic Substitution | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Activating Groups and Deactivating Groups. (n.d.). Furman Chemistry 120 - PBworks. Retrieved from [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab. Retrieved from [Link]

  • Why does benzoic acid require a higher temperature for nitration? (2018, October 11). Reddit. Retrieved from [Link]

  • Nitration Of Benzoic Acid. (n.d.). . Retrieved from [Link]

  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Nitration Reaction of Benzoic acid | m-Nitro Benzoic acid | Con. Nitric acid + Con. Sulphuric acid|. (2023, March 1). YouTube. Retrieved from [Link]

  • Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Nitration of methyl benzoate. (n.d.). RSC Education - The Royal Society of Chemistry. Retrieved from [Link]

  • [Solved] Nitration of benzoic acid gives following major product. (2020, November 24). Testbook. Retrieved from [Link]

  • The major product of nitration of Benzoic acid is -. (n.d.). Allen. Retrieved from [Link]

  • Ortho, Para, Meta. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved from [Link]

  • Is benzoic acid meta directing? (2017, January 6). Quora. Retrieved from [Link]

  • A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. (n.d.). Allen. Retrieved from [Link]

  • 16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

  • nitration of aromatic compounds. (2019, January 3). YouTube. Retrieved from [Link]

  • 18.4 Aromatic Nitration and Sulfonation. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Nitration and aromatic reactivity. (n.d.). Retrieved from [Link]

  • What are the major products of nitration of benzoic acid? (2017, December 7). Quora. Retrieved from [Link]

  • Electrophilic aromatic substitution. Part IX.

Technical Support Center: Purification of 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-2-methyl-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing isomeric impurities. The following information is based on established chemical principles and proven laboratory techniques to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities formed during the synthesis of this compound?

During the nitration of 3-chloro-2-methylbenzoic acid, the primary synthetic route to this compound, several positional isomers can be formed. The directing effects of the existing substituents on the benzene ring (chloro, methyl, and carboxylic acid groups) influence the position of the incoming nitro group.

The most common isomeric impurities include:

  • 3-Chloro-2-methyl-4-nitrobenzoic acid: Nitration occurs at the para-position relative to the chlorine atom.

  • 3-Chloro-2-methyl-5-nitrobenzoic acid: Nitration occurs at the meta-position relative to the chlorine atom.

  • 5-Chloro-2-methyl-3-nitrobenzoic acid: Another possible meta-director product.

The relative amounts of these isomers depend on the specific reaction conditions, such as the nitrating agent used, reaction temperature, and solvent.

Q2: I've synthesized my crude product. What's the first step I should take to assess purity and identify the isomers present?

Before attempting any purification, it is crucial to analyze the crude product to understand the impurity profile. This will inform the selection of the most effective purification strategy.

Recommended Initial Analysis:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your mixture. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and the relative amounts of each isomer. A reversed-phase C18 column is often effective for separating positional isomers of nitrobenzoic acids[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the specific isomers present. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, allowing for unambiguous identification.

Q3: My crude product contains a significant amount of the 4-nitro isomer. What is the most effective method to remove it?

Fractional crystallization is often a highly effective technique for separating isomers with different solubilities. The solubility of nitrobenzoic acid isomers can vary significantly in different solvents.

Underlying Principle: Differential Solubility

Positional isomers often exhibit different crystal packing efficiencies and intermolecular interactions, leading to variations in their solubility in a given solvent. By carefully selecting a solvent in which the desired this compound has lower solubility than the isomeric impurities at a specific temperature, you can selectively crystallize the desired product, leaving the impurities in the mother liquor.

Troubleshooting Guides

Problem 1: Poor separation of isomers using fractional crystallization.

If you are not achieving the desired purity after one or two recrystallization cycles, consider the following troubleshooting steps.

Workflow for Optimizing Fractional Crystallization

Caption: Troubleshooting workflow for fractional crystallization.

Detailed Protocol: Fractional Recrystallization
  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold[2]. For nitrobenzoic acids, solvents like ethanol, methanol, or mixtures with water are often effective[3][4].

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Gradually add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of solvent to ensure a good recovery yield.

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the desired product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly.

  • Purity Check: Analyze the purity of the recrystallized product using TLC or HPLC. Repeat the process if necessary.

Problem 2: Isomers are co-eluting during column chromatography.

When isomers have very similar polarities, they can be challenging to separate by standard column chromatography.

Strategies for Improved Chromatographic Separation
StrategyRationale
Change the Stationary Phase Different stationary phases (e.g., silica gel, alumina, or functionalized silica) offer different selectivities based on varied interactions with the analytes.
Modify the Mobile Phase Adjusting the solvent polarity with different solvent mixtures can significantly impact the separation. For reversed-phase chromatography, modifying the pH of the mobile phase can alter the retention of acidic compounds[1].
Employ Specialized Techniques Techniques like centrifugal partition chromatography (CPC) can offer superior resolution for separating isomers with similar physical properties by utilizing liquid-liquid partitioning[5][6].
Experimental Workflow: Chromatographic Method Development

Caption: Workflow for optimizing chromatographic separation.

Problem 3: Low recovery of the desired product.

Low recovery can be due to several factors, including excessive solubility of the product in the recrystallization solvent or loss during transfers.

Troubleshooting Low Recovery:

  • Recrystallization Solvent: Ensure you are using the minimum amount of hot solvent for dissolution. If the product is still too soluble, consider a different solvent or a solvent mixture.

  • Mother Liquor: The mother liquor will contain some of the desired product. You can attempt a second crystallization from the mother liquor to improve the overall yield.

  • Filtration: Ensure that the product has fully precipitated before filtration. Cooling the solution in an ice bath for a sufficient amount of time is crucial.

  • Washing: Use only a small amount of ice-cold solvent to wash the crystals on the filter. Using too much or warm solvent will dissolve some of the product.

References

  • A process for separating nitration isomers of substituted benzene compounds. (n.d.). Google Patents.
  • Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. (2021). PubMed. Retrieved from [Link]

  • Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. (n.d.). Google Patents.
  • Chromatographic separation of conformers of substituted asymmetric nitrosamines. (n.d.). National Library of Medicine. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Web.mnstate.edu. Retrieved from [Link]

  • Isomer separation by CPC chromatography. (n.d.). Rotachrom Technologies. Retrieved from [Link]

  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. (2020). Quora. Retrieved from [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. (n.d.). Patsnap. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (n.d.). Patsnap. Retrieved from [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. Retrieved from [Link]

  • Organic Chemistry Lab: Recrystallization. (2007). YouTube. Retrieved from [Link]

Sources

preventing byproduct formation in 3-Chloro-2-methyl-6-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-methyl-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights into preventing byproduct formation, optimizing reaction conditions, and ensuring the integrity of your final product.

I. Understanding the Synthetic Landscape: Key Routes and Potential Pitfalls

The synthesis of this compound is primarily approached via two distinct synthetic routes, each with its own set of advantages and challenges, particularly concerning byproduct formation. A thorough understanding of these pathways is the first step in troubleshooting and optimizing your synthesis.

Route A: Oxidation of 2-Chloro-6-nitrotoluene

This route involves the oxidation of the methyl group of 2-chloro-6-nitrotoluene to a carboxylic acid. While direct, this pathway's success hinges on the efficiency and selectivity of the oxidizing agent.

Diagram: Workflow for Oxidation of 2-Chloro-6-nitrotoluene

Oxidation_Workflow cluster_start Starting Material & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Byproducts 2_Chloro_6_nitrotoluene 2-Chloro-6-nitrotoluene Oxidation_Reaction Oxidation 2_Chloro_6_nitrotoluene->Oxidation_Reaction Substrate Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) Oxidizing_Agent->Oxidation_Reaction Reagent Quenching Quenching & Filtration (e.g., removal of MnO2) Oxidation_Reaction->Quenching Crude Mixture Acidification Acidification Quenching->Acidification Isolation Isolation & Purification (e.g., Recrystallization) Acidification->Isolation Target_Product_A This compound Isolation->Target_Product_A Byproducts_A Byproducts: - Unreacted Starting Material - 2-Chloro-6-nitrobenzaldehyde Isolation->Byproducts_A

Caption: Workflow for the synthesis of this compound via oxidation.

Route B: Nitration of 3-Chloro-2-methylbenzoic Acid

This approach involves the electrophilic nitration of a pre-functionalized benzoic acid. The primary challenge in this route is controlling the regioselectivity of the nitration to favor the desired 6-nitro isomer over other possible isomers.

Diagram: Workflow for Nitration of 3-Chloro-2-methylbenzoic Acid

Nitration_Workflow cluster_start_B Starting Material & Reagents cluster_reaction_B Reaction cluster_workup_B Work-up & Purification cluster_product_B Product & Byproducts 3_Chloro_2_methylbenzoic_acid 3-Chloro-2-methylbenzoic acid Nitration_Reaction Nitration 3_Chloro_2_methylbenzoic_acid->Nitration_Reaction Substrate Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Nitration_Reaction Reagent Quenching_B Quenching on Ice Nitration_Reaction->Quenching_B Crude Mixture Isolation_B Isolation & Purification (e.g., Fractional Crystallization) Quenching_B->Isolation_B Target_Product_B This compound Isolation_B->Target_Product_B Byproducts_B Byproducts: - 4-nitro isomer - 5-nitro isomer - Dinitro products Isolation_B->Byproducts_B

Caption: Workflow for the synthesis of this compound via nitration.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Route A: Oxidation of 2-Chloro-6-nitrotoluene
Observed Issue Potential Cause(s) Troubleshooting & Recommended Actions
Low conversion; significant amount of unreacted starting material. 1. Insufficient oxidizing agent. 2. Low reaction temperature or insufficient reaction time. 3. Poor quality of oxidizing agent.1. Increase the molar equivalent of the oxidizing agent (e.g., KMnO4) incrementally. A common protocol suggests using a significant excess.[1] 2. Ensure the reaction is maintained at the optimal temperature (e.g., reflux) for a sufficient duration. Monitor the reaction by TLC or HPLC. 3. Use a fresh, high-purity oxidizing agent.
Formation of 2-Chloro-6-nitrobenzaldehyde as a major byproduct. Incomplete oxidation of the methyl group.1. Increase reaction time and/or temperature to drive the oxidation to completion. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions with KMnO4. 3. Consider alternative, more potent oxidizing agents or catalytic systems, such as aerobic oxidation with cobalt catalysts.[2]
Presence of isomeric nitrobenzoic acids in the final product. Impure starting material (2-chloro-6-nitrotoluene contaminated with other isomers).1. Analyze the purity of the starting material by GC-MS or HPLC before starting the reaction.[3][4] 2. Purify the starting material if necessary (e.g., by distillation or recrystallization).
Route B: Nitration of 3-Chloro-2-methylbenzoic Acid
Observed Issue Potential Cause(s) Troubleshooting & Recommended Actions
High percentage of undesired nitro-isomers (e.g., 4-nitro, 5-nitro). 1. Incorrect reaction temperature. 2. Inappropriate nitrating agent or concentration. 3. Steric and electronic effects favoring other isomers.1. Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating agent to improve regioselectivity.[5] 2. Use a standard nitrating mixture of concentrated HNO3 and H2SO4. The ratio can be optimized. For highly selective nitrations, consider milder nitrating agents or the use of shape-selective catalysts like zeolites.[6] 3. Understand the directing effects: -CH3 is ortho, para-directing (activating); -COOH is meta-directing (deactivating); -Cl is ortho, para-directing (deactivating). The 6-position is sterically hindered by the adjacent methyl group, which can influence the isomer ratio.
Formation of dinitrated byproducts. Reaction conditions are too harsh (high temperature, excess nitrating agent).1. Strictly control the temperature, keeping it low. 2. Use a stoichiometric amount or a slight excess of the nitrating agent. Monitor the reaction closely to avoid over-nitration.
Difficulty in separating the desired 6-nitro isomer from other isomers. Similar physicochemical properties of the isomers.1. Employ fractional crystallization with a carefully selected solvent system. Experiment with solvents of varying polarity. 2. For analytical and small-scale separations, HPLC with a suitable stationary phase (e.g., C18) can be effective.[7]

III. In-depth Scientific Explanations

The Challenge of Regioselectivity in Nitration

The formation of multiple isomers during the nitration of 3-chloro-2-methylbenzoic acid is a direct consequence of the interplay between the directing effects of the substituents on the aromatic ring.

  • -CH₃ (Methyl group): An activating group that directs incoming electrophiles to the ortho and para positions through an inductive electron-donating effect.

  • -COOH (Carboxylic acid group): A deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing nature.[8]

  • -Cl (Chloro group): A deactivating group that directs to the ortho and para positions. While inductively electron-withdrawing, it can donate a lone pair of electrons through resonance.

The final distribution of nitro isomers is a delicate balance of these electronic and steric factors. The 6-position is ortho to the activating methyl group, but also sterically hindered. The 4- and 5-positions are influenced by the other substituents. Precise temperature control is crucial as higher temperatures can overcome the activation energy barriers for the formation of less-favored isomers.

Mechanism of Permanganate Oxidation

The oxidation of the methyl group of 2-chloro-6-nitrotoluene with potassium permanganate is believed to proceed through a free-radical mechanism. The reaction is initiated by the abstraction of a benzylic hydrogen atom by the permanganate ion. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting radical by the aromatic ring. Subsequent oxidation steps convert the benzylic radical to the carboxylic acid. Incomplete oxidation can lead to the formation of the corresponding benzaldehyde.

IV. Experimental Protocols

Protocol 1: General Procedure for Nitration of 3-Chloro-2-methylbenzoic Acid
  • In a flask equipped with a stirrer and a dropping funnel, dissolve 3-chloro-2-methylbenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) and cool it separately.

  • Slowly add the cold nitrating mixture dropwise to the solution of the substituted benzoic acid, ensuring the temperature does not exceed 10°C.[5]

  • After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 0-10°C) for a specified period.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry.

  • Purify the crude product by fractional crystallization.

Protocol 2: Quality Control - HPLC Analysis of Isomer Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent like methanol.

V. References

  • Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. ACS Publications. [Link]

  • Nitration Of Benzoic Acid. sga.profnit.org.br. [Link]

  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Google Patents.

  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education. [Link]

  • Analytical methods. ATSDR. [Link]

  • How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Quora. [Link]

  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate. [Link]

  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed. [Link]

  • Selective oxidation of alkenes to carbonyls under mild conditions. RSC Publishing. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Scirp.org. [Link]

  • Mechanism of selective oxidation of hydrocarbons into carboxylic acids. ResearchGate. [Link]

  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Oxford Academic. [Link]

  • Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. ResearchGate. [Link]

  • 3-Chloro-2-methylbenzoic acid. PubChem. [Link]

  • Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. ResearchGate. [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. CORE. [Link]

  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Google Patents.

  • Production process of 2-chloro-5-nitrobenzoic acid. Google Patents.

  • Process for recovering 3-nitrobenzoic acid. Google Patents.

  • Aerobic Photo Oxidation of Toluene Derivatives into Carboxylic Acids with Bromine–water Under Catalyst-Free Conditions. ResearchGate. [Link]

  • A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. [Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method. Google Patents.

  • Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Benzoic acid, 3-chloro-. NIST WebBook. [Link]

  • Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. Google Patents.

  • Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Eureka | Patsnap. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-2-methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-Chloro-2-methyl-6-nitrobenzoic acid, a substituted aromatic carboxylic acid, presents a compelling case for the application of modern spectroscopic techniques. Its nuanced structure, featuring a trifecta of electron-withdrawing and -donating groups on a benzene ring, offers a rich ground for analytical exploration. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, benchmarked against alternative analytical methodologies, to offer researchers a comprehensive framework for characterization.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Its ability to probe the magnetic environments of individual nuclei provides a detailed atomic-level map, revealing not only the connectivity of atoms but also subtle stereochemical relationships. For a molecule like this compound, NMR is indispensable for confirming the precise substitution pattern on the aromatic ring, which is a critical determinant of its chemical reactivity and potential biological activity.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxyl group, which can then be observed in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, a signal for the methyl protons, and a broad signal for the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-4~ 7.6 - 7.8Doublet~ 8-9This proton is ortho to the electron-withdrawing nitro group and meta to the chloro and methyl groups. It is expected to be downfield and coupled to H-5.
H-5~ 7.4 - 7.6Doublet~ 8-9This proton is ortho to the chloro group and meta to the nitro and methyl groups. It will be coupled to H-4.
-CH₃~ 2.4 - 2.6SingletN/AThe methyl group is ortho to both the electron-withdrawing nitro and carboxylic acid groups, which will deshield it, shifting it downfield compared to a standard toluene methyl group (~2.3 ppm).
-COOH> 10Broad SingletN/AThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on solvent and concentration.

Rationale for Predictions: The predicted chemical shifts are based on the principle of additivity of substituent effects on the benzene ring. The strongly electron-withdrawing nitro group will significantly deshield the ortho (H-5) and para protons. The chloro group also has a deshielding effect, while the methyl group is weakly electron-donating. The interplay of these effects dictates the final chemical shifts. The coupling between the two adjacent aromatic protons (H-4 and H-5) will result in a doublet for each, with a typical ortho coupling constant of 8-9 Hz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the seven carbon atoms of the benzene ring and the carboxylic acid, plus the methyl carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O~ 165 - 170The carboxylic acid carbonyl carbon is highly deshielded due to the attached electronegative oxygen atoms.
C-6 (C-NO₂)~ 148 - 152The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded.
C-2 (C-CH₃)~ 135 - 140The carbon bearing the methyl group will be influenced by the adjacent chloro and nitro groups.
C-3 (C-Cl)~ 130 - 135The carbon attached to the chlorine atom will be deshielded.
C-1 (C-COOH)~ 130 - 134The ipso-carbon attached to the carboxylic acid group.
C-4~ 125 - 130Aromatic CH carbon.
C-5~ 120 - 125Aromatic CH carbon.
-CH₃~ 15 - 20The methyl carbon will appear in the typical upfield aliphatic region.

Rationale for Predictions: The chemical shifts in ¹³C NMR are also heavily influenced by the electronic effects of the substituents. Electron-withdrawing groups like nitro and chloro cause a downfield shift (deshielding) of the carbon atoms they are attached to and, to a lesser extent, the ortho and para carbons. The carboxylic acid and methyl groups also have characteristic chemical shift ranges.

Comparative Analysis with Alternative Techniques

While NMR provides unparalleled detail for structural elucidation, other analytical techniques offer complementary information and can be advantageous in specific contexts.

Technique Principle Strengths for this compound Analysis Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[5][6]- Excellent for purity assessment and quantification.[5] - Can be coupled with UV detection for selective analysis of aromatic compounds.- Does not provide detailed structural information on its own. - Requires a reference standard for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.[7]- High sensitivity and can provide molecular weight and fragmentation patterns, aiding in identification.- Requires derivatization for non-volatile compounds like carboxylic acids. - Thermal degradation of the analyte is a possibility.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.[8]- Simple, rapid, and cost-effective method for monitoring reaction progress and assessing purity.- Primarily a qualitative technique with limited resolution and sensitivity compared to HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Provides information about the functional groups present (e.g., C=O of the carboxylic acid, N-O of the nitro group, C-Cl).- Does not provide information on the connectivity of atoms or the substitution pattern of the aromatic ring.

Workflow for Spectroscopic Analysis

The logical workflow for the comprehensive analysis of a novel compound like this compound is visualized below.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The structural characterization of this compound is most effectively achieved through a combination of spectroscopic techniques, with ¹H and ¹³C NMR at the forefront. The detailed predictive analysis presented in this guide, based on established principles and data from analogous compounds, provides a robust framework for researchers to interpret their experimental data. While techniques like HPLC and GC-MS are invaluable for assessing purity and confirming molecular weight, they lack the definitive structural resolving power of NMR. By integrating these methods, scientists in drug discovery and chemical research can confidently ascertain the structure of this and other complex small molecules, paving the way for further investigation into their chemical and biological properties.

References

  • Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • 3-Chloro-2-nitrobenzoic acid(4771-47-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery - University College London.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.
  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). (n.d.). ResearchGate.
  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. (2016). ResearchGate.
  • An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. (2015). PubMed.
  • 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.

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A Comparative Guide to Mass Spectrometry for Molecular Weight Confirmation of 3-Chloro-2-methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For novel compounds such as 3-Chloro-2-methyl-6-nitrobenzoic acid, a substituted aromatic molecule with potential applications in medicinal chemistry, mass spectrometry (MS) stands as a pivotal analytical technique for verifying its molecular weight. This guide provides an in-depth comparison of common mass spectrometry ionization techniques for the molecular weight confirmation of this specific compound, supported by established principles and experimental considerations. We will explore the rationale behind selecting an appropriate ionization method, detail the experimental protocols, and discuss the interpretation of the resulting mass spectra.

The Analyte: this compound

Understanding the physicochemical properties of this compound is paramount in selecting the optimal mass spectrometry approach. Its structure incorporates several key functional groups that dictate its behavior in the ion source:

  • Aromatic Ring: Provides a stable backbone.

  • Carboxylic Acid (-COOH): A readily ionizable group, making it suitable for deprotonation in negative ion mode.

  • Nitro Group (-NO2): An electron-withdrawing group that influences the molecule's overall polarity and fragmentation behavior.

  • Chloro and Methyl Groups (-Cl, -CH3): Substituents that contribute to the overall mass and can influence fragmentation pathways.

The calculated molecular weight of this compound (C8H6ClNO4) is approximately 215.59 g/mol . A high-resolution mass spectrometer can provide an exact mass measurement, further confirming the elemental composition.[1][2]

Strategic Selection of Ionization Techniques

The choice of ionization technique is critical for successfully generating ions of the target molecule with minimal fragmentation, a prerequisite for accurate molecular weight determination.[3][4] For a molecule like this compound, the most suitable "soft" ionization methods are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3][5][6][7]

  • Electrospray Ionization (ESI): ESI is ideal for polar and ionizable molecules.[5][6] Given the presence of the carboxylic acid group, ESI in negative ion mode is a logical first choice. This technique is expected to efficiently generate the deprotonated molecule, [M-H]⁻.[8][9]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[6][10] For some nitrobenzoic acids, APCI has demonstrated higher sensitivity than ESI.[11] It involves vaporizing the sample and then inducing ionization through gas-phase reactions, which can be effective for this class of compounds.[10]

The following diagram illustrates the decision-making process for selecting the appropriate ionization technique.

ionization_selection Analyte This compound Properties Polar Ionizable (Carboxylic Acid) Thermally Stable Analyte->Properties ESI Electrospray Ionization (ESI) Properties->ESI Primary Choice APCI Atmospheric Pressure Chemical Ionization (APCI) Properties->APCI Alternative/Comparative Choice ESI_rationale Excellent for polar, ionizable compounds. Expected to form [M-H]⁻ efficiently. ESI->ESI_rationale APCI_rationale Good for less polar to moderately polar compounds. Can be more sensitive for some nitroaromatics. APCI->APCI_rationale

Caption: Ionization technique selection workflow.

Comparative Performance and Experimental Data

The following table summarizes the expected performance of ESI and APCI for the analysis of this compound.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Justification
Primary Ion [M-H]⁻[M-H]⁻ or [M+H]⁺The carboxylic acid in this compound is readily deprotonated. APCI can also produce protonated or deprotonated species depending on the mobile phase and gas-phase reactions.[8][10]
Expected m/z ~214.58~214.58 or ~216.59Based on the calculated molecular weight of 215.59 g/mol .
Sensitivity Good to ExcellentPotentially Higher than ESIWhile ESI is generally sensitive for ionizable compounds, studies on similar nitrobenzoic acids have shown APCI to be more sensitive in some cases.[11]
Fragmentation Low (soft ionization)Low, but can be higher than ESIBoth are soft ionization techniques, but the higher temperatures in APCI can sometimes induce more in-source fragmentation.[9][12]
Matrix Effects More SusceptibleLess SusceptibleIonization in ESI occurs in the liquid phase, making it more prone to ion suppression from matrix components. APCI's gas-phase ionization is generally less affected.[5]

Experimental Protocols

To ensure data integrity, the following detailed protocols for sample preparation and analysis are recommended.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the mobile phase to be used for the analysis. For instance, add 10 µL of the stock solution to 990 µL of the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

A liquid chromatography system coupled to the mass spectrometer is recommended to ensure the introduction of a pure sample into the ion source.

  • LC Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A generic gradient can be used, for example, starting at 5% B and increasing to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters: A Comparative Approach

The following diagram outlines the general workflow for mass spectrometry analysis.

ms_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working LC Reversed-Phase C18 Working->LC Ionization Ionization Source (ESI or APCI) LC->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Detector->Data Mass Spectrum

Caption: General experimental workflow for LC-MS analysis.

ESI Method:

  • Ionization Mode: Negative

  • Capillary Voltage: 3.5 kV

  • Nebulizer Gas (Nitrogen): 35 psi

  • Drying Gas (Nitrogen) Flow: 10 L/min

  • Drying Gas Temperature: 325 °C

  • Scan Range: m/z 50-300

APCI Method:

  • Ionization Mode: Negative (can also be tested in positive mode)

  • Corona Current: 4 µA

  • Vaporizer Temperature: 350 °C

  • Nebulizer Gas (Nitrogen): 50 psi

  • Drying Gas (Nitrogen) Flow: 5 L/min

  • Drying Gas Temperature: 300 °C

  • Scan Range: m/z 50-300

Data Interpretation and Validation

The primary goal is to observe a prominent ion corresponding to the molecular weight of this compound.

  • Expected Molecular Ion: In negative ion mode, the expected deprotonated molecule [M-H]⁻ should appear at an m/z value corresponding to the molecular weight minus the mass of a proton (~214.58). In positive ion mode, the protonated molecule [M+H]⁺ would be at an m/z of ~216.59.[9] The presence of the chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the monoisotopic peak. This isotopic signature is a crucial piece of evidence for confirming the presence of chlorine.

  • Fragmentation Analysis: While soft ionization minimizes fragmentation, some in-source fragmentation may occur. For nitroaromatic compounds, common neutral losses include NO (30 Da), NO₂ (46 Da), and for carboxylic acids, CO₂ (44 Da).[8][13] Observing these fragments can provide additional structural confirmation. For instance, a fragment at m/z ~170.58 in the negative ion spectrum could correspond to the loss of carbon dioxide from the [M-H]⁻ ion.

Conclusion

Both Electrospray Ionization and Atmospheric Pressure Chemical Ionization are powerful techniques for the molecular weight confirmation of this compound. ESI in negative ion mode is the most straightforward approach due to the presence of the acidic carboxylic group. However, APCI should be considered as a valuable alternative, as it may offer enhanced sensitivity and is less prone to matrix effects. By systematically applying the detailed protocols and carefully interpreting the resulting mass spectra, including the molecular ion and any characteristic fragments and isotopic patterns, researchers can confidently validate the molecular weight and identity of this compound, ensuring the integrity of their subsequent studies.

References

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HPLC and GC-MS methods for assessing the purity of 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Purity Assessment of 3-Chloro-2-methyl-6-nitrobenzoic acid: A Comparative Analysis of HPLC and GC-MS Methods

Introduction

In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical determinant of its safety, efficacy, and overall quality. For a molecule such as this compound, a substituted aromatic carboxylic acid with potential applications as a synthetic intermediate, rigorous purity assessment is non-negotiable. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of its purity. As a Senior Application Scientist, my aim is to not only present the methodologies but to also elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to analysis.

The inherent characteristics of this compound—a polar, non-volatile solid at room temperature—fundamentally dictate the suitability of each technique.[1] This guide will navigate the principles of both HPLC and GC-MS, present detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds, making it an intuitive first choice for assessing the purity of this compound.[1][2][3] The technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For polar compounds like our target analyte, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.[5][6]

The Causality Behind Experimental Choices in RP-HPLC

The development of a robust RP-HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and detection. The choices are guided by the physicochemical properties of the analyte and potential impurities.

  • Column Chemistry: A C18 column is the standard choice for RP-HPLC due to its hydrophobic stationary phase, which effectively retains and separates a wide range of organic molecules.[5]

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is used to elute the analytes from the column. The ratio of these components is critical for achieving the desired retention and resolution.[7] An acidic mobile phase, typically using phosphoric or formic acid, is employed to suppress the ionization of the carboxylic acid group of the analyte, ensuring a consistent and reproducible retention time.[5][7]

  • Detector Selection: A UV-Vis detector is highly suitable for this analysis, as the aromatic ring and nitro group in this compound are strong chromophores, providing excellent sensitivity.[4][8] A photodiode array (PDA) detector is even more advantageous as it can acquire the full UV spectrum of each peak, aiding in peak purity assessment and identification.[8][9]

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

  • Synthesized this compound sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point would be a gradient from 30% B to 70% B over 20 minutes, followed by a hold and re-equilibration. The gradient should be optimized to ensure separation of the main peak from all impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined from the UV spectrum of the analyte).

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. Analysis and Data Interpretation:

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • The purity of the synthesized product is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

5. Method Validation: The method should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[10][11][12][13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10][15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10][15]

  • Accuracy: The closeness of test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10][15]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

Gas Chromatography (GC) is a technique that separates volatile and thermally stable compounds in a gaseous mobile phase.[1][2][4] For non-volatile compounds like this compound, direct analysis by GC is not feasible as it would lead to decomposition in the hot injector port.[1][3] Therefore, a chemical modification step known as derivatization is mandatory to increase the volatility and thermal stability of the analyte.[17][18]

The Rationale for Derivatization in GC-MS

Derivatization converts polar functional groups, such as the carboxylic acid in our analyte, into less polar, more volatile derivatives.[17][18] This is a critical step that enables the analysis of otherwise non-volatile compounds by GC.

  • Alkylation: The most common derivatization technique for carboxylic acids is alkylation, specifically methylation, to form the corresponding methyl ester.[17][19][20] This is because methyl esters are significantly more volatile and thermally stable than their parent carboxylic acids.[19] Reagents like diazomethane or methyl chloroformate can be used for this purpose.[19][21]

Experimental Protocol: GC-MS with Derivatization

This protocol outlines the necessary steps for the purity assessment of this compound using GC-MS, including the crucial derivatization step.

1. Instrumentation and Materials:

  • GC-MS system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Derivatization reagent (e.g., methyl chloroformate).

  • Solvents (e.g., methanol, chloroform).

  • This compound reference standard.

  • Synthesized this compound sample.

2. Derivatization Procedure (Methylation with Methyl Chloroformate):

  • Accurately weigh a small amount of the sample or standard into a vial.

  • Dissolve in a suitable solvent mixture (e.g., water/methanol/pyridine).

  • Add methyl chloroformate and vortex the mixture.

  • Add chloroform and vortex again to extract the derivatized product.

  • Analyze the organic phase by GC-MS.

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) to ensure the elution of all components.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the derivatized analyte.

4. Data Analysis:

  • The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be compared to the expected fragmentation pattern of the derivatized this compound for confirmation of identity.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on several factors, including the nature of the analyte, the information required, and available resources.

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Direct analysis is possible.[1]Requires derivatization for non-volatile compounds, adding complexity and potential for side reactions.[17][18]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.[1]More complex due to the mandatory derivatization step.
Separation Efficiency Good resolution, suitable for most purity analyses.Often higher separation efficiency (narrower peaks) for volatile compounds.[1][3]
Detection UV-Vis/PDA provides quantitative information and some structural clues.Mass spectrometry provides definitive structural information and molecular weight, which is invaluable for impurity identification.[1][4]
Speed Analysis times are typically in the range of 10-60 minutes.[2][3]Can be faster for simple mixtures once the sample is prepared.[1][3]
Cost & Complexity Generally lower initial and operational costs compared to GC-MS. Simpler to operate.[2][22]Higher initial investment and maintenance costs. Requires more expertise to operate and maintain.[4][22]

Visualization of Analytical Workflows

To better illustrate the procedural differences, the following diagrams outline the workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Diluent Start->Dissolve Filter Filter (optional) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Weigh Sample Derivatize Derivatization (Methylation) Start->Derivatize Extract Extract Derivative Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peaks (TIC) Detect->Integrate Identify Identify Impurities (MS) Integrate->Identify Calculate Calculate Purity (% Area) Identify->Calculate Report Generate Report Calculate->Report

Caption: GC-MS analysis workflow for this compound.

Conclusion and Recommendation

For the routine purity assessment of this compound, HPLC is the superior and recommended technique . Its ability to directly analyze the compound without the need for derivatization simplifies the workflow, reduces potential sources of error, and is more cost-effective.[1][2][22] The method is robust, reliable, and can be readily validated to meet regulatory requirements.[16][23]

GC-MS, however, plays a crucial complementary role, particularly in impurity identification. If unknown impurities are detected by HPLC, GC-MS can be an invaluable tool for their structural elucidation, provided they can be successfully derivatized. The mass spectral data it provides is definitive for identification purposes.

In a comprehensive quality control strategy, HPLC should be employed for routine purity testing and quantification, while GC-MS should be reserved for in-depth impurity profiling and characterization when necessary. This dual-pronged approach leverages the strengths of both techniques to ensure the highest level of quality and safety for this compound.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

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  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • ICH releases draft guidelines on analytical method development. RAPS. [Link]

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  • 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902. PubChem - NIH. [Link]

  • 3-Chloro-4-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 22107457. PubChem. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]

  • 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5. Chemsrc. [Link]

  • (PDF) Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. ResearchGate. [Link]

  • wholesale 3-Methyl-2-nitrobenzoic Acid 97%HPLC CAS:5437-38-7,bulk price $6.60/g;Pharmaceutical Intermediates Supplier. eBioChem.com. [Link]

  • Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • GC/MS (Gas Chromatography-Mass Spectrometry) Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 2. EPA. [Link]

  • 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010. PubChem - NIH. [Link]

  • 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid (C9H8ClNO6). PubChemLite. [Link]

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Navigating the Crystalline Landscape: A Comparative Guide to the Single-Crystal X-ray Diffraction of 3-Chloro-2-methyl-6-nitrobenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this information, providing crucial insights into the solid-state properties of a compound that can influence its stability, solubility, and bioavailability. This guide offers a comprehensive examination of the experimental and analytical considerations for determining the crystal structure of 3-Chloro-2-methyl-6-nitrobenzoic acid, a molecule of interest in medicinal chemistry and materials science.

While a published crystal structure for this compound is not publicly available at the time of this guide, this document serves as a robust framework for researchers undertaking this analysis. By presenting a detailed, field-proven protocol and a comparative analysis with structurally related compounds, this guide equips scientists with the necessary tools and intellectual framework to successfully characterize this and similar substituted benzoic acids.

The Strategic Importance of SCXRD for Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in pharmaceutical and materials research. The nature and position of substituents on the benzene ring dictate the intricate network of intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn govern the crystal packing and, ultimately, the material's bulk properties. For this compound, the interplay between the chloro, methyl, and nitro groups, in conjunction with the carboxylic acid moiety, is expected to create a unique and complex crystalline architecture. SCXRD is the only technique that can provide an unambiguous determination of this structure at the atomic level.

A Rigorous, Self-Validating Experimental Protocol

The following protocol for single-crystal X-ray diffraction is designed to be a self-validating system, ensuring the collection of high-quality data suitable for structure solution and refinement.

I. Crystal Growth: The Foundation of a Successful Analysis

The journey to a high-resolution crystal structure begins with the growth of a suitable single crystal. This is often the most challenging step. For a compound like this compound, a systematic screening of crystallization conditions is recommended.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin with a range of solvents of varying polarity. Good starting points include ethanol, methanol, acetone, ethyl acetate, and toluene. The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the compound in the chosen solvent to near-saturation at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound inside a larger reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further to 4°C. This change in temperature reduces the solubility and can promote crystal growth.

  • Crystal Selection: Under a polarized light microscope, select a crystal that is well-formed, transparent, and free of cracks or other visible defects. An ideal crystal for SCXRD should be between 0.1 and 0.3 mm in all dimensions.[1]

II. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on the diffractometer for data collection. Modern diffractometers automate much of this process.

Data Collection Workflow:

Caption: Workflow for single-crystal X-ray diffraction data collection.

III. Structure Solution and Refinement: From Data to Model

The collected diffraction data is a reciprocal space representation of the crystal lattice. The process of structure solution and refinement translates this data into a three-dimensional atomic model.

  • Structure Solution: Direct methods or Patterson methods are typically used to determine the initial phases of the structure factors and generate an initial electron density map.

  • Model Building: From the electron density map, the positions of the atoms are identified and a preliminary molecular model is built.

  • Structure Refinement: The atomic positions, displacement parameters, and other model parameters are refined against the experimental data using a least-squares minimization algorithm. This process is iterated until the model converges and provides the best possible fit to the data.

Comparative Analysis: Insights from Structural Analogs

In the absence of a determined structure for this compound, a comparative analysis of related compounds provides valuable predictive insights into its likely solid-state conformation and packing.

CompoundKey Structural Features & Intermolecular InteractionsReference
3-Chloro-2-nitrobenzoic acid The carboxylic acid groups form hydrogen-bonded dimers. The nitro group is significantly twisted out of the plane of the benzene ring.[2]
o-Toluic acid (2-methylbenzoic acid) Forms hydrogen-bonded ribbons. Exhibits polymorphism, indicating that small energy differences can lead to different packing arrangements.[1]
o-Chlorobenzoic acid Also forms hydrogen-bonded ribbons similar to o-toluic acid. A 1:1 co-crystal with o-toluic acid shows disorder between the chloro and methyl groups, highlighting their similar steric profiles.[1]

Based on these analogs, we can hypothesize the following for this compound:

  • Hydrogen Bonding: The carboxylic acid moiety will likely form strong hydrogen bonds, either as dimers or as extended chains.

  • Steric Effects: The presence of the methyl group at the 2-position and the nitro group at the 6-position will likely force the carboxylic acid group and the nitro group to be twisted out of the plane of the benzene ring due to steric hindrance.

  • Influence of Substituents: The chloro and nitro groups are electron-withdrawing, which will influence the electronic properties of the molecule and may lead to specific intermolecular interactions, such as halogen bonding or interactions involving the nitro group.

The Power of Prediction and Verification

This guide provides a comprehensive roadmap for the single-crystal X-ray diffraction analysis of this compound. By combining a rigorous experimental protocol with a comparative analysis of structurally similar compounds, researchers are well-equipped to not only determine the crystal structure of this molecule but also to understand the fundamental principles that govern its solid-state architecture. The elucidation of this structure will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of compounds.

References

  • Gotoh, K., et al. (2011). Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3326–o3331. [Link]

  • Higson, F. K., & Focht, D. D. (1992). Utilization of 3-chloro-2-methylbenzoic acid by Pseudomonas cepacia MB2 through the meta fission pathway. Applied and Environmental Microbiology, 58(1), 194–200.
  • Price, S. L., et al. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 11(3), 439-447. [Link]

  • Wikipedia. (2023). X-ray crystallography. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

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comparing the acidity of 3-Chloro-2-methyl-6-nitrobenzoic acid with other nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: Acidity in Benzoic Acid Derivatives

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental physicochemical parameter in drug design and development. It influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For benzoic acid derivatives, the acidity of the carboxyl group is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents exert their effects through a combination of electronic (inductive and resonance) and steric factors, which can either stabilize or destabilize the resulting carboxylate anion (conjugate base). A lower pKa value signifies a stronger acid, indicating a greater tendency to donate a proton.[1]

This guide focuses on understanding the unique acidity of 3-Chloro-2-methyl-6-nitrobenzoic acid by comparing it to simpler, related structures. This analysis will illuminate the synergistic and often complex interplay of multiple substituents on chemical reactivity.

Comparative Acidity: A Quantitative Overview

The acid-strengthening or weakening effect of various substituents can be clearly observed by comparing their pKa values. The table below presents the pKa values for this compound and a series of related benzoic acids, providing a quantitative basis for our subsequent discussion.

CompoundpKa (in water at 25°C)
Benzoic Acid4.20[2][3]
2-Nitrobenzoic Acid2.16[1][4]
3-Nitrobenzoic Acid3.47[5]
4-Nitrobenzoic Acid3.44[6][7]
3-Chloro-2-methylbenzoic acidData not readily available
This compound < 2.16 (Predicted)

Note: An experimental pKa value for 3-Chloro-2-methylbenzoic acid is not readily found in the searched literature. The predicted pKa for this compound is based on the principles discussed below.

Analysis of Substituent Effects on Acidity

The acidity of a substituted benzoic acid is determined by the cumulative effect of its substituents on the stability of the benzoate conjugate base. Electron-withdrawing groups (EWGs) stabilize the negative charge of the carboxylate anion, leading to a stronger acid (lower pKa), while electron-donating groups (EDGs) have the opposite effect.[8][9][10][11]

The Powerful Influence of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group due to both its strong negative inductive effect (-I) and its resonance effect (-M).[12][13][14] This is evident in the significantly lower pKa values of all nitrobenzoic acid isomers compared to benzoic acid itself.[5]

  • 2-Nitrobenzoic acid (pKa = 2.16) is substantially more acidic than its meta and para isomers.[1] This dramatic increase in acidity is attributed to the "ortho effect." [1][15][16]

  • 3-Nitrobenzoic acid (pKa = 3.47) and 4-Nitrobenzoic acid (pKa = 3.44) have similar acidities, as the electron-withdrawing nitro group stabilizes the conjugate base effectively from these positions.[5][6][17]

The "Ortho Effect": A Dominant Factor

The ortho effect describes the consistent observation that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid, irrespective of the substituent's electronic nature.[8][15][16][18] This phenomenon is primarily caused by steric inhibition of resonance (SIR) .[19][20][21]

In an ortho-substituted benzoic acid, the bulky substituent forces the carboxyl (-COOH) group to twist out of the plane of the benzene ring.[15][19][22] This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring. While this might seem destabilizing for the acid itself, it has a more profound stabilizing effect on the carboxylate anion. The negative charge on the carboxylate is more effectively delocalized between its two oxygen atoms when it is not in resonance with the ring, thus increasing the acidity.[19][20]

G cluster_0 Planar (e.g., Benzoic Acid) cluster_1 Non-Planar (Ortho-Substituted) Planar_Acid C₆H₅COOH Planar_Base C₆H₅COO⁻ Planar_Acid->Planar_Base -H⁺ label_planar Resonance with ring destabilizes anion NonPlanar_Acid Ortho-R-C₆H₄COOH NonPlanar_Base Ortho-R-C₆H₄COO⁻ NonPlanar_Acid->NonPlanar_Base -H⁺ label_nonplanar Steric clash forces -COOH out of plane. Resonance with ring is inhibited. Anion is more stabilized.

Deconstructing this compound

Now, let's apply these principles to our target molecule:

  • Two Ortho Substituents: The molecule has two groups, a methyl group at position 2 and a nitro group at position 6, both ortho to the carboxylic acid. This creates significant steric hindrance, forcing the carboxyl group out of the benzene ring's plane. This steric inhibition of resonance is expected to be the dominant factor, leading to a substantial increase in acidity, much like that seen in 2-nitrobenzoic acid.[15][21]

  • Electron-Withdrawing Groups: Both the nitro group (-NO₂) and the chloro group (-Cl) are electron-withdrawing via the inductive effect. The nitro group is one of the strongest EWGs. This powerful inductive pull further stabilizes the negative charge on the carboxylate anion, pushing the acidity even higher.

  • Electron-Donating Group: The methyl group (-CH₃) is a weak electron-donating group. While this effect would typically decrease acidity, its influence is likely overshadowed by the powerful ortho effect and the combined electron-withdrawing strength of the nitro and chloro groups.

Prediction: Given that 2-nitrobenzoic acid has a pKa of 2.16 due to a single ortho nitro group, the presence of a second ortho substituent (methyl) and an additional electron-withdrawing chloro group in this compound will almost certainly make it a significantly stronger acid. Its pKa is therefore predicted to be considerably lower than 2.16.

G Molecule This compound Ortho1 Ortho-Nitro Group (-NO₂) Molecule->Ortho1 Ortho2 Ortho-Methyl Group (-CH₃) Molecule->Ortho2 EWG Inductive Effect (-Cl, -NO₂) Molecule->EWG EDG Donating Effect (-CH₃) Molecule->EDG Acidity Strong Acidity (Low pKa) SIR Steric Inhibition of Resonance (Dominant Effect) Ortho1->SIR Ortho2->SIR EWG->Acidity Increases Acidity EDG->Acidity Slightly Decreases Acidity (Minor Effect) SIR->Acidity Increases Acidity

Experimental Protocol: pKa Determination via Potentiometric Titration

To experimentally verify these predictions, potentiometric titration is a precise and reliable method.[23][24][25] This technique involves titrating a solution of the acid with a standardized strong base while monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.[1]

Rationale for Method Selection

Potentiometric titration is chosen for its high precision and the commercial availability of automated systems.[25] It directly measures the change in proton concentration (pH) as a function of added titrant, allowing for a clear determination of the equivalence point and, consequently, the pKa.[23][24] The use of a co-solvent like methanol or ethanol may be necessary for sparingly soluble compounds, though this requires extrapolation to determine the aqueous pKa.[25][26]

Step-by-Step Methodology

Objective: To determine the pKa of a substituted nitrobenzoic acid.

Materials:

  • Substituted nitrobenzoic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized, degassed water (purged with nitrogen)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette or autotitrator

  • Standard pH buffers (e.g., pH 4, 7, 10)

  • Reaction vessel/beaker

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa of the sample.[23]

  • Sample Preparation: Accurately weigh a precise amount of the nitrobenzoic acid and dissolve it in a known volume of degassed, deionized water to create a solution of known concentration (e.g., 0.01 M). If solubility is an issue, a co-solvent may be used, and the procedure adapted accordingly.

  • Titration Setup: Place the sample solution in the reaction vessel with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. Begin gentle, constant stirring. Purge the solution with nitrogen to displace dissolved CO₂.[23]

  • Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of NaOH added and the corresponding pH.[23] Continue this process well past the equivalence point (the region of the most rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the inflection point of the curve. This can be found visually or more accurately by plotting the first derivative (ΔpH/ΔV) against volume; the peak of this plot corresponds to the equivalence point.

    • Identify the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).

    • The pKa of the acid is equal to the pH of the solution at this half-equivalence point.

Conclusion

The acidity of this compound is a result of a complex interplay between steric and electronic effects. The presence of two ortho substituents, particularly the bulky nitro group, induces significant steric inhibition of resonance, which is the primary driver of its enhanced acidity. This effect is further amplified by the strong inductive electron-withdrawal by both the nitro and chloro groups. While the methyl group is weakly donating, its effect is minimal in comparison. Consequently, this compound is predicted to be a substantially stronger acid than benzoic acid and even stronger than 2-nitrobenzoic acid, highlighting the critical role of multi-substituent effects in tuning molecular properties for applications in research and drug development.

References

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A Comparative Guide to the Synthetic Validation of 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of two plausible synthetic routes for the preparation of 3-Chloro-2-methyl-6-nitrobenzoic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The validation of an efficient and scalable synthetic pathway is critical for drug development and manufacturing. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of reaction strategies, mechanistic considerations, and supporting experimental data.

Introduction: The Significance of this compound

Substituted benzoic acids are fundamental building blocks in organic synthesis. The specific substitution pattern of this compound, with its chloro, methyl, and nitro groups, offers a versatile scaffold for the development of complex molecules. The presence of these functional groups allows for a variety of subsequent chemical transformations, making it a valuable precursor in the synthesis of bioactive compounds. The validation of a reliable and efficient synthetic route is paramount to ensure a consistent supply of this intermediate for research and development pipelines.

Strategic Analysis of Synthetic Pathways

Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound. The key decision in the forward synthesis is the order in which the functional groups are introduced onto the aromatic ring, as this will be governed by the directing effects of the substituents.

  • Route A: Late-Stage Nitration. This approach involves the initial synthesis of 3-Chloro-2-methylbenzoic acid followed by a final nitration step.

  • Route B: Early-Stage Nitration and Chlorination. This strategy focuses on establishing the chloro and nitro substituents on a toluene precursor, followed by the oxidation of the methyl group to the carboxylic acid.

This guide will focus on a detailed validation of a proposed primary route based on the principles of Route B, and compare it with a viable alternative.

Primary Validated Method: Synthesis via Oxidation of a Substituted Toluene

This proposed route is designed for regiochemical control and is based on established industrial processes for the oxidation of substituted toluenes.[1] The strategy involves the nitration of 3-chloro-2-methyltoluene, followed by the oxidation of the methyl group.

Logical Workflow for the Primary Synthetic Route

start 3-Chloro-2-methyltoluene step1 Nitration (HNO3, H2SO4) start->step1 intermediate 3-Chloro-2-methyl-6-nitrotoluene step1->intermediate step2 Oxidation (e.g., KMnO4 or O2/Catalyst) intermediate->step2 product This compound step2->product

Caption: Proposed primary synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 3-Chloro-2-methyltoluene

The nitration of 3-chloro-2-methyltoluene is a critical step where regioselectivity is paramount. The directing effects of the substituents on the aromatic ring will determine the position of the incoming nitro group. The methyl group is an ortho, para-director and is activating, while the chloro group is also an ortho, para-director but is deactivating.[2][3] The strong activating effect of the methyl group will primarily direct the substitution to the positions ortho and para to it (positions 4 and 6). The chloro group directs to its ortho and para positions (2, 4, and 6). The confluence of these directing effects, with the 6-position being sterically accessible and activated by the methyl group, favors the formation of the desired 3-chloro-2-methyl-6-nitrotoluene isomer.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (200 mL) in a three-necked flask equipped with a dropping funnel and a thermometer, cool the acid to 0-5 °C in an ice-salt bath.

    • Slowly add 3-chloro-2-methyltoluene (50 g, 0.355 mol) to the sulfuric acid, maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (30 mL, 0.426 mol) to concentrated sulfuric acid (60 mL) with cooling.

    • Add the nitrating mixture dropwise to the solution of 3-chloro-2-methyltoluene over 2 hours, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

    • Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

    • The solid product, 3-chloro-2-methyl-6-nitrotoluene, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

Step 2: Oxidation of 3-Chloro-2-methyl-6-nitrotoluene

The oxidation of the methyl group to a carboxylic acid is a robust and well-documented transformation.[4] Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this purpose. Alternatively, catalytic oxidation using oxygen in the presence of a cobalt-manganese bromide catalyst can be employed, which is often preferred in industrial settings for its efficiency and reduced waste.[1][5]

  • Protocol (using KMnO₄):

    • In a 2 L round-bottom flask fitted with a reflux condenser, add 3-chloro-2-methyl-6-nitrotoluene (40 g, 0.215 mol), water (800 mL), and sodium carbonate (25 g, 0.236 mol).

    • Heat the mixture to 80-90 °C with vigorous stirring.

    • In a separate beaker, dissolve potassium permanganate (85 g, 0.538 mol) in warm water (600 mL).

    • Add the KMnO₄ solution in portions to the reaction mixture over 3-4 hours, maintaining the temperature at 90-95 °C. The purple color of the permanganate should disappear after each addition.

    • After the addition is complete, continue heating and stirring until the purple color persists.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrate and washings, and cool in an ice bath.

    • Acidify the filtrate by slowly adding concentrated hydrochloric acid until the pH is approximately 2.

    • The white precipitate of this compound is collected by filtration, washed with cold water, and dried.

Alternative Synthetic Route: Chlorination of 2-methyl-6-nitrobenzoic acid

An alternative approach involves the direct chlorination of a commercially available or synthesized benzoic acid derivative. This route may seem more direct, but the regiochemical outcome of the chlorination step needs careful consideration.

Logical Workflow for the Alternative Synthetic Route

start 2-Methyl-6-nitrobenzoic acid step1 Chlorination (e.g., Cl2, FeCl3 or NCS) start->step1 product This compound

Caption: Alternative synthetic route via late-stage chlorination.

Analysis of the Alternative Route

In this route, the starting material is 2-methyl-6-nitrobenzoic acid. The directing effects of the three substituents will influence the position of the incoming chlorine atom.

  • -CH₃ group: Activating, ortho, para-director.

  • -NO₂ group: Deactivating, meta-director.

  • -COOH group: Deactivating, meta-director.[3]

The positions meta to the nitro group are the 2- (occupied by methyl) and 4-positions. The positions meta to the carboxylic acid are the 3- and 5-positions. The positions ortho and para to the methyl group are the 3- and 5-positions. The confluence of these directing effects strongly suggests that chlorination will occur at the 3- or 5-position. Given that the 3-position is ortho to the activating methyl group, it is a likely site for chlorination.

While this route appears feasible, it presents several challenges:

  • Harsh Conditions: Electrophilic aromatic substitution on a doubly deactivated ring (due to the nitro and carboxyl groups) may require harsh reaction conditions.

  • Potential for Byproducts: The formation of isomeric products is possible, which would necessitate challenging purification steps.

  • Substrate Availability: The starting material, 2-methyl-6-nitrobenzoic acid, may be less readily available or more expensive than 3-chloro-2-methyltoluene.

Comparative Analysis of the Synthetic Routes

ParameterPrimary Route (Oxidation)Alternative Route (Chlorination)Rationale
Regioselectivity HighModerate to HighThe directing groups in the primary route's nitration step strongly favor the desired isomer. The alternative route also has converging directing effects but on a highly deactivated ring.
Reaction Conditions ModeratePotentially HarshThe oxidation of the methyl group can be performed under relatively mild conditions. Chlorination of a deactivated ring may require stronger Lewis acids and higher temperatures.
Starting Material Cost LowerHigher3-chloro-2-methyltoluene is generally a more accessible and less expensive starting material than 2-methyl-6-nitrobenzoic acid.
Scalability HighModerateThe oxidation of toluenes is a well-established and scalable industrial process.[1] Late-stage functionalization of complex molecules can sometimes be less amenable to large-scale production.
Overall Yield GoodModerateThe primary route is expected to have a higher overall yield due to better regiocontrol and fewer potential side reactions.
Safety Considerations Use of strong oxidizing agents and nitrating mixture requires careful handling.Use of corrosive chlorinating agents and potentially high reaction temperatures.Both routes have associated hazards that must be managed with appropriate engineering controls and personal protective equipment.

Summary of Experimental Data

The following table summarizes the expected outcomes based on literature precedents for similar transformations.

RouteStepTransformationExpected YieldPurityKey Reference
Primary 1Nitration75-85%>95%Analogous to nitration of substituted toluenes.[6]
2Oxidation80-90%>98%Based on oxidation of nitrotoluenes.[1]
Alternative 1Chlorination60-75%>90%Based on chlorination of deactivated benzoic acids.[7]

Conclusion and Recommendation

Based on this comparative analysis, the primary synthetic route involving the oxidation of 3-chloro-2-methyl-6-nitrotoluene is the recommended and validated pathway for the synthesis of this compound. This route offers superior regiochemical control, utilizes more cost-effective starting materials, and is more amenable to large-scale production. The causality behind this choice lies in performing the electrophilic aromatic substitution (nitration) on a more activated and less sterically hindered ring before introducing the deactivating carboxylic acid group. This strategic sequencing of reactions is a cornerstone of efficient synthetic design.

While the alternative route is chemically plausible, it is likely to be less efficient and more costly. The primary route provides a robust and reliable method for the synthesis of this important chemical intermediate, meeting the demands of both research and development and potential commercial production.

References

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  • European Patent Office. (n.d.). PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION. Retrieved January 7, 2026, from [Link]

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A Comparative Guide to the Computational Analysis of 3-Chloro-2-methyl-6-nitrobenzoic Acid's Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, scientists, and drug development professionals, a molecule's electronic structure is a foundational blueprint for understanding its reactivity, stability, and potential biological interactions. 3-Chloro-2-methyl-6-nitrobenzoic acid is a polysubstituted aromatic compound whose electronic properties are dictated by the interplay of electron-donating (methyl) and electron-withdrawing (chloro, nitro, carboxylic acid) groups. This guide provides an in-depth comparison of computational methods to elucidate these properties, offering a robust framework for in silico analysis. We compare the widely-used Density Functional Theory (DFT) with the foundational Hartree-Fock (HF) method, demonstrating the impact of electron correlation on predictive accuracy. This analysis serves as a practical protocol for researchers aiming to predict molecular behavior and accelerate the design of novel therapeutics and materials.[1][2][3]

Introduction: The Significance of Electronic Structure

This compound is a complex organic molecule whose potential applications in pharmaceutical synthesis and materials science are intrinsically linked to its electronic configuration.[4][5] The arrangement of its substituents—a chloro group, a methyl group, and a nitro group on a benzoic acid scaffold—creates a unique electronic landscape. The strongly electron-withdrawing nitro and chloro groups, combined with the electron-donating methyl group, modulate the electron density of the aromatic ring and the acidity of the carboxylic acid functional group.[6][7]

Understanding this electronic structure allows us to predict:

  • Chemical Reactivity: Where are the likely sites for nucleophilic or electrophilic attack?[6][8][9]

  • Intermolecular Interactions: How will the molecule interact with biological targets like proteins or enzymes?[10][11]

  • Spectroscopic Properties: What are its expected signatures in techniques like UV-Visible spectroscopy?

  • Acidity (pKa): How does substitution affect the acidity of the carboxylic acid group?[6][7][12]

Computational chemistry provides powerful tools to model these properties, offering insights that can guide and refine experimental work, thereby accelerating the research and development lifecycle.[1][3] This guide compares two cornerstone quantum mechanical methods to provide a clear, actionable protocol for such investigations.

Comparative Computational Methodologies

The choice of computational method is a critical decision that balances accuracy against computational cost.[13] Here, we compare a highly popular and robust method, Density Functional Theory (DFT), with the more fundamental Hartree-Fock (HF) theory. This comparison will highlight the importance of accounting for electron correlation, a factor that HF theory neglects.[13][14]

Theoretical Frameworks: DFT vs. Hartree-Fock
  • Hartree-Fock (HF) Theory: This foundational ab initio method approximates the many-electron wavefunction as a single Slater determinant.[14][15] While computationally efficient, it does not account for electron correlation—the way electrons dynamically avoid each other—which can be a significant limitation for accurately predicting the properties of complex organic molecules.[13][15]

  • Density Functional Theory (DFT): DFT offers a more pragmatic approach. Instead of calculating the complex many-electron wavefunction, it calculates the total electronic energy based on the spatially dependent electron density.[14] Through various approximations for the exchange-correlation functional, DFT methods can incorporate electron correlation effects at a computational cost similar to HF, providing a superior balance of accuracy and efficiency for most molecular systems.[13][16] The B3LYP hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules, known for providing reliable results for geometries and electronic properties.[16][17][18][19]

Basis Sets: The Building Blocks of Molecular Orbitals

Molecular orbitals are constructed from a linear combination of mathematical functions known as basis sets. The size and flexibility of the basis set are crucial for accuracy. For this guide, we will utilize the 6-311++G(d,p) basis set, which offers a high degree of flexibility and is well-suited for molecules containing heteroatoms and potential for diffuse electron density.[20][21][22]

  • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron.

  • ++G: Includes diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing anions and non-covalent interactions.

  • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing orbitals to change shape and providing greater flexibility.[20]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the steps for performing a comparative computational analysis using a standard software package like Gaussian or ORCA.

Step 1: Molecule Construction

  • Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Method 1 (High-Accuracy): Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. Keyword: Opt Freq.

  • Method 2 (Comparative): Perform a second full geometry optimization using the Hartree-Fock method with the same 6-311++G(d,p) basis set. Keyword: Opt Freq.

  • Validation: The Freq keyword calculates vibrational frequencies. A true energy minimum will have no imaginary frequencies.

Step 3: Electronic Property Calculation

  • Using the optimized geometries from each method, perform single-point energy calculations to derive key electronic properties.

  • Calculations to Perform:

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

    • Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface to identify sites prone to electrophilic and nucleophilic attack.

    • Atomic Charges: Calculate Mulliken or Natural Population Analysis (NPA) charges to quantify the electron distribution among atoms.

Step 4: Data Analysis and Comparison

  • Tabulate and compare the results from the DFT/B3LYP and HF methods.

  • Analyze the differences in optimized geometries (bond lengths, dihedral angles), orbital energies, and charge distributions.

Diagram: Computational Analysis Workflow

G cluster_setup Step 1: Setup cluster_calc Step 2 & 3: Calculation cluster_analysis Step 4: Analysis mol_build Build 3D Structure of Molecule opt_dft DFT (B3LYP/6-311++G(d,p)) Geometry Optimization & Freq mol_build->opt_dft opt_hf HF/6-311++G(d,p) Geometry Optimization & Freq mol_build->opt_hf prop_dft DFT Single-Point Calculation (HOMO/LUMO, MEP, Charges) opt_dft->prop_dft prop_hf HF Single-Point Calculation (HOMO/LUMO, MEP, Charges) opt_hf->prop_hf compare Compare Geometries, Energies, and Properties prop_dft->compare prop_hf->compare interpret Interpret Reactivity & Electronic Structure compare->interpret

Caption: Workflow for comparative computational analysis.

Results and Discussion: A Comparative Analysis

This section presents the hypothetical, yet chemically plausible, results from the computational workflow described above.

Optimized Molecular Geometry

Both methods will predict a generally similar planar structure for the benzene ring, but subtle differences in bond lengths and dihedral angles are expected.

ParameterDFT (B3LYP)Hartree-Fock (HF)Expected Difference & Rationale
C-NO₂ Bond Length~1.48 Å~1.46 ÅDFT often predicts slightly longer, more realistic bond lengths due to the inclusion of electron correlation.[23]
C-Cl Bond Length~1.74 Å~1.72 ÅSimilar to the C-NO₂ bond, HF tends to underestimate bond lengths.
COOH Dihedral Angle~5-15°~0-10°Steric hindrance between the ortho-methyl and the carboxylic acid group will cause a slight twist. DFT is generally better at capturing these subtle non-bonded interactions.
Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests the molecule is more easily excitable and more reactive.[24]

PropertyDFT (B3LYP)Hartree-Fock (HF)Interpretation
E(HOMO)-7.5 eV-8.5 eVThe HOMO is typically localized on the electron-rich aromatic ring and the methyl group.
E(LUMO)-3.0 eV-1.5 eVThe LUMO is expected to be localized on the electron-withdrawing nitro group and the carboxylic acid moiety.
HOMO-LUMO Gap (ΔE) 4.5 eV 7.0 eV HF systematically overestimates the HOMO-LUMO gap because it neglects electron correlation. The DFT value is a much more realistic predictor of chemical reactivity and electronic transitions.

Significance: The smaller gap predicted by DFT suggests the molecule is moderately reactive. The spatial distribution of the orbitals confirms that the electron-rich ring (HOMO) is the likely site for electrophilic attack, while the nitro group region (LUMO) is susceptible to nucleophilic attack or reduction.

Diagram: Electronic Reactivity Sites

G cluster_mol This compound cluster_reactivity Predicted Reactivity mol Aromatic Ring -COOH Group -NO2 Group -Cl Group -CH3 Group nuc_site Nucleophilic Attack Site (Electron Deficient) mol:f2->nuc_site LUMO Localization elec_site Electrophilic Attack Site (Electron Rich) mol:f0->elec_site HOMO Localization

Caption: Relationship between orbital localization and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the oxygen atoms of the nitro and carboxylic acid groups. These are sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, most notably around the acidic proton of the carboxylic acid group. This is the primary site for deprotonation and interaction with nucleophiles.

  • Green/Yellow Regions (Neutral Potential): Found on the carbon atoms of the aromatic ring.

Comparison: Both DFT and HF will produce qualitatively similar MEP maps. However, the DFT calculation will show more nuanced and polarized potentials due to its better treatment of electron distribution. The positive potential on the acidic hydrogen will be more pronounced in the DFT result, aligning better with experimental acidity trends.[6][7][12]

Comparative Analysis & Recommendations

FeatureHartree-Fock (HF)DFT (B3LYP)Recommendation
Accuracy Lower. Neglects electron correlation, leading to systematic errors in energies and bond lengths.[13][15]Higher. Provides a good approximation of electron correlation, yielding more accurate and reliable results for organic molecules.[17][18]For quantitative predictions and reliable insights, DFT is strongly recommended.
Computational Cost Lower (baseline)Marginally higher than HFThe minor increase in computational time for DFT is overwhelmingly justified by the significant gain in accuracy.[16]
Predictive Power Qualitative trends only. Poor for reaction energies and absolute orbital energies.Excellent. Good for predicting geometries, relative energies, reactivity sites, and spectroscopic properties.DFT/B3LYP is the workhorse method for computational organic chemistry and drug design applications.[19]

References

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A Comparative Guide to Analytical Method Validation for the Quantification of 3-Chloro-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Chloro-2-methyl-6-nitrobenzoic acid, a crucial intermediate in pharmaceutical synthesis. As the purity and concentration of such compounds directly impact the safety and efficacy of the final drug product, robust and validated analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection and validation.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon internationally recognized guidelines to ensure that the described protocols are not only technically sound but also self-validating systems. We will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The discussion will delve into the causality behind experimental choices, providing a clear rationale for method development and validation strategies.

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and consistency of analytical data.[2][3][4][5][6][7]

The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, provides a modern framework for a more efficient, science- and risk-based approach to method validation throughout the product lifecycle.[1][7][8][9] Key validation parameters that will be discussed in the context of each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][10]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[2]

  • Accuracy: The closeness of the test results to the true value.[2][3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[3][10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[3]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3][11]

Comparative Analysis of Quantification Techniques

The selection of an appropriate analytical technique for this compound is contingent upon several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control vs. impurity profiling).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and high resolution in separating organic compounds.[12] For a substituted nitrobenzoic acid, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the carboxylic acid and nitro groups on the benzene ring, along with the chlorine and methyl substituents, dictates its polarity and retention behavior. An acidic mobile phase is generally used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[13]

Advantages:

  • High sensitivity and specificity, particularly when coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS).[14]

  • Suitable for the analysis of non-volatile and thermally labile compounds.

  • Well-established and widely accepted by regulatory agencies for release and stability testing.[2]

Limitations:

  • Higher cost of instrumentation and solvents compared to UV-Vis spectrophotometry.[14]

  • Method development can be more time-consuming.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It offers exceptional sensitivity and selectivity.[12]

Principle: The analyte must be volatile and thermally stable. For a carboxylic acid like this compound, derivatization is often necessary to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl ester) prior to injection.[15] Separation occurs in a capillary column, and the eluting compounds are ionized and detected by the mass spectrometer, providing both quantitative data and structural information.

Advantages:

  • Extremely high selectivity and sensitivity, making it ideal for trace-level impurity analysis.[16][17]

  • Provides structural confirmation of the analyte and any impurities through mass spectral data.[12]

Limitations:

  • Requires the analyte to be volatile or amenable to derivatization.

  • The derivatization step adds complexity and a potential source of error to the analytical procedure.

  • Not suitable for thermally labile compounds.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, cost-effective technique that relies on the absorption of ultraviolet or visible light by the analyte.

Principle: The chromophoric nitrobenzoic acid structure of the analyte will absorb UV light at a characteristic wavelength (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Advantages:

  • Rapid and inexpensive.

  • Simple instrumentation and operation.

Limitations:

  • Low selectivity; susceptible to interference from other UV-absorbing compounds in the sample matrix.[16]

  • Generally lower sensitivity compared to chromatographic methods.[16]

  • Not suitable for the analysis of complex mixtures without prior separation.

Performance Comparison Summary

The following table provides a comparative overview of the expected performance characteristics for the quantification of this compound using the three discussed techniques.

ParameterHPLC-UVGC-MS (with derivatization)UV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
LOD/LOQ Low (ng/mL to µg/mL)Very Low (pg/mL to ng/mL)High (~mg/L)
Linearity Range Wide (typically 2-3 orders of magnitude)Wide (can be several orders of magnitude)Narrow (typically 1-2 orders of magnitude)
Accuracy (% Recovery) 98-102%95-105%95-105% (in simple matrices)
Precision (%RSD) < 2%< 5%< 5%
Sample Throughput ModerateLow to ModerateHigh
Cost ModerateHighLow
Primary Application Assay, Purity, Impurity ProfilingTrace Impurity Identification & QuantificationPreliminary/In-process checks

Experimental Protocols & Validation Workflows

The following sections provide detailed, step-by-step methodologies for each technique. These protocols are designed as a robust starting point for method development and validation.

General Validation Workflow

The validation of any analytical method follows a structured approach, which can be visualized as follows:

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Approval define_purpose Define Purpose (Assay, Impurity, etc.) set_criteria Set Acceptance Criteria define_purpose->set_criteria write_protocol Write Validation Protocol set_criteria->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range write_protocol->linearity accuracy Accuracy write_protocol->accuracy precision Precision (Repeatability & Intermediate) write_protocol->precision lod_loq LOD & LOQ write_protocol->lod_loq robustness Robustness write_protocol->robustness analyze_data Analyze Data vs. Criteria specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data write_report Prepare Validation Report analyze_data->write_report qa_review QA/Regulatory Review & Approval write_report->qa_review

Caption: General workflow for analytical method validation.

HPLC-UV Method Protocol

This RP-HPLC method is designed for the accurate quantification and purity determination of this compound.

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (e.g., ACN:0.1% H3PO4 in Water) instrument_setup Instrument Setup (Column, Flow Rate, Wavelength) prep_mobile_phase->instrument_setup prep_std Prepare Standard Solution (Accurately weigh reference standard) system_suitability System Suitability Test (Inject standard multiple times) prep_std->system_suitability prep_sample Prepare Sample Solution (Dissolve sample in diluent) sample_analysis Sample Analysis (Inject sample solutions) prep_sample->sample_analysis instrument_setup->system_suitability calibration Calibration Curve (Inject standards at different concentrations) system_suitability->calibration If passes calibration->sample_analysis data_processing Data Processing (Integrate peaks, calculate concentration) sample_analysis->data_processing report Generate Report data_processing->report

Caption: HPLC-UV analysis workflow.

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid (ACS grade)

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2. Solution Preparation:

  • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water. The mobile phase will be a gradient or isocratic mixture of this aqueous solution and acetonitrile. A typical starting point would be 50:50 (v/v). Filter and degas both solvents before use.

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is typically suitable.

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 230-270 nm)

  • Run Time: Approximately 15 minutes

4. Validation Experiments:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a spiked sample to demonstrate no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Analyze samples spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • LOQ/LOD: Determine by serial dilution and signal-to-noise ratio (S/N of ~3 for LOD and ~10 for LOQ) or from the linearity curve.

  • Robustness: Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and observe the effect on the results.

GC-MS Method Protocol (with Derivatization)

This method is suitable for trace-level quantification and identification of this compound, particularly as a potential genotoxic impurity.

GCMS_Workflow prep_std Prepare Standard Stock Solution derivatization Derivatization Step (e.g., Methylation with Diazomethane or TMSH) prep_std->derivatization prep_sample Prepare Sample Solution prep_sample->derivatization extraction Liquid-Liquid or SPE Extraction derivatization->extraction instrument_setup GC-MS Instrument Setup (Column, Temp Program, MS parameters) extraction->instrument_setup analysis Inject Derivatized Sample/Standard instrument_setup->analysis data_processing Data Processing (Extract ion chromatogram, integrate peak) analysis->data_processing quantification Quantify using Calibration Curve data_processing->quantification report Generate Report quantification->report

Caption: GC-MS analysis workflow with derivatization.

1. Reagents and Materials:

  • This compound reference standard

  • Derivatizing agent (e.g., Trimethylsilyldiazomethane, TMSH, or Diazomethane solution)

  • Solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate - all high purity/GC grade)

  • GC capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2. Derivatization and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.

  • Derivatization Protocol (Example with TMSH):

    • To 100 µL of the sample or standard solution in a vial, add 50 µL of TMSH (2.0 M in hexane).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection. Causality: The derivatization converts the polar, non-volatile carboxylic acid to its methyl ester, which is volatile and suitable for GC analysis.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Select characteristic ions for the derivatized analyte (e.g., the molecular ion and key fragment ions).

4. Validation Considerations:

  • Specificity: Assured by both the GC retention time and the mass spectrometric detection of specific ions.

  • Linearity, Accuracy, Precision: Performed on the derivatized standards and samples.

  • Robustness: Key parameters to investigate include derivatization time and temperature, and variations in the GC temperature program.

Conclusion

The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.

  • HPLC-UV stands out as the most versatile and robust method for routine quality control, assay, and purity testing, aligning well with regulatory expectations for pharmaceutical release and stability studies.[2][18]

  • GC-MS is the superior choice for trace-level analysis and impurity identification, offering unparalleled sensitivity and specificity, though it requires a more complex sample preparation procedure.[12][17]

  • UV-Vis Spectrophotometry serves as a rapid, cost-effective tool for preliminary assessments or in-process controls where high specificity is not required.

Ultimately, a thorough validation process, guided by the principles outlined in ICH, FDA, and EMA guidelines, is mandatory to ensure that the chosen method is fit for its intended purpose, generating reliable and defensible data critical to drug development and patient safety.[3]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • ICH releases draft guidelines on analytical method development. (2022). RAPS.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples. (n.d.). Benchchem.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • Impurities in Pharmaceutical Analysis: A Comprehensive Guide. (2025). Medikamenter Quality Services.
  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
  • Development and validation of gc-ms method for the trace level determination of potential genotoxic. (n.d.). World Journal of Pharmaceutical Research.
  • Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid. (n.d.). Benchchem.
  • Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. (2014). ResearchGate.

Sources

A Comparative Guide to the Biological Activity of 3-Chloro-2-methyl-6-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The strategic placement of various functional groups on the benzoic acid scaffold allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Among these, the 3-chloro-2-methyl-6-nitrobenzoic acid framework presents a particularly interesting case. The interplay between the electron-withdrawing nitro group, the lipophilic methyl group, and the electronegative chloro substituent suggests a high potential for diverse biological activities. This guide provides a comparative analysis of the potential biological activities of derivatives of this compound, drawing upon experimental data from structurally related compounds to infer structure-activity relationships (SAR). While comprehensive studies on a series of derivatives of this specific parent compound are not extensively available in the public domain, this guide will synthesize existing knowledge to provide a predictive framework for their biological evaluation.

Core Scaffold and the Influence of Substituents

The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the molecule's electronic properties, lipophilicity, and steric hindrance, all of which are critical for its interaction with biological targets.

  • The Benzoic Acid Core: The carboxylic acid moiety is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor. This allows it to interact with the active sites of enzymes and receptors, often forming crucial binding interactions.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly impacts the electronic nature of the aromatic ring, increasing the acidity of the carboxylic acid. The nitro group is a well-established pharmacophore in a variety of antimicrobial and anticancer agents, often exerting its effect through bioreduction to reactive nitrogen species that can induce cellular damage.

  • Chloro Group (-Cl): The presence of a halogen, such as chlorine, increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The electronegativity of chlorine can also influence binding interactions with target proteins. Halogenated compounds have demonstrated potent antibacterial activities, including against antibiotic-resistant strains.

  • Methyl Group (-CH₃): This electron-donating and lipophilic group can impact the molecule's membrane permeability and introduce steric effects that may influence binding affinity and selectivity for a particular target.

Comparative Biological Activities: An Inferential Analysis

In the absence of direct comparative data for a series of this compound derivatives, we can extrapolate potential activities based on studies of analogous compounds. The primary derivatives of interest are amides and esters, formed through modification of the carboxylic acid group.

Antimicrobial Activity

Derivatives of chlorobenzoic acids and nitrobenzoic acids have shown significant promise as antimicrobial agents. The combination of these functional groups in the this compound scaffold suggests a strong potential for antibacterial and antifungal activity.

Hypothetical Comparative Antimicrobial Activity Data

To illustrate how data for a series of derivatives would be presented, the following table provides hypothetical Minimum Inhibitory Concentration (MIC) values.

Compound IDDerivative TypeR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent Carboxylic Acid-H>100>100>100
CMN-E1 Ethyl Ester-CH₂CH₃6412864
CMN-E2 Phenyl Ester-C₆H₅326432
CMN-A1 Amide-NH₂128>128128
CMN-A2 N-phenyl Amide-NHC₆H₅163216
CMN-A3 N-(4-chlorophenyl) Amide-NHC₆H₄Cl8168

Structure-Activity Relationship (SAR) Insights:

  • Esterification and Amidation: Conversion of the carboxylic acid to esters or amides is a common strategy to increase lipophilicity and cell permeability.

  • Aromatic Substituents: The introduction of aromatic rings, particularly those with electron-withdrawing groups (e.g., another chloro group), on the amide nitrogen could significantly enhance antimicrobial activity. This is likely due to increased interaction with microbial targets.

Anticancer Activity

Nitro- and chloro-substituted aromatic compounds are prevalent in anticancer drug discovery. Their proposed mechanisms often involve the induction of apoptosis through various cellular pathways.

Hypothetical Comparative Cytotoxicity Data

The following table illustrates how the cytotoxic activity of these derivatives against a cancer cell line (e.g., HeLa) could be compared using IC₅₀ values.

Compound IDDerivative TypeR GroupIC₅₀ (µM) vs. HeLa Cells
Parent Carboxylic Acid-H>100
CMN-E1 Ethyl Ester-CH₂CH₃75.2
CMN-E2 Phenyl Ester-C₆H₅42.1
CMN-A1 Amide-NH₂88.5
CMN-A2 N-phenyl Amide-NHC₆H₅25.8
CMN-A3 N-(4-chlorophenyl) Amide-NHC₆H₄Cl12.5

SAR Insights:

  • Increased Potency with Amides: Similar to the antimicrobial activity, N-aryl amides are predicted to show greater cytotoxicity than simple esters or the parent acid.

  • Halogenated Phenyl Ring: The presence of a halogen on the N-phenyl ring is anticipated to further increase cytotoxic potency.

Experimental Protocols

To ensure the scientific validity of any comparison, standardized and well-documented experimental protocols are essential.

Synthesis of Amide Derivatives: A General Protocol
  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-chloro-2-methyl-6-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane).

  • To this solution, add the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Synthesis_Workflow start This compound acid_chloride 3-Chloro-2-methyl-6-nitrobenzoyl chloride start->acid_chloride SOCl2, cat. DMF product N-substituted-3-chloro-2-methyl-6-nitrobenzamide acid_chloride->product Triethylamine amine Amine (R-NH2) amine->product

Caption: General synthetic workflow for N-substituted amide derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (a known antibiotic/antifungal), a negative control (vehicle solvent), and a growth control (medium and inoculum only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds seed_cells->treat_cells Incubate 24h add_mtt Add MTT Solution treat_cells->add_mtt Incubate 48-72h solubilize Solubilize Formazan add_mtt->solubilize Incubate 4h read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Mechanism of Action: Induction of Apoptosis

Based on the known activities of related nitroaromatic compounds, a plausible mechanism of action for the cytotoxic effects of this compound derivatives is the induction of apoptosis.

Apoptosis_Pathway Compound CMN Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CellMembrane Cell Membrane Bax Bax Bcl2 Bcl-2 CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A Spectroscopic Journey: Differentiating 3-Chloro-2-methyl-6-nitrobenzoic Acid from its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of newly synthesized molecules is paramount. The introduction of a single atom can dramatically alter a compound's biological activity and physical properties. This guide provides an in-depth spectroscopic comparison of 3-Chloro-2-methyl-6-nitrobenzoic acid with its direct synthetic precursor, 2-methyl-6-nitrobenzoic acid. Through a detailed analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral changes that validate the successful chlorination of the aromatic ring. This guide is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for daily structural verification.

The Synthetic Context: From Starting Material to Product

The synthesis of this compound is conceptually a direct chlorination of 2-methyl-6-nitrobenzoic acid. This electrophilic aromatic substitution is a fundamental reaction in organic synthesis. Understanding this transformation is key to predicting and interpreting the resulting spectroscopic changes.

SM 2-methyl-6-nitrobenzoic acid P This compound SM->P Electrophilic Aromatic Substitution R Chlorinating Agent (e.g., Cl2, SO2Cl2) R->P

Caption: Synthetic workflow for this compound.

A Comparative Analysis of Spectroscopic Data

The introduction of a chlorine atom onto the aromatic ring of 2-methyl-6-nitrobenzoic acid induces predictable and discernible changes in its spectroscopic signatures. The following sections will detail these changes across IR, NMR, and Mass Spectrometry.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The key vibrational changes we expect to see upon chlorination are the appearance of a C-Cl stretching frequency and potential shifts in the vibrations of the existing functional groups due to electronic effects.

Functional Group2-methyl-6-nitrobenzoic acid (Starting Material)This compound (Product)Key Observations
O-H Stretch (Carboxylic Acid) ~3000 cm⁻¹ (broad)~3000 cm⁻¹ (broad)The broad O-H stretch from the carboxylic acid dimer remains a prominent feature in both spectra.
C=O Stretch (Carboxylic Acid) ~1700 cm⁻¹~1705 cm⁻¹A slight shift to higher wavenumber is expected due to the electron-withdrawing nature of the added chlorine.
NO₂ Asymmetric Stretch ~1530 cm⁻¹~1535 cm⁻¹Similar to the carbonyl stretch, a slight shift to a higher frequency is anticipated.
NO₂ Symmetric Stretch ~1350 cm⁻¹~1350 cm⁻¹This stretch is often less sensitive to electronic effects on the ring.
C-Cl Stretch Absent~750-850 cm⁻¹The appearance of a new band in this region is a strong indicator of successful chlorination.

Note: The spectral data for the starting material is based on available literature, while the data for the product is predicted based on established group frequencies and electronic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The introduction of chlorine, an electronegative and magnetically anisotropic atom, will significantly alter the chemical shifts and coupling patterns of the aromatic protons and carbons.

¹H NMR Spectroscopy

In the starting material, 2-methyl-6-nitrobenzoic acid, we expect to see three distinct aromatic proton signals. Upon chlorination at the 3-position, the number of aromatic protons is reduced to two, and their chemical environment is significantly altered.

Assignment2-methyl-6-nitrobenzoic acid (Starting Material)This compound (Product)Key Observations
Aromatic Protons ~7.6-8.0 ppm (3H, multiplet)[1][2]~7.7-8.1 ppm (2H, multiplet)The integration of the aromatic region will decrease from 3H to 2H. The chemical shifts of the remaining protons will be influenced by the neighboring chlorine atom.
Methyl Protons (-CH₃) ~2.4 ppm (3H, singlet)[1][2]~2.5 ppm (3H, singlet)A slight downfield shift of the methyl protons is expected due to the inductive effect of the nearby chlorine.
Carboxylic Acid Proton (-COOH) ~13.0 ppm (1H, broad singlet)~13.2 ppm (1H, broad singlet)The acidic proton will remain as a broad singlet, potentially with a minor downfield shift.

Note: The spectral data for the starting material is based on available literature, while the data for the product is predicted.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide clear evidence of the chlorination. The number of aromatic carbon signals will remain the same (six, due to lack of symmetry), but their chemical shifts will change significantly. The most notable change will be the downfield shift of the carbon directly attached to the chlorine atom.

Assignment2-methyl-6-nitrobenzoic acid (Starting Material)This compound (Product)Key Observations
Carboxylic Carbon (-COOH) ~168 ppm~167 ppmMinimal change is expected for the carboxylic carbon.
Aromatic Carbons ~125-150 ppm (6 signals)~125-155 ppm (6 signals)The carbon atom bonded to the chlorine (C3) will experience a significant downfield shift, appearing in the range of 130-140 ppm. Other aromatic carbons will also show shifts due to the altered electronic environment.
Methyl Carbon (-CH₃) ~20 ppm~21 ppmA minor downfield shift is anticipated.

Note: The spectral data for the starting material is based on typical values for substituted benzoic acids, while the data for the product is predicted.

cluster_sm 2-methyl-6-nitrobenzoic acid cluster_p This compound SM_H 3 Aromatic Protons Transformation Chlorination SM_H->Transformation Loss of 1H SM_C 6 Aromatic Carbons SM_C->Transformation Substitution at C3 P_H 2 Aromatic Protons P_C 6 Aromatic Carbons (C-Cl shifted downfield) Transformation->P_H Transformation->P_C

Caption: Logical relationship of NMR signal changes upon chlorination.

Mass Spectrometry (MS): Confirming the Molecular Weight and Elemental Composition

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The addition of a chlorine atom will increase the molecular weight by approximately 34.5 amu (since chlorine has two common isotopes, ³⁵Cl and ³⁷Cl).

Ion2-methyl-6-nitrobenzoic acid (Starting Material)This compound (Product)Key Observations
Molecular Ion [M]⁺ m/z 181[3][4]m/z 215A clear shift in the molecular ion peak confirms the addition of a chlorine atom.
Isotope Peak [M+2]⁺ Negligiblem/z 217The presence of a significant [M+2] peak with roughly one-third the intensity of the [M]⁺ peak is a characteristic signature of a monochlorinated compound, arising from the natural abundance of the ³⁷Cl isotope.

Note: The spectral data for the starting material is based on available literature, while the data for the product is predicted.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.

  • Mass Spectrometry (EI): For Electron Ionization (EI) mass spectrometry, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is typically introduced into the instrument via a direct insertion probe or after separation by gas chromatography.

Instrumentation and Data Acquisition
  • NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR.

  • IR Spectroscopy:

    • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum. Typically, 16-32 scans are co-added in the mid-IR range (4000-400 cm⁻¹).

  • Mass Spectrometry:

    • Instrument: A mass spectrometer with an EI source.

    • Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Conclusion

The successful synthesis of this compound from 2-methyl-6-nitrobenzoic acid can be unequivocally confirmed through a multi-technique spectroscopic approach. The key indicators of this transformation are: the appearance of a C-Cl stretching band in the IR spectrum, the reduction in the number of aromatic protons in the ¹H NMR spectrum, the characteristic downfield shift of the chlorinated carbon in the ¹³C NMR spectrum, and the increase in molecular weight accompanied by the tell-tale isotopic pattern of chlorine in the mass spectrum. By carefully analyzing these spectral changes, researchers can proceed with confidence in the structural integrity of their synthesized compounds.

References

  • NIST. 2-Methyl-6-nitrobenzoic acid. In: NIST Chemistry WebBook. Available at: [Link]

  • SciELO. Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II). Available at: [Link]

  • NIST. 2-Methyl-6-nitrobenzoic acid Mass Spectrum. In: NIST Chemistry WebBook. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in advanced research and development, our handling of chemical reagents demands the highest standards of safety and environmental stewardship. 3-Chloro-2-methyl-6-nitrobenzoic acid, a halogenated nitroaromatic compound, requires meticulous disposal procedures due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure its responsible management from the benchtop to its final disposition.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its risks is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard designations. The primary risks are associated with direct contact and inhalation.

According to safety data, this compound is a known skin and eye irritant and may cause respiratory irritation.[1] The causality is rooted in its acidic nature and the reactivity of the chloro- and nitro- functional groups with biological tissues. Therefore, all handling and disposal operations must be predicated on preventing direct contact and aerosolization.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
CAS Number 4771-47-5[1]
Molecular Formula C₇H₄ClNO₄[1]
Molecular Weight 201.56 g/mol [1]
Appearance Solid Powder[2]
Melting Point 237-239 °C[3]
GHS Hazard Codes H315, H319, H335
Hazard Statement Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safe disposal is laid long before the waste container is sealed. Proper handling during routine laboratory use minimizes risk and prevents unintended exposures.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of fine dust particles, especially during weighing or transfer operations. Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent dermal and ocular exposure.[4][5]

    • Eye Protection : Wear chemical safety goggles as described by OSHA's 29 CFR 1910.133 standards.[4]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[5]

    • Body Protection : A standard lab coat is mandatory. For tasks with a higher risk of dust generation, consider additional protective clothing.[6]

    • Respiratory Protection : If dust is generated outside of a fume hood, a NIOSH-approved N95 dust mask or higher-level respirator is required.

Step-by-Step Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the disposal process. Commingling of incompatible waste streams is a primary cause of laboratory incidents and complicates disposal. This compound is a halogenated organic solid .

  • Designate a Waste Container : Procure a dedicated, chemically compatible container with a secure, tight-fitting lid for "Halogenated Organic Solid Waste." The container must be in good condition, free from leaks or defects.

  • Labeling : Affix a "HAZARDOUS WASTE" label to the container before adding any waste. Clearly write the full chemical name, "this compound," and its concentration if mixed with a non-hazardous solid.

  • Waste Transfer : Carefully transfer waste solids (e.g., residual material, contaminated weighing paper) into the designated container using a funnel or other transfer tool to minimize dust. Perform this transfer inside a fume hood.

  • Avoid Contamination : Do not mix this waste with other waste categories, such as non-halogenated solvents, strong bases, strong oxidizing agents, or aqueous waste.[7] Such mixing can lead to dangerous chemical reactions and renders the waste stream untreatable by standard protocols.

  • Secure Storage : Keep the hazardous waste container sealed at all times except when adding waste. Store it in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[2][6][7]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[2][8]

  • Small Spills : For minor spills of solid material, ensure proper PPE is worn. Gently sweep or scoop up the material, avoiding the generation of dust, and place it into the labeled hazardous waste container.[2][6] Clean the affected area thoroughly with soap and water.

  • Large Spills : Evacuate the area and consult your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Final Disposal Pathway

The responsibility of the laboratory researcher is to ensure the waste is properly collected, labeled, and stored for pickup. The final disposition must be handled by a licensed environmental management company.

Waste classified as halogenated organic material is typically disposed of via high-temperature incineration at a federally approved waste disposal plant.[2][4][9] This thermal destruction process is necessary to break the carbon-halogen bonds and prevent the release of persistent organic pollutants into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The following diagram outlines the complete disposal workflow for this compound.

G cluster_lab Laboratory Operations cluster_disposal Waste Management & Final Disposition Start Handling of This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregation Transfer Waste to 'Halogenated Organic Solid Waste' Container PPE->Segregation Labeling Ensure Container is Labeled: 'HAZARDOUS WASTE' + Chemical Name Segregation->Labeling Storage Securely Seal and Store in Designated Satellite Accumulation Area Labeling->Storage Pickup Scheduled Pickup by Licensed Waste Handler Storage->Pickup Transport Transport to RCRA-Permitted Treatment, Storage, and Disposal Facility (TSDF) Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Chloro-2-methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The handling of specialized reagents like 3-Chloro-2-methyl-6-nitrobenzoic acid requires more than just a checklist; it necessitates a comprehensive understanding of the potential hazards and the rationale behind each protective measure. This guide provides essential, field-tested safety and logistical information, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.

Hazard Assessment: Understanding the Intrinsic Risks

The causality is clear: the acidic nature of the carboxylic acid group, combined with the activating and potentially sensitizing effects of the nitro and chloro substituents, results in a compound that can irritate biological tissues.

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard Classification GHS Category Hazard Statement Rationale & Implication
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Direct contact can lead to redness and inflammation. Requires robust skin protection.[2][3]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation The compound is expected to be a significant irritant to the eyes, potentially causing damage if not flushed promptly. Mandates stringent eye protection.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation Inhalation of the dust can irritate the respiratory tract.[1][2][3] Engineering controls or respiratory protection are essential.

| Acute Toxicity (Oral) | Category 4 or 5 | H302/H303: Harmful or may be harmful if swallowed | Ingestion poses a toxic risk, emphasizing the need for strict hygiene practices.[2][3] |

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component of the PPE ensemble serves a specific purpose, creating a multi-layered defense system.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, eye protection is non-negotiable.

  • Primary Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards. These provide a seal around the eyes, protecting against dust particles and splashes from all angles.[4][5]

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing during dissolution, a full-face shield must be worn in addition to safety goggles.[6][7] The face shield protects the entire face from direct contact.[8]

Skin and Body Protection: An Impermeable Barrier

Direct skin contact is a primary exposure route leading to irritation.

  • Hand Protection: Wear chemical-resistant gloves such as nitrile or butyl rubber.[7] Before each use, visually inspect gloves for any signs of degradation or puncture. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[9]

  • Body Protection: A full-length laboratory coat is mandatory to protect skin and personal clothing from contamination.[5] Ensure the coat is fully buttoned.

Respiratory Protection: Safeguarding Against Inhalation

The potential for respiratory tract irritation from airborne dust necessitates strict controls.[2][3]

  • Primary Control (Engineering): All handling of solid this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[4]

  • Secondary Control (Personal): If engineering controls are insufficient or unavailable, a NIOSH/MSHA-approved respirator is required. For fine dusts, a particulate respirator (e.g., an N95, P95, or P100 filter) is the minimum requirement.[5][7][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow ensures that safety is integrated into every step of the process. This protocol is designed as a self-validating system, where each step confirms the safety of the next.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Verify Fume Hood Certification & Airflow B 2. Assemble All Materials (Chemical, Glassware, Utensils) A->B C 3. Don Full PPE (Goggles, Lab Coat, Gloves) B->C D 4. Place Balance & Chemical Inside Fume Hood C->D E 5. Weigh Compound Carefully to Avoid Dust D->E F 6. Transfer to Reaction Vessel E->F G 7. Securely Close Primary Container F->G H 8. Decontaminate Utensils & Weighing Vessel G->H I 9. Wipe Down Work Surface H->I J 10. Segregate Waste (Solid, Contaminated PPE) I->J K 11. Remove PPE & Wash Hands J->K

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol
  • Pre-Operation Safety Check: Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation. Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

  • Material Staging: Gather the chemical container, spatulas, weighing paper/vessel, and the receiving flask. Place all items in the fume hood.

  • Donning PPE: Put on all required PPE before opening the chemical container.

  • Handling: Slowly open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of the solid to a tared weigh boat or paper. Avoid any actions that could generate dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel.

  • Immediate Storage: Tightly close the primary container of this compound and store it in a cool, dry, well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[8][11]

  • Decontamination: Thoroughly clean any non-disposable equipment (like spatulas) that came into contact with the chemical.

  • Waste Segregation: Dispose of any contaminated disposable items (e.g., weigh boats, gloves, wipes) in a dedicated, clearly labeled hazardous waste container.[12]

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Immediately wash hands and forearms with soap and water.[3]

Emergency and Disposal Plans

Spill Management

For a small spill (<5 grams) inside a fume hood:

  • Restrict Access: Ensure the area is clear of personnel not involved in the cleanup.

  • Maintain PPE: Keep your full PPE on.

  • Neutralize: Gently cover the spill with sodium bicarbonate or a commercial acid neutralizer.[13][14] Avoid creating dust.

  • Absorb: Once any reaction has ceased, use an inert absorbent material like vermiculite or sand to absorb the neutralized mixture.[13][14]

  • Collect: Carefully sweep or scoop the mixture into a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with soap and water.[15]

  • Dispose: Dispose of all cleanup materials as hazardous waste.[14]

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including surplus chemical, grossly contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Collection: Collect waste in a compatible, tightly sealed, and clearly labeled container.[12] Do not mix with other waste streams.[12]

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[3][10][12]

By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself but your colleagues and your research.

References

  • SPILL CLEANUP QUICK REFERENCE. (n.d.).
  • SPILLS - Smith College Research and Instruction Safety. (n.d.). Smith College.
  • Acidic/Basic Spill Clean Up. (n.d.). University of British Columbia Safety & Risk Services.
  • Organic Acid Standard Operating Procedure. (n.d.). University of Washington.
  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
  • Safety Data Sheet for Benzoic acid, 4-chloro-3-nitro-. (2025, December 21). Fisher Scientific.
  • Benzoic Acid Hazards and How to Manage Them. (n.d.). CloudSDS.
  • Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt. (n.d.). BenchChem.
  • Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid. (2025, April 30). Sigma-Aldrich.
  • Safety Data Sheet for m-Chlorobenzoic Acid. (2014, February 27). National Institute of Standards and Technology.
  • Safety Data Sheet for 2-Methyl-3-nitrobenzoic acid. (2024, March 25). Fisher Scientific.
  • Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid. (2025, September 6). Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Chloro-3-nitrobenzoic acid. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet for 3-Chlorobenzoic acid. (2023, September 13). Sigma-Aldrich.
  • Safety Data Sheet for Benzoic acid. (n.d.). Carl ROTH.
  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
  • Proper Disposal of 3-Chloro-5-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
  • 3-Methyl-2-nitrobenzoic acid Safety Data Sheet. (n.d.). Apollo Scientific.
  • 3-Nitrobenzoic acid Safety Data Sheet. (2014, June 28). Sigma-Aldrich.
  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie.

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Retrosynthesis Analysis

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3-Chloro-2-methyl-6-nitrobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.